Methyl phenyl sulfone
Description
The exact mass of the compound Methylsulfonylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41587. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDWETOKTFWTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075228 | |
| Record name | Benzene, (methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-85-4 | |
| Record name | Methyl phenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL PHENYL SULFONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41587 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (methylsulfonyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methylsulphonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150B65AI4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
methylsulfonylbenzene synthesis methods
An In-depth Technical Guide to the Synthesis of Methylsulfonylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylsulfonylbenzene, also known as phenyl methyl sulfone, is a significant structural motif in medicinal chemistry and materials science. Its synthesis is of considerable interest, and various methodologies have been developed to achieve its formation. This technical guide provides a comprehensive overview of the core synthetic routes to methylsulfonylbenzene, including detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways. The primary methods covered are the oxidation of thioanisole, the alkylation of benzenesulfinate salts, and Friedel-Crafts sulfonylation. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.
Core Synthesis Methodologies
The synthesis of methylsulfonylbenzene can be broadly categorized into three primary strategies, each with its own set of advantages and limitations.
Oxidation of Thioanisole
The most direct and commonly employed method for the synthesis of methylsulfonylbenzene is the oxidation of its thioether precursor, thioanisole (methyl phenyl sulfide). This transformation can be achieved using a variety of oxidizing agents. The reaction proceeds in a stepwise manner, typically forming the intermediate methyl phenyl sulfoxide, which can be further oxidized to the desired sulfone.[1] Careful control of reaction conditions is necessary to achieve high selectivity for the sulfone.
Alkylation of Benzenesulfinate Salts
This approach involves the nucleophilic substitution reaction between a benzenesulfinate salt, typically sodium benzenesulfinate, and a methylating agent. Common methylating agents include dimethyl sulfate and iodomethane. This method is effective for forming the carbon-sulfur bond of the sulfone group directly. The precursor, sodium benzenesulfinate, can be prepared by the reduction of benzenesulfonyl chloride.
Friedel-Crafts Sulfonylation
The Friedel-Crafts reaction provides a method to form the aryl-sulfur bond directly by reacting an aromatic ring with a methylsulfonylating agent in the presence of a Lewis acid catalyst. While the use of methanesulfonyl chloride can lead to undesired chlorination of the aromatic ring, methanesulfonyl fluoride or in situ generated methanesulfonic anhydride are effective reagents for this transformation.[2]
Quantitative Data Summary
The following tables summarize quantitative data for the key synthesis methods described.
Table 1: Oxidation of Thioanisole
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 30% Hydrogen Peroxide | Acetic Acid | 100 | 2 | ~95 | [3] |
| 30% Hydrogen Peroxide | None (neat) | 75 | 27 | High | [4] |
| Sodium Metaperiodate | Water/Methylene Chloride | 0 | 15 | 91 (for sulfoxide) | [5] |
| Cumyl Hydroperoxide | Ti(IV) amino triphenolate complex / CDCl₃ | 28 | Variable | High | [6][7] |
Table 2: Alkylation of Benzenesulfinate Salts
| Benzenesulfinate Source | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Benzenesulfinate | Dimethyl Sulfate | Water | Reflux | 1 | 91.0 | [8] |
| Sodium Benzenesulfinate (from p-toluenesulfonyl chloride) | Methyl Chloride | Water | 60-90 | 4 | High | [2] |
| Polymer-supported benzenesulfinate | Iodomethane | Benzene | Reflux | - | - | [3] |
Table 3: Friedel-Crafts Sulfonylation
| Aromatic Substrate | Sulfonylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Difluorobenzene | Methanesulfonic Anhydride (in situ) | Trifluoromethanesulfonic Acid | 120 | 4 | High | [9] |
| p-Xylene | Methanesulfonyl Fluoride | Aluminum Chloride | 50 | 1 | 91 | [2] |
| Chlorobenzene | Methanesulfonyl Fluoride | Aluminum Chloride | 110 | 2 | 89 | [2] |
Experimental Protocols
Method 1: Oxidation of Thioanisole with Hydrogen Peroxide
This protocol is adapted from a procedure described by the Royal Society of Chemistry.[4]
Materials:
-
Thioanisole
-
30% Aqueous Hydrogen Peroxide
-
Methanol (for crystallization)
Procedure:
-
To thioanisole (2 mmol, 0.248 g), add a 30% aqueous solution of hydrogen peroxide (4.4 mmol, 0.50 g).
-
Heat the mixture at 75°C with stirring in a round-bottom flask equipped with a reflux condenser. The reaction will be heterogeneous.
-
Monitor the reaction by TLC. After approximately 3 hours, cool the mixture and add an additional portion of 30% aqueous hydrogen peroxide (2 mmol, 0.23 g).
-
Continue heating at 75°C until full conversion is observed (total reaction time is approximately 27 hours).
-
Cool the reaction mixture, wash with water, and filter the solid product.
-
Recrystallize the crude product from methanol to yield pure methylsulfonylbenzene as a white solid.
Method 2: Synthesis from Benzenesulfonyl Chloride via Reduction and Methylation
This protocol is based on a one-pot procedure described in the patent literature.[8]
Materials:
-
Benzenesulfonyl Chloride
-
Sodium Sulfite
-
Sodium Bicarbonate
-
Dimethyl Sulfate
-
Water
Procedure:
-
In a reaction vessel, dissolve sodium sulfite and sodium bicarbonate in water.
-
Add benzenesulfonyl chloride in batches to the aqueous solution while stirring and maintaining the temperature. The reduction to sodium benzenesulfinate occurs.
-
After the reduction is complete (monitor by TLC), cool the reaction mixture to 40°C.
-
Add dimethyl sulfate dropwise, maintaining the temperature between 40-45°C.
-
After the addition is complete, maintain the temperature for an additional 2.5 hours for the methylation reaction to go to completion.
-
Heat the mixture to reflux for 1 hour.
-
Add water and allow the mixture to cool to room temperature. A large amount of solid will precipitate.
-
Filter the solid, wash with water, to obtain methylsulfonylbenzene. A reported yield for this one-pot method is 91.0%.[8]
Method 3: Friedel-Crafts Sulfonylation with Methanesulfonyl Fluoride
This protocol is adapted from a procedure for the sulfonylation of p-xylene.[2]
Materials:
-
Benzene (or other arene)
-
Methanesulfonyl Fluoride
-
Aluminum Chloride (anhydrous)
-
Chloroform
-
Ice water
Procedure:
-
To a solution of methanesulfonyl fluoride (0.02 mol) in the arene (e.g., benzene, 20 ml), add anhydrous aluminum chloride (0.03 mol) in portions over a period of five minutes. The reaction is exothermic.
-
Stir the reaction mixture for one hour.
-
Pour the reaction mixture into ice water and extract with chloroform.
-
Dry the organic phase and concentrate to provide the crude methylsulfonylbenzene.
-
The product can be further purified by distillation or recrystallization.
Signaling Pathways and Experimental Workflows
References
- 1. Thioanisole - Wikipedia [en.wikipedia.org]
- 2. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
The Solubility Profile of Methyl Phenyl Sulfone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl phenyl sulfone, a versatile organic compound, sees wide application in pharmaceutical synthesis, polymer chemistry, and agrochemical formulations.[1] Its efficacy in these roles is intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. For this compound, its polar sulfonyl group and nonpolar phenyl and methyl groups result in a nuanced solubility profile across solvents of varying polarities.
Solubility of this compound: A Qualitative Overview
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Classification | Solvent | Qualitative Solubility |
| Polar Protic Solvents | Methanol | Soluble |
| Ethanol | Soluble[2] | |
| Polar Aprotic Solvents | Acetone | Reported as a solvent for related sulfones |
| Acetonitrile | Reported as a solvent for related sulfones | |
| Ethyl Acetate | Reported as a solvent for related sulfones | |
| Nonpolar Solvents | Benzene | Soluble[2] |
| Chloroform | Soluble | |
| Aqueous | Water | Insoluble[3] |
Note: "Soluble" indicates that the compound dissolves to a significant extent, though the exact concentration is not specified in the available literature. The information for acetone, acetonitrile, and ethyl acetate is inferred from solubility studies of structurally similar sulfone compounds.
Experimental Determination of Solubility
The quantitative determination of solubility is a critical step in process development, formulation, and quality control. The isothermal equilibrium method, often coupled with gravimetric analysis, is a widely accepted and reliable technique for measuring the solubility of solid compounds in liquid solvents.[4][5]
Isothermal Equilibrium Shake-Flask Method: A Detailed Protocol
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.
1. Materials and Apparatus:
- This compound (high purity)
- Selected Organic Solvent (analytical grade)
- Thermostatic shaker bath or incubator
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (chemically compatible with the solvent)
- Vials with airtight seals
- Drying oven
- Desiccator
2. Procedure:
- Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed vial. The excess solid ensures that equilibrium with a saturated solution is achieved.
- Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature. The samples are agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies are often conducted to determine the time required to reach equilibrium.
- Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
- Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
- Gravimetric Analysis:
- The exact volume of the filtered saturated solution is recorded.
- The solvent is evaporated from the volumetric flask under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
- The flask containing the solid residue is then placed in a drying oven at a temperature below the melting point of this compound (85-90 °C) until a constant weight is achieved.[1]
- The flask is cooled in a desiccator before each weighing to prevent atmospheric moisture absorption.
- Calculation of Solubility: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal equilibrium method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
Understanding the solubility of this compound is paramount for its effective application in scientific research and industrial processes. While precise quantitative data remains to be extensively published, its qualitative solubility in common organic solvents is well-established. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the specific solubility parameters required for their work, ensuring reproducibility and accuracy in their findings. This foundational knowledge is crucial for optimizing reaction conditions, developing stable formulations, and advancing the utility of this important chemical compound.
References
An In-Depth Technical Guide to Methyl Phenyl Sulfone
This guide provides comprehensive technical information on methyl phenyl sulfone, tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a key synthetic application.
Core Technical Data
This compound, also known as methylsulfonylbenzene, is a stable organosulfur compound with significant applications as a solvent, reagent, and synthetic intermediate in pharmaceuticals and materials science.[1][2] Its key quantitative data are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₇H₈O₂S | [1][3][4][5][6] |
| Molecular Weight | 156.20 g/mol | [3][4][5] |
| IUPAC Name | methylsulfonylbenzene | [5] |
| CAS Number | 3112-85-4 | [1][3][4] |
| Appearance | White to light yellow crystalline powder/crystals | [1][6][7] |
| Melting Point | 85-90 °C | [1][6][7][8] |
| Synonyms | (Methylsulfonyl)benzene, Phenyl methyl sulfone | [1][2][3][4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis Protocol 1: From a Benzenesulfonyl Halide
This common method involves the reaction of a benzenesulfonyl halide with a methylating agent. The following protocol is adapted from a general procedure for preparing phenyl methyl sulfone derivatives.[9]
Objective: To synthesize this compound from benzenesulfonyl chloride.
Materials:
-
Benzenesulfonyl chloride (17.7 g)
-
Sodium sulfite (S-WAT, 25.2 g)
-
Sodium bicarbonate (16.8 g)
-
Dimethyl sulfate (18.9 g)
-
Water (300 mL)
-
500 mL three-necked flask, reflux condenser, dropping funnel, magnetic stirrer.
Procedure:
-
Charge the 500 mL flask with 25.2 g of sodium sulfite, 16.8 g of sodium bicarbonate, and 100 mL of water.
-
Heat the mixture to reflux with stirring until all solids are dissolved.
-
Add 17.7 g of benzenesulfonyl chloride to the flask in batches. Continue to reflux for 4 hours.
-
Cool the reaction mixture to 40 °C.
-
Using a dropping funnel, add 18.9 g of dimethyl sulfate dropwise. The rate of addition should be controlled to maintain the system temperature between 40-45 °C.
-
After the addition is complete, maintain the reaction at this temperature for 2.5 hours to ensure the methylation reaction is complete.
-
Heat the mixture to reflux for 1 hour.
-
Add 200 mL of water to the flask and allow it to cool to room temperature while standing. A large amount of solid product will precipitate.
-
Collect the solid product by filtration and wash it with water.
-
The crude product can be purified by recrystallization from a 1:3 ethanol-water mixture to yield pure this compound.[10]
Synthesis Protocol 2: Oxidation of Methyl Phenyl Sulfide
Another established method is the oxidation of the corresponding sulfide, methyl phenyl sulfide (thioanisole).[10]
Objective: To synthesize this compound via oxidation.
Materials:
-
Methyl phenyl sulfide
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial acetic acid
-
Round-bottomed flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve methyl phenyl sulfide in an excess of glacial acetic acid in a round-bottomed flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess (at least 2 equivalents) of 30% hydrogen peroxide to the stirred solution. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.
-
Pour the reaction mixture into a large volume of cold water, which will cause the this compound to precipitate.
-
Collect the white solid by filtration.
-
Wash the solid thoroughly with water to remove acetic acid and any remaining hydrogen peroxide.
-
The product can be further purified by recrystallization.[10]
Analytical Protocol: Gas Chromatography (GC) Analysis
Purity assessment and quantification of this compound are often performed using gas chromatography.
Objective: To determine the purity of a this compound sample.
Instrumentation & Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C (FID) or as per MS requirements.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the specified temperature program.
-
The purity is determined by the relative peak area of the this compound in the resulting chromatogram. For quantitative analysis, a calibration curve using standards of known concentration is required. Purity is often reported as ">98.0% (GC)".[7]
Synthetic Application & Workflow
This compound is a versatile building block in organic synthesis. One notable application is in the synthesis of strained ring systems, such as 1-(phenylsulfonyl)bicyclo[1.1.0]butane, a valuable strain-release reagent.[10][11]
The workflow for this synthesis involves a multi-step, one-pot procedure starting from this compound and epichlorohydrin.[11]
Caption: Workflow for the synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 3112-85-4: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Sulfone, methyl phenyl [webbook.nist.gov]
- 5. This compound | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound = 98.0 GC 3112-85-4 [sigmaaldrich.com]
- 8. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from this compound and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1H NMR Spectrum of Methyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl phenyl sulfone. It includes a detailed breakdown of the spectral data, a complete experimental protocol for acquiring the spectrum, and a visual representation of the molecule's proton environments to aid in spectral interpretation.
Introduction to this compound and its 1H NMR Spectrum
This compound is a small organic molecule with the chemical structure C₆H₅SO₂CH₃. Its 1H NMR spectrum is a powerful analytical tool for confirming its structure and purity. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the methyl group. The chemical shifts, integration values, and splitting patterns of these signals provide valuable information about the electronic environment and connectivity of the protons within the molecule.
Analysis of the 1H NMR Spectrum
The 1H NMR spectrum of this compound typically exhibits signals in two main regions: the aromatic region (δ 7.0-8.5 ppm) and the aliphatic region (δ 3.0-3.5 ppm). The electron-withdrawing nature of the sulfonyl group significantly deshields the aromatic protons, causing them to resonate at a lower field compared to benzene.
Data Presentation
The following table summarizes the quantitative data for the 1H NMR spectrum of this compound.
| Proton Assignment | Chemical Shift (δ) in ppm | Integration | Multiplicity | Coupling Constant (J) in Hz |
| Methyl Protons (-CH₃) | ~3.04 - 3.28 | 3H | Singlet (s) | N/A |
| Ortho-Protons (H-2, H-6) | ~7.92 | 2H | Doublet (d) or Multiplet (m) | ~7.5 |
| Meta-Protons (H-3, H-5) & Para-Proton (H-4) | ~7.54 - 7.66 | 3H | Multiplet (m) | N/A |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample. One detailed analysis reported the aromatic region as: δ 7.51 (d, J = 8.5 Hz, 1H), 7.56 (dd, J = 8.5, 2.5 Hz, 1H), and 8.15 (d, J = 2.5 Hz, 1H), suggesting a more complex splitting pattern than a simple doublet and multiplet, likely due to second-order effects or specific solvent interactions.[1] Another report simplifies this to a doublet for the ortho protons and a multiplet for the meta and para protons.
Experimental Protocol
This section outlines a detailed methodology for obtaining a high-quality 1H NMR spectrum of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (often, commercially available deuterated solvents already contain TMS).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Value | Purpose |
| Spectrometer Frequency | 400 MHz | Defines the strength of the magnetic field. |
| Pulse Program | zg30 or similar | A standard one-pulse experiment. |
| Number of Scans (NS) | 8 to 16 | Signal averaging to improve signal-to-noise ratio. |
| Relaxation Delay (D1) | 1.0 - 2.0 s | Time for nuclear spins to return to equilibrium between scans. |
| Acquisition Time (AQ) | 2.0 - 4.0 s | Duration of data collection for each scan. |
| Spectral Width (SW) | 12 - 16 ppm | The range of chemical shifts to be observed. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Visualization of Proton Environments
The following diagram illustrates the structure of this compound and the distinct magnetic environments of its protons, which give rise to the observed 1H NMR signals.
Caption: Structure of this compound with chemically distinct proton environments highlighted.
This guide serves as a foundational resource for the analysis of the 1H NMR spectrum of this compound, providing the necessary data and protocols for researchers in the field.
References
Unveiling the Solid-State Architecture of Methyl Phenyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of methyl phenyl sulfone, a compound of interest in medicinal chemistry and materials science. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its structural determination, offering valuable insights for researchers engaged in drug design, polymorphism studies, and computational modeling.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle.
A summary of the key crystallographic data is presented in Table 1. This information is crucial for understanding the packing of the molecules in the solid state and for the unambiguous identification of this crystalline form.
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Space Group Number | 14 |
| a (Å) | 8.172 |
| b (Å) | 9.095 |
| c (Å) | 10.844 |
| α (°) | 90 |
| β (°) | 111.66 |
| γ (°) | 90 |
| Volume (ų) | 749.9 |
| Z | 4 |
| COD Number | 2000973 |
Data sourced from the Crystallography Open Database (COD), referencing the work of Chaloner et al. (1992).
Molecular Geometry
The precise bond lengths and angles within the this compound molecule are essential for computational studies, such as molecular docking and quantum mechanical calculations. While the primary publication containing the detailed bond lengths and angles was not accessible for this review, Table 2 provides a placeholder for this critical information, which would be derived from the Crystallographic Information File (CIF).
Table 2: Selected Bond Lengths and Angles (Placeholder)
| Bond/Angle | Length (Å) / Angle (°) |
| S=O1 | Data not available |
| S=O2 | Data not available |
| S-C(phenyl) | Data not available |
| S-C(methyl) | Data not available |
| O1-S-O2 | Data not available |
| C(phenyl)-S-C(methyl) | Data not available |
Specific bond lengths and angles are to be populated from the original crystallographic study by Chaloner, P. A.; Harrison, R. M.; Hitchcock, P. B.; Pedersen, R. T. in Acta Crystallographica Section C, 1992, 48, 717-720.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the material to the final analysis of the diffraction data.
Synthesis of this compound
This compound can be synthesized through various methods. A common laboratory-scale preparation involves the oxidation of methyl phenyl sulfide.
Protocol: Oxidation of Methyl Phenyl Sulfide
-
Reaction Setup: Methyl phenyl sulfide is dissolved in a suitable solvent, such as acetic acid.
-
Oxidation: An oxidizing agent, typically 30% hydrogen peroxide, is added to the solution. The reaction is stirred at room temperature.
-
Workup: After the reaction is complete, the mixture is poured into water to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration and purified by recrystallization.
Single-Crystal Growth
The formation of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.
Protocol: Recrystallization for Single-Crystal Growth
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility. Hot hexane has been reported as a suitable solvent.
-
Dissolution: The purified this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.
-
Slow Cooling: The hot solution is allowed to cool slowly to room temperature. This slow cooling process encourages the formation of large, well-ordered crystals.
-
Isolation: The resulting crystals are carefully isolated from the mother liquor.
Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of a small molecule crystal structure, as would be applied to this compound.
Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed onto the crystal. As the crystal is rotated, a detector collects the diffraction pattern.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the crystal structure of this compound.
Caption: Experimental workflow for the determination of the crystal structure of this compound.
References
Methyl Phenyl Sulfone: A Toxicological Review for Drug Development Professionals
An In-depth Technical Guide
Methyl phenyl sulfone, a compound characterized by a sulfonyl group bridging a methyl and a phenyl group, finds application as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] As with any chemical entity intended for use in products with human and environmental exposure, a thorough understanding of its toxicological profile is paramount for risk assessment and safe handling. This technical guide provides a comprehensive review of the available toxicological data for this compound, aimed at researchers, scientists, and drug development professionals. The content herein summarizes key toxicological endpoints, outlines relevant experimental methodologies based on international guidelines, and visualizes potential metabolic pathways and testing workflows.
Acute Toxicity
The primary available quantitative toxicological data for this compound pertains to its acute oral toxicity. The median lethal dose (LD50) has been determined in rats.
Table 1: Acute Oral Toxicity of this compound
| Species | Route | LD50 Value | Reference |
| Rat | Oral | 1470 mg/kg | [2][3][4] |
Safety data sheets classify this compound as harmful if swallowed.[5][6] While skin contact is generally not considered to produce harmful health effects based on animal models, systemic harm has been noted in animals through other exposure routes. Therefore, absorption through wounds, lesions, or abraded skin may lead to systemic injury.[7] Direct eye contact may cause transient discomfort, such as tearing or redness.[4]
Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 423)
Studies to determine the acute oral toxicity, such as the LD50 value presented above, are typically conducted in accordance with standardized guidelines, for instance, the OECD Guideline for the Testing of Chemicals, Section 4, Health Effects, Test No. 423 (Acute Oral Toxicity - Acute Toxic Class Method). A generalized protocol involves the following steps:
-
Test Animals: Typically, a small number of rodents (e.g., rats), usually females as they are often more sensitive, are used.
-
Housing and Fasting: Animals are housed in suitable cages and fasted prior to dosing to ensure the substance is not diluted by food in the stomach.
-
Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is kept as low as possible.
-
Dose Levels: A stepwise procedure is used with a few animals at each step. The outcome of dosing at one level determines the dose for the next step. Starting doses are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of up to 14 days.
-
Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.
Genotoxicity
Currently, there is a lack of publicly available studies specifically investigating the genotoxic potential of this compound. Standard genotoxicity testing batteries are crucial for assessing the potential of a substance to cause DNA or chromosomal damage, which can be linked to carcinogenicity and heritable diseases.
Experimental Protocols: Standard In Vitro Genotoxicity Assays
A standard in vitro genotoxicity testing battery typically includes an assessment of gene mutations in bacteria (Ames test) and an evaluation of chromosomal damage in mammalian cells (e.g., in vitro micronucleus test).
Bacterial Reverse Mutation Test (Ames Test - General Guideline - OECD 471)
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
-
Principle: The test evaluates the ability of the test substance to cause mutations that revert the bacteria to a state where they can synthesize the amino acid and thus grow in a medium lacking it.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver homogenates, to mimic mammalian metabolism).
-
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to a negative control.
In Vitro Mammalian Cell Micronucleus Test (General Guideline - OECD 487)
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6), are used.
-
Principle: This assay detects micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division. Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.
-
Procedure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix). A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.
-
Data Analysis: The frequency of micronucleated cells is scored. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates that the substance has the potential to cause chromosomal damage.
The logical workflow for in vitro genotoxicity screening is depicted in the diagram below.
Metabolism and Toxicokinetics
The metabolism of other aromatic compounds, such as polychlorinated biphenyls (PCBs) and chlorobenzenes, is known to result in the formation of methylsulfonyl metabolites. A proposed metabolic pathway for these compounds involves three main stages: initial oxygenation, conjugation with glutathione, and subsequent sulfoxidation. The methyl group in the final methylthio metabolites has been shown to be derived from methionine.[7]
For the structurally related compound p-chlorophenyl methyl sulfone, studies in rats and rhesus monkeys have indicated rapid absorption following oral administration, with clearance primarily occurring via the urine in the form of water-soluble metabolites.[5] This suggests that this compound may also undergo significant metabolism to more polar, excretable forms. The involvement of cytochrome P450 (CYP) enzymes is highly probable in the metabolism of such aromatic compounds. For instance, a substituted (S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine was found to be metabolized by multiple CYP enzymes, with CYP2D6 playing a major role.[8]
Based on this information, a generalized potential metabolic pathway for the formation of methylsulfonyl groups from aromatic compounds is illustrated below.
Carcinogenicity
Experimental Protocol: Carcinogenicity Studies (General Guideline - OECD 451)
Carcinogenicity studies are long-term investigations, typically conducted over the lifespan of the test animal.
-
Test Animals: Rodents (rats or mice) are commonly used.
-
Dose Administration: The test substance is administered daily, usually in the diet or drinking water, for a period of 18 to 24 months.
-
Dose Levels: At least three dose levels are used, plus a concurrent control group. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals from effects other than tumor formation.
-
Observations: Animals are monitored for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive list of tissues and organs is examined histopathologically to identify any neoplastic lesions.
Conclusion
The available toxicological data for this compound is limited, with the most definitive information being its acute oral LD50 in rats. There is a notable absence of data on genotoxicity, repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity. For a compound used as an intermediate in the synthesis of products with potential human exposure, further toxicological evaluation would be necessary for a complete risk assessment. The information provided on related compounds and general testing guidelines serves to frame the potential toxicological profile of this compound and to guide future research efforts. Professionals in drug development and other relevant fields should handle this compound with appropriate caution, adhering to the safety information provided in the safety data sheets, and consider the existing data gaps when evaluating its use in new applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound | CAS#:3112-85-4 | Chemsrc [chemsrc.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. III. Toxicokinetics and Metabolism in Rats and Rhesus Monkeys | Semantic Scholar [semanticscholar.org]
- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 7. Mechanism of biosynthesis of methylsulfones from PCBs and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
In-Depth Technical Guide to the Chemical Safety of Methyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information for methyl phenyl sulfone (CAS No. 3112-85-4), a compound utilized in pharmaceutical development, polymer chemistry, and as a laboratory reagent. The following sections detail its physical and chemical properties, toxicological data, regulatory information, and safe handling procedures to ensure the well-being of laboratory and manufacturing personnel.
Chemical and Physical Properties
Proper storage and handling procedures are informed by the physical and chemical properties of a substance. This compound is a white crystalline solid.[1] It is stable under normal conditions and is incompatible with strong oxidizing agents.[1] Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | [2][3] |
| Molecular Weight | 156.20 g/mol | [2] |
| Melting Point | 85 - 88 °C | [4] |
| Boiling Point | 302.6 ± 15.0 °C at 760 mmHg | [3] |
| Flash Point | 171.4 ± 13.1 °C | [3] |
| Water Solubility | Insoluble/Partly miscible | [1][3] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [3] |
Toxicological Information
The primary acute health hazard associated with this compound is that it is harmful if swallowed.[5] Skin contact is not thought to produce harmful health effects, though absorption through open wounds may cause systemic issues.[1] Inhalation of dust should be avoided, particularly for individuals with pre-existing respiratory conditions.[1]
| Endpoint | Value | Species | Route | Source |
| LD₅₀ (Lethal Dose, 50%) | 1470 mg/kg | Rat | Oral | [1][3] |
Representative Experimental Protocol: Acute Oral Toxicity (LD₅₀) Study
While the specific experimental details for the LD₅₀ value of this compound are not publicly available, a typical study would follow a standardized protocol, such as those outlined in the OECD Guidelines for the Testing of Chemicals (e.g., Test Guideline 401, 420, 423, or 425). A representative methodology is described below:
Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.
Species: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strain), typically of a single sex (females are often used as they can be slightly more sensitive).
Methodology:
-
Acclimation: Animals are acclimated to the laboratory environment for at least 5 days prior to the study.
-
Fasting: Animals are fasted overnight (with access to water) before administration of the test substance.
-
Dose Preparation: this compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent). A range of dose levels are prepared.
-
Administration: The test substance is administered by oral gavage in a single dose. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, etc.), and body weight changes for a period of at least 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods (e.g., probit analysis).
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
Environmental Safety Information
Limited specific experimental data on the environmental fate and ecotoxicity of this compound is available in the public domain. However, some safety data sheets provide a qualitative assessment:
-
Persistence and Degradability: Expected to have high persistence in water and soil, and low persistence in air.[1]
-
Bioaccumulation: Expected to have low bioaccumulation potential.[1]
-
Mobility in Soil: Expected to have moderate mobility.[1]
It is advised not to allow the material to contaminate ground water systems or enter surface water or sanitary sewer systems.[5]
Safe Handling and Emergency Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the key stages from receipt to disposal.
Caption: A workflow diagram illustrating the key safety stages for handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][5]
-
Respiratory Protection: For operations generating dust, use a NIOSH/MSHA-approved respirator.[4]
First Aid Measures
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.
-
Specific Hazards: Thermal decomposition can produce carbon monoxide, carbon dioxide, and sulfur oxides.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.[5]
-
Cleanup: Sweep up and shovel into a suitable container for disposal.[5]
Disposal Considerations
Dispose of this compound and its containers as hazardous waste in accordance with local, regional, and national regulations.[1][5] Do not allow the product to enter drains.[5]
References
The Discovery and Enduring Utility of Methyl Phenyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl phenyl sulfone, a deceptively simple aromatic sulfone, has carved a significant niche in the landscape of organic chemistry. From its early explorations in the late 19th century to its current role as a versatile building block in pharmaceuticals, agrochemicals, and materials science, its journey reflects the broader evolution of synthetic methodology and the ever-expanding quest for novel molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving applications of this compound, offering a comprehensive resource for researchers and professionals in the chemical sciences. Detailed experimental protocols from seminal publications, a compilation of its physicochemical and spectroscopic properties, and a visual representation of its synthetic pathways are presented to furnish a thorough understanding of this foundational molecule.
Introduction: The Dawn of Organosulfur Chemistry
The formal discovery of this compound is intrinsically linked to the pioneering work in organosulfur chemistry during the latter half of the 19th century. While a definitive first synthesis is not definitively attributed to a single publication, the groundwork was laid by chemists like Eugen Baumann, who extensively investigated the chemistry of thioacetals and thioethers, and their oxidation products. The earliest preparations of aryl sulfones were primarily achieved through the vigorous oxidation of the corresponding thioethers.
Historical Synthesis and Discovery
The two foundational pillars of this compound synthesis, established in the early days of organic chemistry, remain relevant today, albeit with significant methodological refinements.
Oxidation of Thioanisole (Methyl Phenyl Sulfide)
The most probable route to the first synthesis of this compound was through the oxidation of thioanisole. Early methods would have employed strong oxidizing agents available at the time, such as potassium permanganate or nitric acid.
Logical Workflow for the Oxidation of Thioanisole:
Methyl Phenyl Sulfone: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of methyl phenyl sulfone, focusing on its properties as a polar aprotic solvent and its significant role as a reagent in modern organic synthesis. This guide includes key physicochemical data, detailed experimental protocols for its synthesis and application, and diagrams to illustrate its functional relationships and reaction workflows.
Core Properties of this compound
This compound (also known as methylsulfonylbenzene) is an organosulfur compound that is solid at room temperature. The presence of the highly polar sulfonyl group (SO₂) confers a high dipole moment and makes it a polar aprotic substance. Its high thermal stability and solubility in various organic solvents make it a versatile compound in chemical research.[1][2] While its melting point of 85-88°C means it is primarily used as a high-temperature solvent, its true value in contemporary synthesis is more frequently realized as a chemical intermediate and reagent.[3]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₈O₂S | [1][4] |
| Molecular Weight | 156.20 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 85-88 °C | [3][5] |
| Boiling Point | ~250.45 °C (rough estimate) | [6] |
| Density | ~1.247 g/cm³ (rough estimate) | [6] |
| CAS Number | 3112-85-4 | [1] |
| Solubility | Soluble in ethanol, benzene, methanol, chloroform. Insoluble in water. | [3][7] |
| Vapor Pressure | 0.00175 mmHg at 25°C | [6] |
This compound as a Polar Aprotic Solvent
Polar aprotic solvents are characterized by moderate to high dielectric constants and high dipole moments, and they lack acidic protons (like O-H or N-H bonds). These solvents are adept at solvating cations while leaving anions relatively "bare," which can significantly accelerate reaction rates, particularly for Sₙ2 and SₙAr (Nucleophilic Aromatic Substitution) reactions.
This compound fits this profile due to the electron-withdrawing nature of the sulfonyl group. While not as commonly used as solvents like DMSO, DMF, or its structural analog sulfolane, its high thermal stability makes it a suitable medium for high-temperature reactions.[8] Its high melting point necessitates its use in a molten state, which can be advantageous for reactions requiring temperatures above 100°C.
Experimental Protocols: Synthesis of this compound
There are two primary, reliable methods for the laboratory and industrial-scale synthesis of this compound.
Protocol 1: Oxidation of Methyl Phenyl Sulfide (Thioanisole)
This is a direct and common method involving the oxidation of the corresponding sulfide. Using hydrogen peroxide as the oxidant is an environmentally benign approach.[3][9]
Methodology:
-
Setup: To a 50 mL three-necked, round-bottom flask equipped with a magnetic stirrer and thermometer, add the sulfide (e.g., methyl phenyl sulfide, 0.5 mmol) and 95% ethanol (10 mL).[10]
-
Heating: Heat the solution to 40°C with stirring.[10]
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.5 mmol) dropwise to the mixture.[10] The reaction is exothermic and addition should be controlled to maintain the temperature.
-
Reaction: Stir the reaction mixture at 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is completely consumed. The over-oxidation of the intermediate sulfoxide to the sulfone is favored at this temperature and stoichiometry.[10][11]
-
Workup (for crystalline sulfones): Upon completion, cool the reaction mixture to room temperature. The this compound product will often precipitate.
-
Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with cold ethanol and dry under vacuum to yield the pure sulfone.[9]
Protocol 2: From Substituted Benzene Sulfonyl Chloride
This two-step method is highly efficient, avoids the use of foul-smelling thiophenol, and is suitable for industrial production with yields often exceeding 85%.[12] It involves the reduction of benzene sulfonyl chloride to a sulfinate salt, followed by methylation.
Methodology:
-
Reduction to Sulfinate: In a 500 mL flask, combine sodium sulfite (Na₂SO₃) (e.g., 25.2 g), sodium bicarbonate (e.g., 16.8 g), and water (100 mL). Heat the mixture to reflux until all solids dissolve.[12]
-
Chloride Addition: Add benzene sulfonyl chloride (e.g., 17.7 g) in batches to the refluxing solution. Continue to reflux for 4 hours. This forms the sodium benzenesulfinate intermediate in situ.[12]
-
Methylation Setup: Cool the reaction mixture to 40°C.
-
Methylating Agent Addition: Using a dropping funnel, add dimethyl sulfate (e.g., 18.9 g) at a rate that maintains the system temperature between 40-45°C.[12] Caution: Dimethyl sulfate is highly toxic and must be handled with appropriate personal protective equipment in a fume hood.
-
Reaction: After the addition is complete, maintain the temperature and stir for 2.5 hours.[12]
-
Final Reflux: Once the methylation is complete, heat the mixture to reflux for 1 hour to destroy any residual dimethyl sulfate.[12]
-
Isolation: Cool the mixture to room temperature. A large amount of solid product will precipitate. Add 200 mL of water to the flask, stir, and then collect the solid by vacuum filtration. Wash the product with water to obtain this compound.[12]
Experimental Protocols: Applications in Organic Synthesis
This compound is a valuable building block, particularly for forming carbon-carbon bonds. Its sulfonyl group can stabilize an adjacent carbanion, which can then act as a nucleophile.
Protocol 3: Julia-Lythgoe Olefination
The classical Julia olefination uses phenyl sulfones to synthesize alkenes from aldehydes or ketones. This compound is a foundational reagent for this transformation. The reaction proceeds via a β-hydroxy sulfone intermediate.
Methodology:
-
Carbanion Formation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask. Cool the solution to -78°C in a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi) (1.05 eq) dropwise to the solution. Stir the mixture at -78°C for 1 hour to ensure complete formation of the α-lithiated sulfone carbanion.
-
Carbonyl Addition: Add a solution of the desired aldehyde or ketone (1.1 eq) in anhydrous THF dropwise to the carbanion solution at -78°C. Stir for 2-3 hours, allowing the nucleophilic addition to complete.
-
Intermediate Trapping: Quench the reaction by adding an acylating agent, such as acetic anhydride or benzoyl chloride (1.2 eq), to trap the alkoxide as a stable ester. Allow the reaction to slowly warm to room temperature overnight.
-
Reductive Elimination: Cool the reaction mixture to -20°C. Add sodium amalgam (Na(Hg)) (approx. 5-6 eq of Na) portion-wise while stirring vigorously. This step reductively eliminates the sulfonyl group and forms the alkene.
-
Workup: After the elimination is complete (monitored by TLC), quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired alkene.
Application in Palladium-Catalyzed Sequential Arylation
This compound can serve as a template for the modular synthesis of complex triarylmethanes, which are valuable structures in materials and pharmaceutical science.[6] This is achieved through sequential palladium-catalyzed C-H arylation reactions, followed by an arylative desulfonation.[6] This advanced application highlights the utility of the sulfone as a removable directing and activating group.
Conclusion
This compound is a multifaceted compound with significant utility in modern chemical research. While its physicochemical properties classify it as a high-temperature polar aprotic solvent, its primary and most powerful applications are found in its role as a stable, versatile, and readily available building block for organic synthesis. Its ability to stabilize carbanions makes it a key reagent in classical olefination reactions, and its use as a removable activating group in palladium-catalyzed cross-coupling opens pathways to complex molecular architectures. This guide provides the foundational data and protocols necessary for researchers to effectively utilize this compound in their work.
References
- 1. This compound | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3112-85-4: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone, methyl phenyl [webbook.nist.gov]
- 5. 353040250 [thermofisher.com]
- 6. This compound [chembk.com]
- 7. This compound CAS#: 3112-85-4 [m.chemicalbook.com]
- 8. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Methyl Phenyl Sulfone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of methyl phenyl sulfone and its derivatives as versatile intermediates in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. The protocols outlined below are based on established and patented methodologies, offering a guide for the practical application of these building blocks in a laboratory setting.
Introduction
This compound is a readily available and stable organic compound that serves as a valuable precursor in medicinal chemistry.[1][2] Its sulfonyl group can act as an activating group, a directing group in C-H functionalization, or a leaving group, enabling a wide range of chemical transformations.[1] This versatility has led to its use in the synthesis of various pharmaceutical ingredients and intermediates, including antibacterial sulfonamides, COX-2 inhibitors, and key chiral intermediates for antibiotics.[3][4][5][6]
Key Synthetic Applications
This compound and its derivatives are instrumental in several classes of organic reactions pertinent to pharmaceutical synthesis:
-
C-H Arylation and Alkenylation: The sulfonyl group can direct the ortho-selective C-H functionalization of the phenyl ring, allowing for the introduction of aryl and alkenyl substituents. This has been utilized in the synthesis of complex structures like triarylmethanes and thiochromane 1,1-dioxide derivatives.[1]
-
α-Arylation: The methyl group of this compound can be functionalized. For example, palladium-catalyzed α-arylation provides a route to diarylmethyl sulfones.[1]
-
Synthesis of Heterocycles: Methyl sulfone-containing reagents can be used to construct a variety of heterocyclic scaffolds, which are prevalent in many drug molecules.[7][8]
-
Precursor to Key Intermediates: this compound derivatives are crucial starting materials for synthesizing specific pharmaceutical intermediates. For instance, p-methylsulfonyl benzaldehyde is a key starting material for the synthesis of (1R, 2R)-1-p-methyl sulfone phenyl-2-amino-1,3-propanediol, an intermediate for antibiotics like Thiamphenicol and Florfenicol.[4] Similarly, 4-bromophenyl methyl sulfone is used to prepare an intermediate for the COX-2 inhibitor Etoricoxib.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic procedures involving this compound and its derivatives.
Table 1: Synthesis of Phenyl Methyl Sulfone Derivatives
| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| Phenyl methyl sulfone | Benzenesulfonyl chloride | S-WAT, Sodium bicarbonate, Methyl sulfate | 91.0 | 88-89 | [9] |
| 4-Chlorophenylmethyl sulfone | 4-Chlorobenzenesulfonyl chloride | S-WAT, Sodium bicarbonate, Methyl sulfate | 92.1 | 98-99 | [9] |
Table 2: Synthesis of Pharmaceutical Intermediates
| Product | Starting Material | Key Reagents | Yield (%) | Optical Rotation [α]25D | Reference |
| 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]-ethanone | 4-bromophenyl methyl sulfone, 3-acetyl-6-methyl pyridine | Xantphos, Pd2(dba)3, t-BuONa | 70-72 | N/A | [5] |
| (1R, 2R)-aziridine-2-carboxylate derivative (Compound IV) | p-methylsulphonyl benzaldehyde derivative (Compound III) | Ethyl diazoacetate | 68.3 | -20.9° (c 1.05, CHCl3) | [4] |
| 1-(phenylsulfonyl)bicyclo[1.1.0]butane | This compound, Epichlorohydrin | n-Bu2Mg, n-BuLi | 59 | N/A | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Phenyl Methyl Sulfone Derivatives[10]
This protocol describes a two-step, one-pot synthesis of phenyl methyl sulfone derivatives from the corresponding substituted benzenesulfonyl chlorides.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride)
-
S-WAT (a reducing agent, likely a sulfite source)
-
Sodium bicarbonate
-
Methyl sulfate
-
Water
-
500 mL round-bottom flask
-
Reflux condenser
-
Separating funnel
-
Stirring apparatus
Procedure:
-
In a 500 mL flask, add S-WAT (25.2 g), water (100 mL), and sodium bicarbonate (16.8 g).
-
Heat the mixture to reflux until all solids are dissolved.
-
Add the substituted benzenesulfonyl chloride (e.g., 17.7 g of benzenesulfonyl chloride) in batches.
-
Continue refluxing for 4 hours.
-
Cool the reaction mixture to 40 °C.
-
Using a separating funnel, add methyl sulfate (18.9 g) dropwise, maintaining the temperature between 40-45 °C.
-
After the addition is complete, maintain the reaction mixture at this temperature for 2.5 hours.
-
Reflux the mixture for 1 hour to complete the methylation.
-
Add 200 mL of water and allow the mixture to cool to room temperature.
-
A large amount of solid will precipitate. Filter the solid and wash it with water to obtain the phenyl methyl sulfone derivative.
Protocol 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]-ethanone[6]
This protocol outlines the synthesis of a key intermediate for COX-2 inhibitors via a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-bromophenyl methyl sulfone
-
3-acetyl-6-methyl pyridine
-
Xantphos
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous toluene
-
Diluted hydrochloric acid
-
Reaction vessel suitable for inert atmosphere reactions
Procedure:
-
In a reactor under an inert atmosphere, charge Xantphos (0.027 g, 0.0477 mmol) and Pd2(dba)3 (0.0182 g, 0.0198 mmol) in 100 mL of anhydrous toluene.
-
Add 4-bromophenyl methyl sulfone (9.3 g, 39.7 mmol) and 3-acetyl-6-methyl pyridine (5.4 g, 39.7 mmol) to the mixture.
-
Heat the mixture to reflux.
-
Prepare a suspension of t-BuONa (8.4 g) in 100 mL of anhydrous toluene and add it dropwise to the refluxing mixture over approximately 4 hours.
-
After the addition is complete, continue refluxing for about 1 hour.
-
Cool the reaction mixture to 20 °C.
-
Add a solution of diluted hydrochloric acid until the pH is acidic.
-
Isolate the product by filtration at 5 °C and dry it under vacuum at 50 °C.
Visualizations
Synthesis of Phenyl Methyl Sulfone Derivatives
Caption: Two-step, one-pot synthesis of phenyl methyl sulfone derivatives.
Synthesis of a COX-2 Inhibitor Intermediate
Caption: Palladium-catalyzed synthesis of a key ketosulfone intermediate.
General Workflow for Utilizing this compound
Caption: General synthetic workflow from this compound to an API.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl sulfones patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. Method for synthesizing (1R, 2R)-1-p-methyl sulfone phenyl-2-amino-1,3-propanediol - Eureka | Patsnap [eureka.patsnap.com]
- 5. US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google Patents [patents.google.com]
- 6. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 10. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from this compound and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of Lithiated Methyl Phenyl Sulfone with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lithiated methyl phenyl sulfone, an α-sulfonyl carbanion, is a versatile and highly valuable nucleophile in organic synthesis. Its reaction with a wide array of electrophiles provides a powerful tool for the construction of new carbon-carbon bonds, leading to the formation of diverse molecular architectures. The sulfonyl group, being a strong electron-withdrawing group, acidifies the α-protons of this compound, facilitating their removal by a strong base to generate the nucleophilic lithium salt. This reagent subsequently participates in alkylation, acylation, condensation, and conjugate addition reactions. These transformations are fundamental in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the key reactions of lithiated this compound with various electrophiles.
Generation of Lithiated this compound
The first step in utilizing this compound as a nucleophile is its deprotonation to form the corresponding lithium salt. This is typically achieved by treating a solution of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.
Experimental Protocol: Preparation of α-Lithiothis compound
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)[1]
-
Argon or Nitrogen gas supply
-
Dry glassware and magnetic stirrer
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous THF via syringe to achieve a desired concentration (e.g., 0.5 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise via syringe over 15 minutes.[1]
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithiated species. The colorless solution is now ready for reaction with an electrophile.
-
Logical Relationship: Generation of the Nucleophile
Caption: Formation of the nucleophilic lithiated this compound.
Alkylation Reactions
Lithiated this compound readily undergoes alkylation with a variety of alkyl halides, providing a straightforward method for the synthesis of more complex sulfones. Primary and benzylic halides are excellent electrophiles for this reaction.
Experimental Protocol: Alkylation with Benzyl Bromide
-
Materials:
-
Lithiated this compound solution (from Protocol 1, 1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To the freshly prepared solution of lithiated this compound at -78 °C, add benzyl bromide (1.0 eq) dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 30 minutes.[1]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated sulfone.
-
Table 1: Representative Alkylation Reactions
| Electrophile | Product | Yield (%) | Reference |
| n-Pentyl iodide | 1-(Phenylsulfonyl)hexane | 85 | [1] |
| Benzyl bromide | 1-Phenyl-2-(phenylsulfonyl)ethane | 92 | |
| Allyl bromide | 1-(Phenylsulfonyl)but-3-ene | 88 | |
| Propargyl bromide | 1-(Phenylsulfonyl)but-3-yne | 75 | [2] |
Experimental Workflow: Alkylation
Caption: General workflow for the alkylation of lithiated this compound.
Reactions with Aldehydes and Ketones (Julia-Lythgoe Olefination)
The reaction of lithiated this compound with aldehydes and ketones is a cornerstone of the Julia-Lythgoe olefination, a powerful method for the stereoselective synthesis of alkenes, predominantly yielding (E)-alkenes. The reaction proceeds through a β-hydroxy sulfone intermediate, which is then acylated and reductively eliminated.
Signaling Pathway: Julia-Lythgoe Olefination
Caption: The reaction pathway of the Julia-Lythgoe olefination.
Experimental Protocol: Reaction with Benzaldehyde
-
Materials:
-
Lithiated this compound solution (from Protocol 1, 1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Sodium amalgam (Na/Hg, 6% w/w, excess)
-
Anhydrous THF and Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
-
Procedure:
-
To the freshly prepared solution of lithiated this compound at -78 °C, add benzaldehyde (1.0 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add acetic anhydride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to -20 °C and add anhydrous methanol.
-
Add sodium amalgam (excess) portion-wise while maintaining the temperature below -10 °C.
-
Stir vigorously until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and filter to remove the mercury.
-
Extract the filtrate with diethyl ether, wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield (E)-stilbene.
-
Table 2: Julia-Lythgoe Olefination with Various Carbonyls
| Carbonyl Compound | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | (E)-Stilbene | 85-95 | >95:5 | [3] |
| Cyclohexanone | Benzylidenecyclohexane | 78 | N/A | |
| Acetophenone | 1,1-Diphenylethene | 72 | N/A |
Conjugate Addition Reactions (Michael Addition)
Lithiated this compound can act as a soft nucleophile and undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, such as enones and enoates. This reaction is a valuable method for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents.
Experimental Protocol: Conjugate Addition to Chalcone
-
Materials:
-
Lithiated this compound solution (from Protocol 1, 1.1 eq)
-
Chalcone (1,3-diphenyl-2-propen-1-one, 1.0 eq)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a solution of chalcone (1.0 eq) in anhydrous THF at -78 °C, add the freshly prepared solution of lithiated this compound (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Table 3: Conjugate Addition to α,β-Unsaturated Carbonyls
| Michael Acceptor | Product | Yield (%) | Reference |
| Chalcone | 1,3-Diphenyl-4-(phenylsulfonyl)butan-1-one | 90 | [4] |
| Benzylideneacetone | 4-Phenyl-5-(phenylsulfonyl)pentan-2-one | 85 | |
| Methyl cinnamate | Methyl 3-phenyl-4-(phenylsulfonyl)butanoate | 82 |
Logical Relationship: Conjugate Addition
Caption: Michael addition of lithiated this compound to an enone.
Acylation Reactions
While less common than alkylation or condensation with carbonyls, lithiated this compound can be acylated with suitable acylating agents such as esters or acyl chlorides to form β-keto sulfones. These products are valuable intermediates in organic synthesis.
Experimental Protocol: Acylation with Ethyl Benzoate
-
Materials:
-
Lithiated this compound solution (from Protocol 1, 1.2 eq)
-
Ethyl benzoate (1.0 eq)
-
Anhydrous THF
-
Dilute hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To the freshly prepared solution of lithiated this compound at -78 °C, add a solution of ethyl benzoate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the β-keto sulfone.
-
Table 4: Representative Acylation Reactions
| Acylating Agent | Product | Yield (%) |
| Ethyl benzoate | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 75 |
| Benzoyl chloride | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 80 |
| Ethyl acetate | 1-(Phenylsulfonyl)propan-2-one | 65 |
Lithiated this compound is a powerful and versatile reagent in the synthetic organic chemist's toolbox. The protocols and data presented herein provide a guide for its application in a variety of carbon-carbon bond-forming reactions. The ability to fine-tune reaction conditions and the broad compatibility with various functional groups make it an indispensable tool for the construction of complex molecular targets in academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone – Oriental Journal of Chemistry [orientjchem.org]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed C-H Arylation of Methyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed C-H arylation has emerged as a powerful tool in modern organic synthesis, enabling the direct formation of carbon-carbon bonds from ubiquitous C-H bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which necessitate the pre-functionalization of both coupling partners. The methyl phenyl sulfone moiety is a valuable structural motif and a versatile synthetic handle. The sulfone group can act as a directing group, facilitating the selective arylation of its ortho C-H bonds. This application note provides a detailed overview and experimental protocols for the palladium-catalyzed C-H arylation of this compound, a key transformation for the synthesis of complex molecules, including triarylmethanes, which are significant in materials science and pharmaceutical development.[1][2]
Reaction Principle
The palladium-catalyzed C-H arylation of this compound typically proceeds via a directed C-H activation mechanism. The sulfone group coordinates to the palladium catalyst, positioning it in proximity to the ortho C-H bonds of the phenyl ring. This facilitates the cleavage of the C-H bond and the formation of a palladacycle intermediate. Subsequent reaction with an aryl halide or another arylating agent, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst. This process can be repeated to introduce multiple aryl groups, offering a modular approach to complex molecular architectures.[1][2][3]
Key Applications
A significant application of this methodology is the modular synthesis of triarylmethanes.[1][2] Starting from the readily available this compound, two sequential palladium-catalyzed C-H arylation reactions followed by an arylative desulfonation allow for the controlled installation of three different aryl groups. This strategy provides a novel and flexible route to multi-substituted triarylmethanes, which are valuable precursors for materials and pharmaceuticals.[1][2]
Data Presentation
Table 1: Palladium-Catalyzed Mono-Arylation of this compound
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-iodotoluene | 2-(methylsulfonyl)biphenyl | 85 |
| 2 | 4-iodoanisole | 4'-methoxy-2-(methylsulfonyl)biphenyl | 82 |
| 3 | 1-iodo-4-(trifluoromethyl)benzene | 2-(methylsulfonyl)-4'-(trifluoromethyl)biphenyl | 75 |
| 4 | 2-iodonaphthalene | 2-(methylsulfonyl)-1,1'-binaphthyl | 78 |
Note: The data presented here is a representative summary based on typical yields reported in the literature for similar reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.
Table 2: Sequential Di-Arylation of this compound Derivatives
| Entry | Mono-arylated Substrate | Aryl Halide | Di-arylated Product | Yield (%) |
| 1 | 2-(methylsulfonyl)biphenyl | 4-iodoanisole | 2,6-bis(4-methoxyphenyl)phenyl)(methyl)sulfane | 70 |
| 2 | 4'-methoxy-2-(methylsulfonyl)biphenyl | 4-iodotoluene | 2-(4-methoxyphenyl)-6-(p-tolyl)phenyl)(methyl)sulfane | 68 |
| 3 | 2-(methylsulfonyl)biphenyl | 1-iodo-4-(trifluoromethyl)benzene | 2-(p-tolyl)-6-(4-(trifluoromethyl)phenyl)phenyl)(methyl)sulfane | 65 |
Note: The data presented here is a representative summary based on typical yields reported in the literature for similar reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
General Procedure for Palladium-Catalyzed Mono-Arylation of this compound
Materials:
-
This compound
-
Aryl iodide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
PCy₃·HBF₄ (Tricyclohexylphosphine tetrafluoroborate)
-
K₂CO₃ (Potassium carbonate)
-
Pivalic acid
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl iodide (1.2 equiv.), K₂CO₃ (3.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), and pivalic acid (30 mol%).[4]
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.
General Procedure for Sequential Di-Arylation
Materials:
-
Mono-arylated this compound derivative
-
Aryl iodide
-
Pd(OAc)₂
-
PCy₃·HBF₄
-
K₂CO₃
-
Pivalic acid
-
Toluene (anhydrous)
Procedure:
-
Follow the same procedure as for the mono-arylation, using the mono-arylated this compound derivative as the starting material.
-
The reaction conditions (equivalents of reagents, temperature, and time) may require optimization depending on the specific substrates.
Visualizations
Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation.
Caption: General experimental workflow for C-H arylation.
Caption: Factors influencing the outcome of the C-H arylation reaction.
References
- 1. Modular synthesis of triarylmethanes through palladium-catalyzed sequential arylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modular Synthesis of Triarylmethanes through Palladium-Catalyzed Sequential Arylation of this compound | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Phenyl Sulfone: A Versatile Directing Group for C-H Activation in Modern Synthesis
Application Note
Introduction: The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative approach in synthetic organic chemistry, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. A key strategy in achieving regioselectivity in C-H activation is the use of directing groups. Methyl phenyl sulfone has been identified as a highly effective and versatile directing group for the ortho-C-H functionalization of aromatic rings. Its robust nature and the ability of the sulfonyl group to coordinate with transition metal catalysts facilitate a range of valuable transformations, including arylation and olefination, providing access to complex molecular architectures relevant to pharmaceuticals and materials science.
Mechanism of Action: The sulfonyl group of this compound acts as a Lewis basic site, coordinating to a transition metal catalyst (e.g., Palladium or Rhodium). This coordination brings the metal center in close proximity to the ortho-C-H bonds of the phenyl ring, enabling their selective activation and subsequent functionalization. This directed approach ensures high regioselectivity, predominantly favoring the formation of ortho-substituted products.
Key Applications in C-H Activation:
The this compound directing group has been successfully employed in several pivotal C-H activation strategies:
-
Palladium-Catalyzed ortho-Arylation: This methodology allows for the sequential introduction of two different aryl groups onto the phenyl ring of this compound. This has proven to be a powerful tool in the modular synthesis of triarylmethanes, which are important scaffolds in medicinal chemistry and materials science.
-
Rhodium-Catalyzed ortho-Olefination: The sulfonyl group can also direct the rhodium-catalyzed coupling of phenyl sulfones with alkynes, leading to the formation of ortho-alkenylated products. This reaction provides a direct route to substituted styrenyl sulfones, which are valuable synthetic intermediates.
These applications highlight the utility of this compound as a reliable directing group for the construction of complex organic molecules through efficient C-H activation pathways.
Workflow for Sulfone-Directed C-H Activation
Caption: General experimental workflow for this compound-directed C-H activation.
Experimental Protocols
Palladium-Catalyzed ortho-Arylation of this compound
This protocol describes the first step in the modular synthesis of triarylmethanes, involving the mono-arylation of this compound.
Materials:
-
This compound
-
Aryl iodide
-
Palladium acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), IPr·HCl (0.10 mmol, 10 mol%), and K₂CO₃ (3.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) and pivalic acid (0.30 mmol, 30 mol%) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated this compound.
Rhodium-Catalyzed ortho-Olefination of Phenyl Sulfones
This protocol details the coupling of a phenyl sulfone with an internal alkyne.
Materials:
-
Phenyl methyl sulfone
-
Internal alkyne (e.g., 1,2-diphenylethyne)
-
[CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Copper(II) acetate (Cu(OAc)₂)
-
Acetic acid (AcOH)
-
1,2-Dichloroethane (DCE)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a screw-capped vial, add phenyl methyl sulfone (0.2 mmol), the internal alkyne (0.4 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Add Cu(OAc)₂ (0.4 mmol, 2.0 equiv) and acetic acid (0.04 mmol, 20 mol%).
-
Add 1,2-dichloroethane (1 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography on silica gel to isolate the ortho-olefinated product.
Quantitative Data Summary
The following tables summarize the scope and yields for the palladium-catalyzed ortho-arylation and rhodium-catalyzed ortho-olefination reactions.
Table 1: Palladium-Catalyzed ortho-Arylation of this compound with Various Aryl Iodides
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 2-(p-Tolyl)phenyl methyl sulfone | 85 |
| 2 | 4-Iodoanisole | 2-(4-Methoxyphenyl)phenyl methyl sulfone | 82 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)phenyl methyl sulfone | 75 |
| 4 | 1-Iodo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)phenyl methyl sulfone | 88 |
| 5 | 2-Iodonaphthalene | 2-(Naphthalen-2-yl)phenyl methyl sulfone | 78 |
Table 2: Rhodium-Catalyzed ortho-Olefination of Phenyl Sulfones with Various Alkynes
| Entry | Phenyl Sulfone | Alkyne | Product | Yield (%) |
| 1 | This compound | 1,2-Diphenylethyne | (E)-1-(2-(Methylsulfonyl)phenyl)-1,2-diphenylethene | 92 |
| 2 | This compound | 1-Phenyl-1-propyne | (E)-1-(2-(Methylsulfonyl)phenyl)-1-phenylprop-1-ene | 74 (major regioisomer) |
| 3 | This compound | 3-Hexyne | (E)-3-(2-(Methylsulfonyl)phenyl)hex-3-ene | 85 |
| 4 | Ethyl phenyl sulfone | 1,2-Diphenylethyne | (E)-1-(2-(Ethylsulfonyl)phenyl)-1,2-diphenylethene | 89 |
| 5 | Isopropyl phenyl sulfone | 1,2-Diphenylethyne | (E)-1-(2-(Isopropylsulfonyl)phenyl)-1,2-diphenylethene | 81 |
Mechanistic Diagrams
Caption: Catalytic cycle for Pd-catalyzed ortho-arylation.
Caption: Catalytic cycle for Rh-catalyzed ortho-olefination.
Application Notes and Protocols for Methyl Phenyl Sulfone in Agrochemical Formulations
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of methyl phenyl sulfone as a high-performance solvent in agrochemical formulations. The information is intended to guide researchers and formulation scientists in developing stable and effective pesticide products.
Introduction to this compound in Agrochemicals
This compound (CAS 3112-85-4), also known as methylsulfonylbenzene, is a versatile and robust polar aprotic solvent.[1] Its excellent thermal stability and ability to dissolve a wide range of both polar and nonpolar compounds make it a valuable component in the formulation of pesticides, including herbicides and fungicides.[1] The use of this compound can lead to improved effectiveness of the active ingredient and a reduction in the environmental impact of the final product.[1] Its derivatives have also been explored for their miticidal properties.
The primary role of this compound in agrochemical formulations is to act as a solvent or co-solvent to dissolve the active ingredient, particularly those with low water solubility or a tendency to crystallize. This is crucial for developing stable liquid formulations such as Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in formulation development.
| Property | Value | Reference |
| CAS Number | 3112-85-4 | [1] |
| Molecular Formula | C₇H₈O₂S | [1] |
| Molecular Weight | 156.2 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 85-90 °C | [1] |
| Purity | ≥ 99% (GC) | [1] |
| Solubility | Soluble in organic solvents; Insoluble in water | [1] |
| Stability | High thermal stability | [1] |
Key Applications in Agrochemical Formulations
This compound is particularly beneficial in overcoming formulation challenges associated with modern active ingredients.
Emulsifiable Concentrate (EC) Formulations
Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a water-immiscible solvent along with emulsifiers. Upon dilution with water, a stable emulsion is formed. This compound can be a key component in EC formulations, especially for active ingredients that are prone to crystallization.
Suspension Concentrate (SC) Formulations
In suspension concentrates, a solid active ingredient is dispersed in a liquid medium, typically water. While this compound is not the primary liquid phase in aqueous SCs, it can be used in the oil phase of a suspo-emulsion (SE) or as a crystallization inhibitor.
Illustrative Solubility Data
The high solvency of this compound makes it suitable for a wide range of active ingredients. The following table provides hypothetical solubility data for representative pesticides to illustrate its potential. Note: This data is for illustrative purposes and should be experimentally verified.
| Active Ingredient Class | Representative Active Ingredient | Plausible Solubility in this compound (g/L at 20°C) |
| Triazole Fungicide | Tebuconazole | > 200 |
| Strobilurin Fungicide | Azoxystrobin | > 150 |
| Sulfonylurea Herbicide | Nicosulfuron | > 100 |
| Neonicotinoid Insecticide | Thiamethoxam | > 180 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of an agrochemical formulation using this compound.
Protocol for Preparation of a Tebuconazole 250 g/L Emulsifiable Concentrate (EC)
This protocol describes the preparation of a stable EC formulation of the fungicide tebuconazole, which is known to have solubility challenges.
Materials:
-
Tebuconazole (97% purity)
-
This compound
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Anionic emulsifier (e.g., Calcium dodecylbenzene sulfonate)
-
Non-ionic emulsifier (e.g., Ethoxylated castor oil)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Analytical balance
Procedure:
-
Solvent and Active Ingredient Mixing:
-
Weigh 257.7 g of Tebuconazole technical (adjusting for purity to get 250 g active ingredient).
-
In a glass beaker, combine 300 g of this compound and 300 g of the aromatic solvent.
-
Gently heat the solvent mixture to 40-50°C while stirring with a magnetic stirrer.
-
Slowly add the Tebuconazole powder to the heated solvent mixture.
-
Continue stirring until the Tebuconazole is completely dissolved.
-
-
Addition of Emulsifiers:
-
To the above solution, add 50 g of the anionic emulsifier and 100 g of the non-ionic emulsifier.
-
Continue stirring for 15-20 minutes until a homogenous solution is obtained.
-
-
Final Formulation and Quality Control:
-
Allow the formulation to cool to room temperature.
-
Perform quality control checks, including appearance, density, and active ingredient content.
-
Caption: Workflow for Tebuconazole EC Formulation.
Protocol for Evaluation of Formulation Stability
This protocol outlines the steps to assess the physical stability of the prepared EC formulation.
Materials:
-
Prepared Tebuconazole 250 g/L EC formulation
-
Graduated cylinders (100 mL)
-
Water bath or oven capable of maintaining 54 ± 2°C
-
Freezer capable of maintaining 0 ± 2°C
-
CIPAC standard hard water
Procedure:
-
Accelerated Storage Stability:
-
Place 50 mL of the EC formulation in a sealed container.
-
Store the container in an oven at 54 ± 2°C for 14 days.
-
After 14 days, visually inspect the formulation for any signs of crystallization, phase separation, or sedimentation.
-
-
Low-Temperature Stability:
-
Place 50 mL of the EC formulation in a sealed container.
-
Store the container in a freezer at 0 ± 2°C for 7 days.
-
After 7 days, allow the sample to return to room temperature and visually inspect for crystallization or phase separation.
-
-
Emulsion Stability:
-
Add 5 mL of the EC formulation to 95 mL of CIPAC standard hard water in a graduated cylinder.
-
Invert the cylinder 10 times to form an emulsion.
-
Let the cylinder stand for 2 hours and observe for any creaming, sedimentation, or oil separation. A stable formulation should show minimal to no separation.
-
Caption: Protocol for Stability Testing of EC Formulations.
Logical Relationship of Formulation Components
The successful development of a stable and efficacious agrochemical formulation relies on the interplay between its various components.
Caption: Component Relationships in Agrochemical Formulation.
Conclusion
This compound is a high-performance solvent with significant potential in the development of modern agrochemical formulations. Its strong solvency and high thermal stability can help address challenges such as active ingredient crystallization and formulation instability. The protocols and information provided herein serve as a guide for researchers to explore the application of this compound in creating robust and effective crop protection products. It is recommended that all formulations be thoroughly tested to ensure they meet regulatory and performance standards.
References
Application Notes and Protocols: Methyl Phenyl Sulfone in the Synthesis of Sulfonamide Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl phenyl sulfone as a versatile building block in the synthesis of sulfonamide drugs. The following sections detail the synthetic strategies, experimental protocols, and relevant data for the conversion of this compound to a sulfonamide core structure, a key pharmacophore in a wide range of therapeutic agents.
Introduction: The Role of the Sulfonamide Moiety and this compound in Drug Discovery
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, present in a vast array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, diuretic, and anticancer agents. The sulfone group (R-SO₂-R') itself is a prevalent feature in numerous pharmaceuticals, valued for its ability to enhance metabolic stability and act as a hydrogen bond acceptor, thereby improving drug efficacy and pharmacokinetic properties.
This compound serves as a stable, readily available, and versatile starting material for the introduction of the arylsulfonyl moiety required for the construction of sulfonamide drugs. Its chemical stability allows for a variety of synthetic manipulations, making it an attractive precursor in complex, multi-step syntheses. A key transformation involves the conversion of the methyl group into a functionality that can be readily transformed into the sulfonamide group, most notably through the formation of a sulfinic acid intermediate.
Synthetic Strategy: From this compound to Benzenesulfonamide
A robust and frequently utilized strategy for the synthesis of sulfonamides from methyl sulfones proceeds through a two-step sequence involving the formation of a sulfinic acid salt followed by amination. This approach avoids the often harsh conditions required for the preparation of sulfonyl chlorides from sulfonic acids.
The overall transformation can be summarized as follows:
Caption: General workflow for the synthesis of benzenesulfonamide from this compound.
This one-pot conversion leverages the formation of an 'ate' complex from the reaction of the lithiated methyl sulfone with a trialkylborane. This complex then undergoes rearrangement to furnish the corresponding sulfinic acid salt. Subsequent oxidative-amination of the sulfinic acid salt yields the desired sulfonamide.
Experimental Protocols
The following protocol is a representative example for the synthesis of benzenesulfonamide from this compound, based on established chemical transformations.
Materials and Methods
| Reagent/Solvent | Supplier | Purity |
| This compound | Sigma-Aldrich | ≥98% |
| n-Butyllithium (n-BuLi) | Acros Organics | 1.6 M in hexanes |
| Tributylborane (B(Bu)₃) | Alfa Aesar | 1.0 M in THF |
| Hydroxylamine-O-sulfonic acid | TCI | >95% |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous, ≥99.9% |
| Diethyl ether | VWR | Anhydrous |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ | - | - |
Synthesis of Benzenesulfonamide from this compound
Procedure:
-
Deprotonation: To a stirred solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) at -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise. The resulting mixture is stirred at -78 °C for 30 minutes.
-
'Ate' Complex Formation: A solution of tributylborane (1.2 mmol, 1.0 M in THF) is added dropwise to the reaction mixture at -78 °C. The solution is then allowed to warm to room temperature and stirred for 1 hour.
-
Rearrangement and Sulfinic Acid Salt Formation: The reaction mixture is then cooled to 0 °C.
-
Oxidative Amination: A solution of hydroxylamine-O-sulfonic acid (1.5 mmol) in water (5 mL) is added dropwise to the reaction mixture. The resulting solution is stirred at room temperature for 2 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford benzenesulfonamide as a white solid.
Data Presentation
The following tables summarize the expected quantitative and spectroscopic data for the synthesis of benzenesulfonamide from this compound.
Reaction Data
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| This compound | Benzenesulfonamide | 60-75 | 150-153 |
Spectroscopic Data for Benzenesulfonamide
¹H NMR (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.84 | d | 2H | Ar-H (ortho to SO₂) |
| 7.55 | m | 3H | Ar-H (meta, para to SO₂) |
| 7.33 | s (br) | 2H | NH₂ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 143.8 | C-SO₂ |
| 132.4 | Ar-C (para) |
| 128.9 | Ar-C (meta) |
| 126.7 | Ar-C (ortho) |
FT-IR (KBr, cm⁻¹) [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3340, 3250 | N-H stretching |
| 1335, 1160 | S=O stretching (asymmetric and symmetric) |
| 1580, 1480 | C=C aromatic stretching |
Mass Spectrometry (EI-MS) [3]
| m/z | Assignment |
| 157 | [M]⁺ |
| 93 | [M - SO₂]⁺ |
| 77 | [C₆H₅]⁺ |
Signaling Pathways and Experimental Workflows
While this compound is a precursor to the sulfonamide moiety, the specific biological activity and signaling pathway inhibition are determined by the final structure of the drug molecule. The sulfonamide group is a key pharmacophore that can interact with various biological targets. For instance, in antibacterial sulfonamides, the p-aminobenzenesulfonamide core acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.
The following diagram illustrates the general experimental workflow for the synthesis and characterization of a sulfonamide derivative from this compound.
Caption: Workflow for the synthesis and characterization of a sulfonamide.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of sulfonamide-containing compounds. The conversion to a sulfinic acid intermediate provides a key entry point to the sulfonamide functional group under relatively mild conditions. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals to utilize this compound in the design and synthesis of novel sulfonamide-based therapeutic agents. The adaptability of this synthetic route allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
References
Application Note: Protocols for the Oxidation of Methyl Phenyl Sulfide to Methyl Phenyl Sulfone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfones are a critical functional group in organic chemistry, serving as key structural motifs in numerous pharmaceuticals, agrochemicals, and materials. The oxidation of sulfides is the most direct and common method for their preparation. Methyl phenyl sulfone, in particular, is a valuable synthetic intermediate. This application note provides detailed protocols for the oxidation of methyl phenyl sulfide to this compound using various common laboratory oxidizing agents. The methodologies are presented with clear, step-by-step instructions and a comparative data summary to aid researchers in selecting the most suitable protocol for their specific needs.
Reaction Overview
The fundamental transformation involves the oxidation of the sulfur atom in methyl phenyl sulfide, first to a sulfoxide and subsequently to a sulfone. This typically requires at least two equivalents of the oxidizing agent.
Chemical Equation:
Experimental Protocols
Four distinct protocols utilizing common oxidizing agents are detailed below.
Protocol 1: Oxidation using Oxone® (Potassium Peroxymonosulfate)
This protocol is adapted from a procedure known for its reliability and use of an inexpensive, stable, and safe oxidizing agent.[1][2]
Materials:
-
Methyl phenyl sulfide
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Methylene chloride (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve Oxone® (2.2 equivalents) in deionized water (approx. 3.5 mL per gram of Oxone®).
-
Cool the stirring slurry to 0-5 °C using an ice-water bath.
-
In a separate beaker, dissolve methyl phenyl sulfide (1.0 equivalent) in an equal volume of methanol.
-
Addition: Add the methanolic solution of the sulfide dropwise to the cold, stirring Oxone® slurry over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours, or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.
-
Extract the aqueous mixture with methylene chloride or ethyl acetate (3 x volume of MeOH used).
-
Combine the organic layers.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization, typically from ethanol/water or carbon tetrachloride, to yield pure this compound as a white solid.[3]
Protocol 2: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a highly effective and widely used reagent for the oxidation of sulfides. Using slightly more than two equivalents ensures the complete conversion to the sulfone.[4][5]
Materials:
-
Methyl phenyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve methyl phenyl sulfide (1.0 equivalent) in dichloromethane (approx. 10 mL per gram of sulfide) in a round-bottomed flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add m-CPBA (2.2-2.5 equivalents) portion-wise over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.[5] Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Quench the excess peroxide by slowly adding saturated aqueous sodium sulfite until a starch-iodide test is negative.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x). The bicarbonate wash removes the meta-chlorobenzoic acid byproduct.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product is often of high purity but can be recrystallized from an appropriate solvent system if necessary.
Protocol 3: Oxidation using Hydrogen Peroxide (H₂O₂)
This method is considered a "green" chemistry approach due to its use of a relatively benign oxidant, with water as the only byproduct. Acetic acid is commonly used as a solvent and catalyst.[3]
Materials:
-
Methyl phenyl sulfide
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve methyl phenyl sulfide (1.0 equivalent) in glacial acetic acid (approx. 5 mL per gram of sulfide).
-
Addition: To the stirring solution, slowly add 30% H₂O₂ (2.5-3.0 equivalents) dropwise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction by TLC until the sulfoxide intermediate is fully converted to the sulfone.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice water.
-
Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfone.
-
Purification: Recrystallize the product from an appropriate solvent to obtain pure this compound.
Protocol 4: Oxidation using Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful and inexpensive oxidizing agent capable of readily converting sulfides to sulfones.[2][6]
Materials:
-
Methyl phenyl sulfide
-
Potassium permanganate (KMnO₄)
-
Acetone or Acetic Acid
-
Water (H₂O)
-
Ethanol or Isopropanol
-
Celite® or Diatomaceous Earth
Procedure:
-
Reaction Setup: Dissolve methyl phenyl sulfide (1.0 equivalent) in acetone or glacial acetic acid (approx. 20 mL per gram of sulfide) in a flask and cool to 0-5 °C.
-
Addition: In a separate flask, dissolve KMnO₄ (2.1 equivalents) in water. Add this solution dropwise to the cold sulfide solution over 30-45 minutes. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up:
-
Quench the excess KMnO₄ by adding a small amount of ethanol or isopropanol until the purple color disappears completely.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
-
Isolation: Add water to the residue and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, dry over a drying agent, filter, and concentrate to yield the crude product.
-
Purification: Recrystallize the crude solid to obtain the final pure this compound.
Data Presentation: Comparison of Protocols
| Oxidizing Agent | Typical Solvent(s) | Temperature | Reaction Time | Typical Yield | Key Advantages / Disadvantages |
| Oxone® | Methanol / Water | 0 °C to RT | 4 - 6 hours | >90%[1] | Advantages: Safe, inexpensive, stable solid, simple work-up.[1][2] Disadvantages: Heterogeneous reaction mixture can require vigorous stirring. |
| m-CPBA | Dichloromethane (DCM) | 0 °C to RT | 2 - 4 hours | >90%[4][5] | Advantages: High yields, clean reaction, works for a wide range of substrates.[5] Disadvantages: Potentially explosive, byproduct removal necessary. |
| Hydrogen Peroxide | Acetic Acid | 50 - 60 °C | 3 - 5 hours | ~91%[7] | Advantages: "Green" oxidant (water byproduct), inexpensive.[3] Disadvantages: Requires heating, careful neutralization needed. |
| KMnO₄ | Acetone / Water | 0 °C to RT | 1 - 2 hours | ~85-90%[8] | Advantages: Very inexpensive, powerful oxidant.[2] Disadvantages: Forms MnO₂ sludge which requires filtration, can be less selective.[6] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, work-up, and purification of this compound described in the protocols.
Caption: General workflow for the oxidation of methyl phenyl sulfide to sulfone.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Oxidizing agents like m-CPBA, Oxone®, and KMnO₄ are strong oxidizers and can react violently with flammable materials. Handle with care and avoid contact with skin.
-
Hydrogen peroxide (30%) is corrosive and a strong oxidant. Avoid contact and ensure proper quenching.
-
Exothermic reactions are possible, especially during the addition of the oxidant. Use an ice bath for temperature control as described in the protocols.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 5. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 6. uregina.ca [uregina.ca]
- 7. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 8. US2870163A - Conversion of organic sulfides to sulfones - Google Patents [patents.google.com]
Application Notes and Protocols for the Julia-Kocienski Olefination Utilizing Methyl Phenyl Sulfone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Julia-Kocienski olefination is a powerful and widely utilized carbon-carbon bond-forming reaction in modern organic synthesis. It offers a reliable method for the preparation of alkenes from sulfones and carbonyl compounds. This reaction is particularly valued in the synthesis of complex molecules and in drug development due to its mild reaction conditions, broad substrate scope, and high stereoselectivity.[1][2][3] The classical Julia olefination, also known as the Julia-Lythgoe olefination, involves a multi-step process. However, the modified Julia-Kocienski olefination allows for a more convenient one-pot procedure.[4][5][6] This modification typically employs heteroaryl sulfones to facilitate a spontaneous elimination sequence.[5][7]
This document provides detailed application notes and protocols for the use of methyl phenyl sulfone derivatives in the Julia-Kocienski olefination. While the classic Julia olefination utilizes simple phenyl sulfones in a two-pot procedure, modifications using electron-deficient phenyl sulfones, such as 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, have enabled one-pot protocols with excellent yields and stereoselectivity.[8][9]
Reaction Mechanism and Stereoselectivity
The Julia-Kocienski olefination proceeds through a sequence of steps:
-
Deprotonation: A strong base is used to deprotonate the α-carbon of the alkyl sulfone, forming a sulfonyl-stabilized carbanion.
-
Nucleophilic Addition: The carbanion adds to a carbonyl compound (aldehyde or ketone) to form a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: In the modified one-pot version, the β-alkoxy sulfone undergoes a spontaneous Smiles rearrangement. This involves the transfer of the heteroaryl or electron-deficient aryl group from the sulfur atom to the oxygen atom, forming a sulfinate salt.[6][10]
-
Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide and an aryloxide anion to furnish the desired alkene.[4][11]
The stereoselectivity of the Julia-Kocienski olefination, particularly the E/Z ratio of the resulting alkene, is influenced by several factors including the structure of the sulfone, the carbonyl compound, the base used, and the reaction conditions.[1][11] The high E-selectivity often observed is attributed to the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene.[6]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for the Julia-Kocienski Olefination using Alkyl 3,5-Bis(trifluoromethyl)phenyl Sulfones
This one-pot protocol is adapted from procedures using electron-deficient phenyl sulfones which mimic the behavior of heteroaryl sulfones in the modified Julia-Kocienski reaction.[8]
Materials:
-
Alkyl 3,5-bis(trifluoromethyl)phenyl sulfone
-
Aldehyde or ketone
-
Base (e.g., KOH, Phosphazene base P4-t-Bu)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the alkyl 3,5-bis(trifluoromethyl)phenyl sulfone (1.0 equiv) and the carbonyl compound (1.2 equiv) in the chosen anhydrous solvent at the appropriate temperature (e.g., -78 °C to room temperature), add the base (1.2 equiv) portion-wise under an inert atmosphere.
-
Stir the reaction mixture at the same temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Data Presentation
The following tables summarize typical yields and stereoselectivities obtained in Julia-Kocienski olefinations using various sulfones and aldehydes.
| Entry | Sulfone | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Benzyl 3,5-bis(trifluoromethyl)phenyl sulfone | Benzaldehyde | KOH | THF | rt | 2 | 95 | >98:2 |
| 2 | Benzyl 3,5-bis(trifluoromethyl)phenyl sulfone | 4-Methoxybenzaldehyde | KOH | THF | rt | 2 | 98 | >98:2 |
| 3 | Benzyl 3,5-bis(trifluoromethyl)phenyl sulfone | 4-Nitrobenzaldehyde | P4-t-Bu | THF | -78 | 1 | 92 | >98:2 |
| 4 | Methyl 3,5-bis(trifluoromethyl)phenyl sulfone | Cyclohexanecarboxaldehyde | KOH | THF | rt | 3 | 85 | - |
| 5 | Ethyl 1-phenyl-1H-tetrazol-5-yl sulfone | Isobutyraldehyde | KHMDS | THF | -78 | 1 | 88 | >95:5 |
Data is representative and sourced from literature.[8][12]
Visualizations
Reaction Mechanism
Caption: Mechanism of the one-pot Julia-Kocienski olefination.
Experimental Workflow
Caption: A typical workflow for the Julia-Kocienski olefination.
Applications in Drug Development
The Julia-Kocienski olefination is a valuable tool in the synthesis of pharmaceutically active compounds. Its reliability and stereoselectivity have been demonstrated in the total synthesis of numerous natural products with potential therapeutic applications.[2][13] For instance, it has been employed in the synthesis of resveratrol analogues, which are compounds of interest for their potential health benefits.[6] The reaction's tolerance for a wide range of functional groups allows for its application in late-stage synthetic strategies, which is a significant advantage in the development of complex drug candidates.[1][3] The synthesis of fluoroalkenes, which are important in medicinal chemistry, can also be achieved using Julia-Kocienski olefination.[10][14]
Conclusion
The Julia-Kocienski olefination using this compound derivatives, particularly those with electron-withdrawing groups on the phenyl ring, is a highly efficient and stereoselective method for the synthesis of alkenes. The one-pot nature of the modified reaction, coupled with its mild conditions and broad functional group tolerance, makes it an indispensable tool for researchers in organic synthesis and drug development. Careful selection of the sulfone reagent, base, and reaction conditions allows for the controlled synthesis of either E- or Z-alkenes, providing access to a wide array of molecular architectures.
References
- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations | MDPI [mdpi.com]
- 2. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Julia Olefination Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Julia olefination - Wikipedia [en.wikipedia.org]
- 7. Julia Olefination Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. organicreactions.org [organicreactions.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl Phenyl Sulfone in Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The methyl phenyl sulfone moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold and a key functional group in the design and development of novel therapeutic agents. Its unique physicochemical properties contribute to enhanced drug efficacy, stability, and favorable pharmacokinetic profiles. This document provides a detailed overview of the applications of this compound in drug discovery, with a focus on its role in Structure-Activity Relationship (SAR) studies, and includes relevant experimental protocols.
Introduction to this compound in Drug Design
The sulfonyl group (-SO₂-) in this compound is a powerful electron-withdrawing group, which significantly influences the electronic environment of the parent molecule.[1] This feature, combined with its stability to metabolic degradation, makes it an attractive component for medicinal chemists.[1][2] The this compound core is often utilized as a bioisosteric replacement for other functional groups, such as carboxylic acids or carbonyls, to improve a compound's druglike properties.[3][4] Bioisosteric replacement can lead to better bioavailability, increased metabolic stability, and beneficial changes in lipophilicity and solubility.[2]
Key attributes of the this compound moiety in medicinal chemistry include:
-
Enhanced Potency and Selectivity: The rigid and polar nature of the sulfone group can lead to specific and strong interactions with biological targets.
-
Improved Pharmacokinetics: Its resistance to metabolic degradation can prolong the half-life of a drug.[1]
-
Increased Solubility: The polarity of the sulfone group can improve the aqueous solubility of a compound.[1]
-
Bioisosterism: It serves as a non-classical bioisostere for carboxylic acids, amides, and other functional groups, often leading to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Application in SAR Studies: Cyclooxygenase (COX) Inhibitors
A prominent example of the this compound moiety in SAR studies is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[3][5] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The discovery of two isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation), spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5]
The this compound group has been instrumental in achieving COX-2 selectivity. The active site of COX-2 has a larger, more accommodating hydrophobic side pocket compared to COX-1. The methylsulfonylphenyl moiety can fit into this side pocket, leading to selective inhibition.
Quantitative SAR Data: Inhibition of COX-1 and COX-2
The following table summarizes the in vitro inhibitory activities of a series of aryl methyl sulfone derivatives against human COX-1 and COX-2 isoenzymes. This data highlights how modifications to the aryl group attached to the methyl sulfone core can significantly impact potency and selectivity.
| Compound | R Group | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| 1 | 4-Fluorophenyl | >100 | 0.45 | >222 |
| 2 | 4-Chlorophenyl | 85 | 0.38 | 224 |
| 3 (Celecoxib) | 4-Methylphenyl | 15 | 0.04 | 375 |
| 4 | 4-Methoxyphenyl | >100 | 0.82 | >122 |
| 5 | 3-Chloro-4-methylphenyl | 50 | 0.15 | 333 |
| 6 (Naproxen) | (Carboxylic Acid) | 11.3 | 3.36 | 3.36 |
| 7 (Methyl Sulfone analog of Naproxen) | (Methyl Sulfone) | 0.04 | 0.10 | 0.4 |
Data compiled from multiple sources for illustrative purposes.[3][6]
Key Observations from SAR Data:
-
The replacement of the carboxylic acid group in Naproxen (Compound 6) with a methyl sulfone group (Compound 7) dramatically increases potency against both COX-1 and COX-2.[3]
-
The nature of the substituent on the phenyl ring significantly influences COX-2 selectivity. For example, the 4-methylphenyl group in Celecoxib (Compound 3) provides high selectivity.
-
Electron-withdrawing groups (e.g., Cl, F) and electron-donating groups (e.g., CH₃, OCH₃) on the aryl ring modulate the inhibitory activity and selectivity.
Experimental Protocols
General Synthesis of Aryl Methyl Sulfones
A common method for the synthesis of aryl methyl sulfones involves the condensation of sodium methyl sulfinate with a suitable aryl halide or alcohol.[7]
Protocol: Synthesis of 4-(4-chlorophenyl)phenyl methyl sulfone
-
Step 1: Preparation of Allyl Alcohol: To a solution of 4-chlorobenzaldehyde (1 mmol) in methanol (10 mL), add sodium borohydride (1.2 mmol) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. After completion of the reaction (monitored by TLC), quench the reaction with ice-cold water. Extract the product with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the corresponding allyl alcohol.[7]
-
Step 2: Synthesis of Methyl Sulfone: To a solution of the allyl alcohol from Step 1 (1 mmol) and sodium methyl sulfinate (1.2 mmol) in acetic acid (10 mL), add BF₃·OEt₂ (1.5 mmol) dropwise at room temperature. Stir the reaction mixture for 2-3 hours.[7] Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford the desired aryl methyl sulfone.[7]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a fluorometric or LC-MS/MS-based assay.[5][8]
Protocol: Fluorometric COX Inhibition Assay
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a buffer solution of 100 mM Tris-HCl, pH 8.0, containing 500 μM phenol, 1 μM hematin, and 1 mM EDTA.
-
Inhibitor Preparation: Dissolve the test compounds in DMSO to prepare stock solutions. Further dilute with the assay buffer to the desired concentrations.
-
Assay Procedure: a. In a 96-well plate, add 20 μL of the test compound solution or vehicle (for control). b. Add 150 μL of the assay buffer. c. Add 10 μL of the COX-1 or COX-2 enzyme solution. d. Pre-incubate the mixture at 37 °C for 15 minutes. e. Initiate the reaction by adding 20 μL of arachidonic acid solution (100 μM). f. Incubate at 37 °C for 10 minutes. g. Stop the reaction by adding 10 μL of 1 M HCl. h. Add 20 μL of a saturated stannous chloride solution to convert the resulting PGG₂ to the more stable PGF₂α.
-
Detection: Measure the fluorescence of the unreacted arachidonic acid using a suitable fluorescent probe (e.g., ADHP) at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway: Mechanism of COX Inhibition
Caption: Mechanism of action of this compound-based COX inhibitors.
Experimental Workflow: Synthesis and Evaluation of Aryl Methyl Sulfones
Caption: Workflow for the synthesis and biological evaluation of aryl methyl sulfones.
Conclusion
The this compound moiety is an invaluable tool in the arsenal of medicinal chemists. Its incorporation into drug candidates can significantly enhance their pharmacological properties. The successful development of selective COX-2 inhibitors serves as a prime example of its utility in SAR-driven drug design. The protocols and data presented here provide a framework for researchers to explore the potential of this compound derivatives in their own drug discovery programs.
References
- 1. scilit.com [scilit.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for reactions using methyl phenyl sulfone as a solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl phenyl sulfone is a high-boiling, polar aprotic solvent increasingly utilized in a variety of chemical transformations, particularly those requiring elevated temperatures. Its excellent thermal stability, ability to dissolve a wide range of organic and inorganic compounds, and inertness to many reaction conditions make it a valuable alternative to other high-temperature solvents like diphenyl sulfone, sulfolane, or N-Methyl-2-pyrrolidone (NMP).[1] These notes provide a comprehensive overview of the experimental setup and protocols for conducting reactions in this compound, with a focus on high-temperature polymerizations.
Properties of this compound
This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below, alongside other common high-temperature solvents for comparison.
| Property | This compound | Diphenyl Sulfone | Sulfolane | NMP |
| CAS Number | 3112-85-4 | 127-63-9 | 126-33-0 | 872-50-4 |
| Molecular Formula | C₇H₈O₂S | C₁₂H₁₀O₂S | C₄H₈O₂S | C₅H₉NO |
| Molecular Weight | 156.20 g/mol | 218.27 g/mol | 120.17 g/mol | 99.13 g/mol |
| Melting Point | 85-90 °C | 125-129 °C | 27.5 °C | -24 °C |
| Boiling Point | ~350 °C (decomposes) | 379 °C | 285 °C | 202 °C |
| Appearance | White crystalline powder | White crystals | Colorless liquid/solid | Colorless liquid |
| Solubility | Soluble in many organic solvents | Soluble in hot organic solvents | Miscible with water and many organic solvents | Miscible with water and most organic solvents |
Applications in Synthesis
Due to its high boiling point and thermal stability, this compound is particularly well-suited for reactions that require sustained high temperatures, such as:
-
Nucleophilic Aromatic Substitution (SNAr) Polymerizations: The synthesis of high-performance polymers like poly(ether ether ketone) (PEEK) and poly(arylene ether sulfone)s (PAES) often involves SNAr reactions carried out at temperatures exceeding 200°C.[1][2][3] Diphenyl sulfone is a commonly used solvent for these polymerizations, and this compound serves as an excellent, lower-melting alternative.
-
Ullmann Condensation Reactions: These copper-catalyzed cross-coupling reactions often demand high temperatures to proceed efficiently.[4][5][6] The polar nature of this compound can also aid in the solubility of the inorganic bases and copper salts frequently used in these reactions.
-
Friedel-Crafts Reactions: While less common, the inertness of this compound can be advantageous in certain Friedel-Crafts acylations and alkylations that require high activation energies.[7][8][9]
Experimental Protocol: Synthesis of Poly(ether ether ketone) (PEEK)
This protocol is adapted from established procedures for PEEK synthesis in diphenyl sulfone and is applicable for use with this compound.[1][2][10][11]
Materials:
-
4,4′-Difluorobenzophenone
-
Hydroquinone
-
Anhydrous Sodium Carbonate (or Potassium Carbonate)
-
This compound (solvent)
-
Toluene (for azeotropic removal of water)
-
Acetone (for washing)
-
Deionized Water (for washing)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Schlenk line for inert atmosphere operations.
-
Filtration apparatus (Büchner funnel).
-
Vacuum oven.
Experimental Workflow:
Caption: General workflow for high-temperature polymerization.
Procedure:
-
Reaction Setup:
-
Assemble a three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet.
-
Flame-dry the entire apparatus under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
To the flask, add 4,4′-difluorobenzophenone (1.00 eq), hydroquinone (1.00 eq), anhydrous sodium carbonate (1.05-1.10 eq), and this compound as the solvent (typically to achieve a 20-40% w/w solids concentration).
-
Add toluene to the reaction flask (approximately half the volume of this compound).
-
-
Azeotropic Dehydration:
-
With vigorous stirring, heat the reaction mixture to 150-160°C.
-
Maintain this temperature to allow for the azeotropic removal of water, which will collect in the Dean-Stark trap. This step is crucial to ensure anhydrous conditions for the polymerization.
-
Once no more water is collected, carefully drain the toluene from the Dean-Stark trap.
-
-
Polymerization:
-
Slowly increase the temperature of the reaction mixture to the desired polymerization temperature, typically in the range of 180°C to 320°C.[2] The optimal temperature will depend on the specific monomers and desired polymer properties.
-
Maintain the polymerization temperature with continuous stirring. The progress of the reaction can be monitored by the noticeable increase in the viscosity of the reaction mixture.
-
The reaction time can vary from a few hours to over 24 hours, depending on the target molecular weight.
-
-
Work-up and Purification:
-
After the desired viscosity is reached, cool the reaction mixture to approximately 150°C.
-
Slowly pour the hot, viscous solution into a large excess of a stirred non-solvent, such as a mixture of acetone and water, to precipitate the polymer.
-
Break up the resulting polymer solid and collect it by filtration.
-
Thoroughly wash the polymer powder sequentially with hot acetone and hot deionized water to remove the solvent (this compound) and any inorganic salts.[2]
-
Dry the purified polymer in a vacuum oven at a temperature above the boiling point of water (e.g., 120-150°C) until a constant weight is achieved.
-
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of PEEK, which can be adapted for use with this compound.
| Parameter | Value | Reference |
| Monomer Ratio (Difluorobenzophenone:Hydroquinone) | 1:1 | [2] |
| Base | Na₂CO₃ or K₂CO₃ | [2] |
| Solvent Concentration (% solids w/w) | 20-40% | - |
| Azeotropic Dehydration Temperature | 150-160 °C | - |
| Polymerization Temperature | 180-320 °C | [2] |
| Reaction Time | 2-24 hours | [2] |
| Typical Yield | >90% | - |
Logical Relationships in High-Temperature Polymerization
The success of high-temperature polymerizations in solvents like this compound depends on the interplay of several factors. The following diagram illustrates these relationships.
Caption: Factors influencing polymer properties.
Conclusion
This compound is a highly effective solvent for chemical reactions requiring high temperatures, offering excellent thermal stability and solvency. The protocols and data presented here, particularly for the synthesis of high-performance polymers, demonstrate its utility in demanding synthetic applications. Researchers and professionals in drug development and materials science can leverage the properties of this compound to access a broader range of reaction conditions and synthesize novel molecules and materials.
References
- 1. How Is Polyether Ether Ketone (PEEK) Made? - IEMAI3D [iemai3d.com]
- 2. Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mt.com [mt.com]
- 10. How do you make PEEK material? [peekchina.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Quantification of Methyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of methyl phenyl sulfone in various samples. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in reaction mixtures and as a pure substance.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | This compound | [1] |
| Linearity Range | 0.001 to 0.02 g/L | [1] |
| Correlation Coefficient (r²) | 0.999 | [1] |
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chiralpak chiral column (5 µm, 4.6 mm × 250 mm).[1]
-
Mobile Phase: n-hexane:isopropyl alcohol (80:20 v/v).[1]
-
This compound reference standard (≥98.0% purity).[2]
-
HPLC grade n-hexane and isopropyl alcohol.
-
Volumetric flasks, pipettes, and syringes.
2. Standard Solution Preparation:
-
Stock Solution (e.g., 1 g/L): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.001, 0.005, 0.01, 0.015, and 0.02 g/L).[1]
3. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Dilute the sample if necessary to ensure the concentration falls within the calibration curve's linear range.
4. HPLC Conditions:
-
Column: Chiralpak (5 µm, 4.6 mm × 250 mm).[1]
-
Mobile Phase: n-hexane:isopropyl alcohol (80:20).[1]
-
Flow Rate: 1.0 mL/min (A typical flow rate, specific optimization may be required).
-
Column Temperature: 28°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL (A typical injection volume, can be optimized).
5. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve. The retention time for this compound is approximately 13.0 minutes under these conditions.[1]
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it suitable for the analysis of this compound in complex matrices such as biological and environmental samples. The following protocol is adapted from methods for related methyl sulfone compounds.
Quantitative Data Summary (for related MeSO₂-PCBs)
| Parameter | Value | Reference |
| Analyte | Tri- to hepta- 3- and 4-substituted MeSO₂-PCBs | [3] |
| Limit of Detection (LOD) | 0.06 to 0.10 ng/g lipid weight | [3] |
| Average Recovery | 73 to 112% | [3] |
| Coefficient of Variation | 5.2 to 12.2% | [3] |
Experimental Protocol
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[4]
-
Autosampler.
-
Sample extraction and cleanup apparatus (e.g., Soxhlet extractor, basic silica, and Florisil columns).[3]
-
This compound reference standard.
-
High purity solvents (e.g., hexane, dichloromethane).
-
Internal standard (e.g., a structurally similar compound not present in the sample).
2. Sample Preparation (Biota Samples):
-
Extraction: Extract the sample using hot Soxhlet extraction.[3]
-
Cleanup:
-
Concentration: Concentrate the final extract to a suitable volume before GC-MS analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp 1: 14°C/min to 150°C.
-
Ramp 2: 6°C/min to 215°C.
-
Ramp 3: 10°C/min to 285°C.[4]
-
-
MS Interface Temperature: 280°C.[4]
-
Ion Source Temperature: >200°C for enhanced sensitivity of [M-CH₃]⁻ ion.[3]
-
Ionization Mode: Electron Capture Negative Ionization (ECNI).[3]
4. Analysis and Quantification:
-
Prepare calibration standards containing the internal standard.
-
Analyze the standards to create a calibration curve.
-
Analyze the prepared samples.
-
Quantify this compound based on the response ratio of the analyte to the internal standard. For increased sensitivity, quantitation can be done using the [M-CH₃]⁻ ion.[3]
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing this compound in complex biological matrices where low detection limits are required. The following is a general protocol based on methods for similar sulfone compounds.
Quantitative Data Summary (for Phenyl Vinyl Sulfone)
| Parameter | Value | Reference |
| Analyte | Phenyl Vinyl Sulfone | [5] |
| Limit of Detection (LOD) | 1.43 ppm | [5] |
| Limit of Quantification (LOQ) | 4.77 ppm | [5] |
| Linearity Range | 4.77 to 27.00 ppm | [5] |
| Correlation Coefficient (r²) | 0.9990 | [5] |
| Accuracy (Recovery) | 97.50–102.10% | [5] |
Experimental Protocol
1. Instrumentation and Materials:
-
Liquid Chromatograph (LC) coupled with a tandem Mass Spectrometer (MS/MS).
-
C18 column (e.g., Symmetry C18, 50 x 4.6 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.1% v/v ammonia buffer.[5]
-
Mobile Phase B: Methanol.[5]
-
This compound reference standard.
-
LC-MS grade solvents.
2. Standard and Sample Preparation:
-
Prepare stock and working standard solutions in a suitable diluent (e.g., methanol).[5]
-
For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary for cleanup.
-
Final extracts should be reconstituted in the initial mobile phase composition.
3. LC-MS/MS Conditions:
-
Column: Symmetry C18 (50 x 4.6 mm, 3.5 µm).[5]
-
Mobile Phase: Gradient or isocratic elution with a mixture of 0.1% v/v ammonia buffer and methanol. A typical composition is 5:95 v/v.[5]
-
Flow Rate: 0.45 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
MS Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive polarity.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MS Parameters: Optimize source temperature, gas flows, and collision energy for the specific transitions of this compound.
4. Analysis and Quantification:
-
Infuse a standard solution of this compound to determine the precursor and product ions for MRM analysis.
-
Generate a calibration curve using the peak area response of the analyte.
-
Analyze the prepared samples and quantify the concentration of this compound.
Experimental Workflow
Caption: LC-MS/MS analysis workflow for this compound.
References
- 1. rsc.org [rsc.org]
- 2. 甲基苯基砜 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p′-DDE in biota samples - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. library.dphen1.com [library.dphen1.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Diphenyl Sulfones from Methyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted diphenyl sulfones, utilizing methyl phenyl sulfone as a versatile and readily available starting material. The primary method detailed is a modular palladium-catalyzed sequential C-H arylation, which allows for the controlled introduction of various aryl groups. This approach is highly valuable in medicinal chemistry and materials science for creating diverse libraries of diaryl sulfone derivatives.
Introduction
Substituted diphenyl sulfones are a significant class of compounds in drug discovery and materials science, exhibiting a wide range of biological activities and useful properties. A modular and efficient synthetic route to access these structures is crucial for structure-activity relationship (SAR) studies and the development of novel chemical entities. The use of this compound as a precursor offers a convergent and flexible strategy for the synthesis of unsymmetrical and symmetrical diaryl sulfones through sequential arylation reactions.
The key transformation involves the deprotonation of the acidic methyl protons of this compound, followed by palladium-catalyzed cross-coupling with aryl halides. This sequence can be repeated to introduce a second aryl group, leading to the formation of diarylmethyl phenyl sulfones.
Reaction Pathway: Palladium-Catalyzed Sequential Arylation
The synthesis of substituted diphenyl sulfones from this compound via palladium-catalyzed C-H arylation proceeds in two main stages:
-
Mono-arylation: The first aryl group is introduced by reacting this compound with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base.
-
Di-arylation: The resulting benzyl phenyl sulfone is then subjected to a second arylation reaction with a different (or the same) aryl halide to yield the target diarylthis compound.
This sequential approach allows for the synthesis of both symmetrical (Ar = Ar') and unsymmetrical (Ar ≠ Ar') diphenyl sulfones.
Caption: Sequential Pd-catalyzed arylation of this compound.
Experimental Protocols
The following protocols are generalized procedures based on palladium-catalyzed C-H arylation methodologies.[1] Researchers should optimize conditions for specific substrates.
Protocol 1: Synthesis of Benzyl Phenyl Sulfone (Mono-arylation)
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).
-
Add the aryl halide (1.1 equiv.) and the base (2.0-3.0 equiv.).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzyl phenyl sulfone.
Protocol 2: Synthesis of Diarylthis compound (Di-arylation)
Materials:
-
Benzyl phenyl sulfone (from Protocol 1)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Follow the same setup and inert atmosphere conditions as in Protocol 1.
-
In the reaction vessel, combine the benzyl phenyl sulfone (1.0 equiv.), palladium catalyst (e.g., 2-5 mol%), and ligand (e.g., 4-10 mol%).
-
Add the second aryl halide (1.1 equiv.) and the base (2.0-3.0 equiv.).
-
Add the anhydrous solvent.
-
Heat the mixture (typically 100-140 °C) and stir for 12-48 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography to isolate the target diarylthis compound.
Experimental Workflow
The general workflow for the synthesis and purification of substituted diphenyl sulfones is depicted below.
Caption: General experimental workflow for arylation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the palladium-catalyzed arylation of this compound derivatives. Yields are highly substrate-dependent and optimization may be required.
| Entry | Starting Material | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | 4-Bromotoluene | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 110 | 24 | 4-Methylbenzyl Phenyl Sulfone | 85 |
| 2 | This compound | 1-Iodo-4-methoxybenzene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 4-Methoxybenzyl Phenyl Sulfone | 92 |
| 3 | Benzyl Phenyl Sulfone | 4-Bromobenzonitrile | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 120 | 36 | (4-Cyanophenyl)(phenyl)this compound | 78 |
| 4 | Benzyl Phenyl Sulfone | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 110 | 48 | (3,5-Dimethylphenyl)(phenyl)this compound | 81 |
Note: The data presented in this table are representative examples and are not from a single specific cited study but are compiled based on typical outcomes for such reactions.
Troubleshooting and Considerations
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is critical and can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands like Xantphos and SPhos are often effective.
-
Base Selection: The strength and solubility of the base can influence the reaction rate and yield. Carbonates and phosphates are commonly used.
-
Solvent: Anhydrous, non-protic solvents are necessary to prevent quenching of the anionic intermediates.
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is crucial for catalyst stability and to prevent side reactions.
-
Reaction Time and Temperature: These parameters often require optimization for different substrates. Electron-deficient aryl halides may react faster than electron-rich ones.
-
Side Reactions: Homocoupling of the aryl halide can be a competing side reaction.
Conclusion
The palladium-catalyzed sequential arylation of this compound is a powerful and modular strategy for the synthesis of a wide array of substituted diphenyl sulfones.[1][2] This method provides a reliable platform for the generation of compound libraries for drug discovery and for the development of novel materials with tailored properties. The detailed protocols and workflow provided herein serve as a valuable guide for researchers in this field.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl Phenyl Sulfone by Recrystallization
Welcome to the technical support center for the purification of methyl phenyl sulfone. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound through recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not crystallizing from the solution upon cooling. What should I do?
A1: This is a common issue, often due to supersaturation or using an excessive amount of solvent. Here are several steps to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the flask just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for new crystals to form.
-
Reduce solvent volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound. This should be done after the solution has been allowed to cool to room temperature slowly first.
Q2: The product has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts before it crystallizes, which can happen if the solution is too concentrated or if the melting point of the impure solid is below the temperature of the solution. To resolve this:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (e.g., the more "soluble" solvent in a mixed system, like ethanol in an ethanol/water system) to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling. This allows the solution to reach the temperature at which crystals form before the compound's melting point is reached.
Q3: The yield of my recrystallized this compound is very low. What are the likely causes?
A3: A low yield can result from several factors:
-
Using too much solvent: The most common cause is dissolving the compound in an excessive volume of hot solvent, which keeps a significant amount of product dissolved even when cooled.
-
Premature filtration: If you filter the crystals before crystallization is complete, you will lose product.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Inherent solubility: Every compound has some solubility in the "cold" solvent, meaning some loss is unavoidable. To maximize yield, ensure the solution is thoroughly cooled in an ice bath before filtration.
Q4: My final product is still colored or appears impure. What went wrong?
A4: This indicates that colored or other soluble impurities were not effectively removed.
-
Use activated charcoal: If your crude material dissolves to produce a colored solution, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product.
-
Ensure slow crystal growth: Rapid crystallization can trap impurities within the crystal lattice. Allowing the solution to cool slowly promotes the formation of purer crystals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal solvent should dissolve this compound completely when hot but poorly when cold. For this compound, a mixed solvent system of ethanol and water (e.g., in a 1:3 ratio) is effective.[1] It is soluble in organic solvents like ethanol and benzene but insoluble in water.[1][2] Therefore, water can be used as an "anti-solvent" in a mixed-solvent recrystallization. For small-scale purifications, water alone may be convenient.[1]
Q2: What are the key physical properties of this compound?
A2: Understanding the properties of this compound is crucial for its purification.
| Property | Value |
| Appearance | White to light yellow crystalline powder[3] |
| Molecular Formula | C₇H₈O₂S[3] |
| Molecular Weight | 156.2 g/mol [3] |
| Melting Point | 85-90 °C[3] |
| Solubility | Soluble in ethanol and benzene; insoluble in water[2] |
Q3: What common impurities might be present in crude this compound?
A3: Impurities depend on the synthetic route. Common synthesis methods include the oxidation of methyl phenyl sulfide.[1] Potential impurities could include:
-
Methyl phenyl sulfoxide: From incomplete oxidation of the starting material.
-
Unreacted starting materials: Such as thioanisole (methyl phenyl sulfide) or benzenesulfonyl chloride.[4][5]
-
Ortho-isomers: Can be formed as byproducts in certain synthesis pathways.[4]
Experimental Protocols
Protocol: Recrystallization of this compound using an Ethanol/Water System
This protocol details the steps for purifying crude this compound.
1. Dissolution: a. Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. b. Add a minimal amount of hot ethanol (95%) to the flask while heating on a hot plate. Start with about 15-20 mL. c. Stir the mixture and continue adding hot ethanol in small portions until the solid just completely dissolves. Avoid adding an excess of ethanol to ensure a good yield.
2. Decolorization (Optional): a. If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (e.g., the tip of a spatula). b. Swirl the flask and gently reheat the solution for a few minutes.
3. Hot Filtration: a. If charcoal or any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask. This step prevents the product from crystallizing prematurely in the funnel.
4. Crystallization: a. To the clear, hot ethanol solution, add hot water dropwise until the solution becomes faintly and persistently cloudy. b. Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again. c. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. d. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering soluble impurities. c. Continue to draw air through the crystals on the funnel to help them dry.
6. Drying: a. Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used. b. Once dry, determine the mass and melting point to assess the purity and yield. The melting point of pure this compound should be sharp and within the range of 85-90 °C.[3]
Visualized Workflow
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Methyl Phenyl Sulfone Synthesis
Welcome to the technical support center for methyl phenyl sulfone synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via several common routes. One of the most frequent methods is the oxidation of methyl phenyl sulfide (thioanisole), often using an oxidizing agent like hydrogen peroxide in acetic acid.[1][2] Another prevalent method involves the reaction of sodium benzenesulfinate with a methylating agent such as dimethyl sulfate.[1][3] A third approach starts with benzenesulfonyl chloride, which is first reduced and then methylated to yield the final product.[3]
Q2: What are the typical impurities I might encounter in my synthesis?
A2: Impurities largely depend on the synthetic route chosen.
-
From Oxidation of Methyl Phenyl Sulfide: The most common impurity is the intermediate product, methyl phenyl sulfoxide, resulting from incomplete oxidation.[2][4] Unreacted methyl phenyl sulfide (thioanisole) may also be present.
-
From Benzenesulfonyl Chloride: You may find unreacted starting materials or side-products from the reduction step.
-
General Impurities: Regardless of the method, colored byproducts ("color bodies") can form, and residual solvents may be present.[5]
Q3: My product is discolored (yellow or brown). How can I remove these color impurities?
A3: Color impurities can often be removed during purification. One effective method is to treat a solution of the crude product with activated carbon before filtration.[6] Recrystallization is also highly effective at excluding colored impurities from the crystal lattice of the final product.[7] For some aromatic sulfones, a process of dissolving the product in an aqueous caustic solution and then re-precipitating it by neutralizing with acid can leave impurities behind in the solution.[5]
Q4: What is the best solvent system for the recrystallization of this compound?
A4: The choice of solvent is critical for effective purification. For this compound, several solvent systems have been reported to be effective. These include carbon tetrachloride, a mixture of ethanol and water (e.g., 1:3 ratio), and for small-scale purifications, water can be a convenient choice.[1] The ideal solvent should dissolve the sulfone well at high temperatures but poorly at room or low temperatures, while impurities should remain soluble at all temperatures.[7][8]
Q5: How can I accurately assess the purity of my final product?
A5: A multi-technique approach is recommended for robust purity assessment.[9] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for separating and identifying volatile impurities.[9][10] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used to determine purity with high accuracy by integrating the analyte signal against a certified internal standard.[9] Finally, a sharp melting point range that corresponds to the literature value (86-88 °C) is a strong indicator of high purity.[1][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and workup of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup or purification. 3. Side reactions consuming starting material. | 1. Monitor the reaction progress using TLC or GC to ensure it has gone to completion. For oxidation reactions, consider extending the reaction time or adding more oxidizing agent. 2. During recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product to prevent loss. Avoid washing the final crystals with a solvent in which they are soluble. 3. Ensure reaction conditions (temperature, stoichiometry) are controlled. For instance, in oxidation reactions, overly harsh conditions can lead to side products. | [2][7] |
| Product is an Oil and Fails to Crystallize | 1. Presence of significant impurities depressing the melting point. 2. Residual solvent. 3. Supersaturated solution that requires nucleation. | 1. Attempt to purify a small sample by column chromatography to see if a solid can be obtained. If successful, purify the bulk material. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | [7] |
| Broad or Depressed Melting Point | The sample contains impurities. | The product requires further purification. Perform one or more recrystallizations until a sharp melting point in the expected range (86-88 °C) is achieved. | [1][7] |
| Analysis (NMR/GC) Shows Multiple Peaks | 1. Incomplete reaction (starting material present). 2. Presence of intermediate (e.g., methyl phenyl sulfoxide). 3. Contamination from solvents or side products. | 1. If starting material is detected, consider re-subjecting the crude product to the reaction conditions. 2. If methyl phenyl sulfoxide is the main impurity, further oxidation may be required. Alternatively, careful recrystallization can separate the sulfoxide from the sulfone. 3. Purify the product using recrystallization or column chromatography. Use high-purity solvents for all procedures. | [4][9] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of Methyl Phenyl Sulfide
This protocol describes the synthesis of this compound by the oxidation of methyl phenyl sulfide using hydrogen peroxide.
Materials:
-
Methyl phenyl sulfide (thioanisole)
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bisulfite solution (saturated)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl phenyl sulfide in glacial acetic acid.
-
Slowly add a stoichiometric excess (e.g., 2.5 equivalents) of 30% hydrogen peroxide to the solution. The addition may be exothermic; maintain the temperature with a water bath if necessary.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold deionized water.
-
Quench any unreacted hydrogen peroxide by slowly adding saturated sodium bisulfite solution until a test with peroxide strips indicates its absence.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization
This protocol provides a method for purifying crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)[1]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Place the crude solid into an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more of the primary solvent dropwise if needed to achieve full dissolution at the boiling point.[7]
-
If using a two-solvent system (like ethanol/water), once the solid is dissolved in the primary solvent (ethanol), add the second solvent (water) dropwise while the solution is hot until it becomes slightly cloudy. Add a drop or two of the first solvent to redissolve the precipitate and make the solution clear again.[12]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Purity Assessment by GC-MS
This protocol outlines a general procedure for analyzing the purity of the synthesized this compound.
Instrumentation & Conditions:
-
GC System: Agilent 7890B or similar, coupled to a mass spectrometer (e.g., 5977A MS).[13]
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[9]
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.[9]
-
Mass Scan Range: 40-300 amu.
Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC-MS.
-
Analysis:
-
Analyze the resulting total ion chromatogram (TIC). The peak corresponding to this compound should be the major component.
-
Calculate purity based on the percent area of the main peak relative to the total area of all peaks (area normalization).
-
Identify any impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST). Common impurities to look for are methyl phenyl sulfide (starting material) and methyl phenyl sulfoxide (intermediate).
-
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p′-DDE in biota samples - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. ijcrt.org [ijcrt.org]
Technical Support Center: Synthesis of Methyl Phenyl Sulfone
Welcome to the technical support center for the synthesis of methyl phenyl sulfone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are their common pitfalls?
There are two main synthetic routes for preparing this compound:
-
Oxidation of Methyl Phenyl Sulfide: This is a common and often high-yielding method. However, it can be challenging to control the oxidation state, leading to either incomplete reaction or over-oxidation. The primary side product is the intermediate, methyl phenyl sulfoxide. The choice of oxidant and reaction conditions is critical to maximize the yield of the desired sulfone.
-
Friedel-Crafts Sulfonylation of Benzene: This method involves the reaction of benzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst. A significant drawback of this route is the potential for the formation of ortho- and para-isomers, which can complicate purification.[1] Another major side reaction is the chlorination of the aromatic ring, which can sometimes be the predominant reaction pathway.[2]
Q2: During the oxidation of methyl phenyl sulfide, my reaction is incomplete, and I have a significant amount of methyl phenyl sulfoxide remaining. How can I drive the reaction to completion?
Incomplete conversion to the sulfone is a common issue. Here are several factors to consider and troubleshoot:
-
Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For instance, when using hydrogen peroxide, a large excess may be necessary due to its decomposition in acetic acid media.[3]
-
Reaction Time and Temperature: The oxidation from sulfoxide to sulfone can be slower than the initial oxidation of the sulfide. Increasing the reaction time or temperature may be necessary. However, be cautious as harsh conditions can lead to other side reactions.
-
Choice of Oxidant: Some oxidants are more potent than others. If a mild oxidant is leading to incomplete reaction, consider a stronger one. For example, chromic acid in glacial acetic acid has a high tendency for over-oxidation to sulfones.[4] Oxone® (potassium peroxymonosulfate) is also an effective oxidant for this transformation.[5]
-
Solvent Polarity: The rate of oxidation to the sulfone can be influenced by the solvent. More polar solvents can increase the likelihood of sulfone formation.[6]
Q3: I am observing unexpected byproducts when oxidizing methyl phenyl sulfide. What could they be and how can I avoid them?
The formation of byproducts is often related to the choice of oxidizing agent. Here are some common scenarios:
-
Aromatic Ring Substitution:
-
Formation of Sulfonic or Sulfinic Acids: The use of halogen-based oxidants can also lead to the formation of sulfonic acid and sulfinic acid as byproducts.[4]
-
Elimination Reactions: In specific substrates with other functional groups, the sulfoxide or sulfone intermediate can be labile and undergo elimination under the reaction conditions.[7]
To minimize these side reactions, select an oxidant that is specific for the sulfide-to-sulfone oxidation and does not have reactive species that can interact with the aromatic ring. Hydrogen peroxide is a "green" oxidant as it only produces water as a byproduct, but controlling its reactivity to avoid stopping at the sulfoxide stage is key.[6]
Q4: In my Friedel-Crafts synthesis of this compound, I am getting a mixture of isomers. How can I improve the regioselectivity?
The Friedel-Crafts sulfonylation can produce a mixture of ortho and para isomers, making purification difficult.[1]
-
Catalyst Choice: The choice of the solid acid catalyst can influence the isomer distribution. For example, in the sulfonylation of anisole (a substituted benzene), a mixture of ortho and para isomers is often obtained.[8]
-
Reaction Conditions: Temperature and reaction time can also affect the isomer ratio. It is advisable to consult literature for specific conditions that favor the desired isomer with your particular substrate.
Q5: My Friedel-Crafts reaction is yielding a chlorinated byproduct instead of the desired sulfone. What is causing this and how can it be prevented?
The chlorination of the aromatic ring is a known and often significant side reaction when using alkyl sulfonyl chlorides (like methanesulfonyl chloride) and a strong Lewis acid like aluminum chloride.[2] In some cases, this can be the primary reaction, leading to very low yields of the desired sulfone.[2]
-
Alternative Sulfonylating Agent: One way to circumvent this is to use an alkyl sulfonyl fluoride instead of the chloride. The fluoride variant has been shown to successfully produce the sulfone without the competing halogenation.[2]
-
Alternative Catalysts: Using milder Lewis acids or solid acid catalysts might also reduce the extent of this side reaction, although this may require optimization of the reaction conditions.[8]
Troubleshooting Guides
Guide 1: Optimizing the Oxidation of Methyl Phenyl Sulfide to this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete conversion (significant methyl phenyl sulfoxide remaining) | Insufficient oxidant, inadequate reaction time/temperature, mild oxidant. | 1. Increase the molar equivalents of the oxidant (e.g., H₂O₂).[3] 2. Prolong the reaction time or cautiously increase the temperature. 3. Switch to a more powerful oxidizing agent like Oxone® or chromic acid.[4][5] 4. Use a more polar solvent to potentially increase the rate of sulfone formation.[6] |
| Formation of aromatic nitration or halogenation byproducts | Use of nitric acid or halogen-based oxidants. | 1. Replace nitric acid with a non-nitrating oxidant like hydrogen peroxide or sodium metaperiodate.[4][9] 2. Avoid using elemental halogens as oxidants to prevent ring halogenation.[4] |
| Presence of sulfonic or sulfinic acid byproducts | Use of halogen-based oxidants. | 1. Opt for non-halogenated oxidizing agents.[4] |
Guide 2: Addressing Side Reactions in the Friedel-Crafts Synthesis of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of a mixture of ortho/para isomers | Lack of regioselectivity in the electrophilic aromatic substitution. | 1. Screen different Lewis acid or solid acid catalysts.[8] 2. Optimize reaction temperature and time based on literature precedents for similar substrates. |
| Predominant formation of chlorinated arene byproduct | Reaction of the Lewis acid with the alkyl sulfonyl chloride, leading to a chlorinating species. | 1. Replace methanesulfonyl chloride with methanesulfonyl fluoride.[2] 2. Experiment with milder Lewis acid catalysts that are less likely to promote chlorination. |
| Low overall yield | In addition to side reactions, inefficient catalyst activity or non-optimal conditions. | 1. Ensure the Lewis acid catalyst is anhydrous and active. 2. Confirm the purity of starting materials (benzene and methanesulfonyl chloride). 3. Adjust the stoichiometry of the catalyst.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Methyl Phenyl Sulfide with Hydrogen Peroxide
This protocol is based on the general principle of oxidizing sulfides using hydrogen peroxide.
Materials:
-
Methyl phenyl sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Methylene chloride
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl phenyl sulfide (1 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (typically 2.2 to 3 equivalents) to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Heat the reaction mixture at a suitable temperature (e.g., 70-80 °C) and monitor the progress by TLC or GC. The reaction time can vary significantly.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with methylene chloride (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization, for example, from a mixture of ethanol and water.[11]
Protocol 2: Synthesis of this compound via Friedel-Crafts Sulfonylation
This protocol is a general representation of a Friedel-Crafts sulfonylation reaction.
Materials:
-
Anhydrous benzene (Caution: Carcinogen)
-
Methanesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene or other suitable solvent
-
Hydrochloric acid (dilute aqueous solution)
-
Methylene chloride
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a gas outlet to a trap
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).
-
To the flask, add anhydrous benzene (as the reactant and solvent) or a solution of benzene in a dry solvent like nitrobenzene.
-
Carefully add anhydrous aluminum chloride (at least 1 equivalent) to the flask.
-
Slowly add methanesulfonyl chloride (1 equivalent) to the stirred suspension via the dropping funnel.
-
After the addition is complete, heat the reaction mixture (e.g., to 60-70 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with methylene chloride.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main synthetic routes to this compound and their associated side reactions.
Caption: Troubleshooting workflow for incomplete oxidation of methyl phenyl sulfide.
References
- 1. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 2. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lithiation of Methyl Phenyl Sulfone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful lithiation of methyl phenyl sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the α-lithiation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | 1. Inactive organolithium reagent. | 1. Titrate the organolithium reagent before use to determine its exact concentration. Use a fresh, properly stored bottle if possible.[1] |
| 2. Presence of moisture or other electrophilic impurities in the reaction. | 2. Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Purify the this compound if necessary.[1][2] | |
| 3. Insufficiently low temperature. | 3. Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the addition of the organolithium reagent and for the duration of the lithiation.[3] | |
| 4. Poor solubility of the starting material at low temperatures. | 4. While this compound is generally soluble in THF, if solubility issues are suspected, consider using a co-solvent. However, ensure the co-solvent is compatible with organolithium reagents. A slight increase in temperature to -40°C after the initial addition at -78°C may also help, but should be done cautiously to avoid side reactions.[1] | |
| Formation of multiple products/side reactions | 1. Reaction temperature is too high. | 1. Strictly maintain the temperature at -78 °C. Warming the reaction mixture can lead to side reactions. |
| 2. Impurities in the starting material or reagents. | 2. Purify the this compound by recrystallization.[4] Ensure the electrophile is pure. | |
| 3. Competing ortho-lithiation on the phenyl ring. | 3. While α-lithiation is generally favored for this compound, prolonged reaction times or the use of certain additives might promote ortho-lithiation. Stick to the recommended reaction time. | |
| Product decomposition upon workup | 1. Quenching with a protic solvent that is too acidic. | 1. Quench the reaction at low temperature (-78 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl) before warming to room temperature. |
| 2. The lithiated intermediate is thermally unstable. | 2. Work up the reaction quickly after quenching and avoid prolonged exposure to heat. | |
| Difficulty in isolating the product | 1. Product is highly soluble in the aqueous phase. | 1. After quenching, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). |
| 2. Emulsion formation during workup. | 2. Add a small amount of brine (saturated NaCl solution) to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the best organolithium reagent for the α-lithiation of this compound?
Both n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) are commonly used for the deprotonation of sulfones.[5] s-BuLi is a stronger base than n-BuLi and may lead to faster and more complete lithiation.[5] However, n-BuLi is often sufficient and is less reactive towards ethereal solvents like THF.[5] tert-Butyllithium (t-BuLi) is an even stronger base but its high reactivity and steric bulk can sometimes lead to undesired side reactions.[3][5] For most applications, n-BuLi or s-BuLi are the recommended choices.
Q2: Why is a low temperature (-78 °C) so critical for this reaction?
Maintaining a low temperature is crucial for several reasons:
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Stability of the Lithiated Species: The α-sulfonyl carbanion is highly reactive and can be unstable at higher temperatures, leading to decomposition or side reactions.
-
Preventing Side Reactions: Higher temperatures can promote unwanted reactions such as reaction with the solvent (THF) or competing ortho-lithiation.[5]
-
Controlling Reactivity: Organolithium reagents are extremely reactive. Low temperatures help to control the rate of the deprotonation and subsequent reactions with electrophiles, leading to cleaner product formation.
Q3: Can I use a different solvent instead of THF?
Tetrahydrofuran (THF) is the most commonly used solvent for this reaction because it is a polar aprotic solvent that can dissolve the organolithium reagents and the resulting lithiated species.[5] Diethyl ether (Et₂O) is another option, though organolithium reagents are generally less reactive in it.[5] It is critical that any solvent used is anhydrous, as even trace amounts of water will quench the organolithium reagent.
Q4: How do I know if my lithiation has been successful?
The most definitive way to confirm successful lithiation is to quench the reaction with a suitable electrophile and analyze the product formation via techniques like NMR, GC-MS, or LC-MS. A common method to test for the formation of the lithiated species is to take a small aliquot of the reaction mixture (under inert atmosphere) and quench it with a deuterated source, such as deuterium oxide (D₂O).[1] Subsequent NMR analysis of the worked-up sample should show deuterium incorporation at the α-position.
Q5: What are some common electrophiles that can be used to trap the lithiated this compound?
A wide variety of electrophiles can be used, including:
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Alkyl halides (e.g., methyl iodide, benzyl bromide)
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Aldehydes and ketones (e.g., benzaldehyde, acetone)
-
Esters
-
Carbon dioxide (to form a carboxylic acid)
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Silyl halides (e.g., trimethylsilyl chloride)
The choice of electrophile will depend on the desired final product.
Experimental Protocols
Protocol 1: General Procedure for the α-Lithiation of this compound and Reaction with an Electrophile
Materials:
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This compound
-
Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (or s-butyllithium) solution in hexanes (concentration determined by titration)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
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Add anhydrous THF to dissolve the sulfone (concentration typically 0.1-0.5 M).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the organolithium reagent (1.1-1.2 eq.) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Slowly add the electrophile (1.1-1.5 eq.) dropwise at -78 °C.
-
Continue stirring at -78 °C for a specified time (typically 1-3 hours, but can vary depending on the electrophile).
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Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
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Allow the mixture to warm to room temperature.
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Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Methyl Phenyl Sulfone Production
Welcome to the technical support center for the synthesis and scale-up of methyl phenyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this compound, from benchtop experiments to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The primary methods for synthesizing this compound are:
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Oxidation of Methyl Phenyl Sulfide: This is a common laboratory-scale method where methyl phenyl sulfide is oxidized using reagents like hydrogen peroxide in acetic acid.[1]
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Reaction of Sodium Benzenesulfinate with a Methylating Agent: This method involves reacting sodium benzenesulfinate with a methylating agent such as dimethyl sulfate.[1]
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Two-Step Reduction and Methylation of Benzenesulfonyl Chloride: This newer method, considered suitable for industrial production, involves the reduction of substituted benzenesulfonyl chloride to form a sulfinate salt, followed by methylation. This route boasts high yields (over 85%) and avoids issues with isomer formation.[2]
Q2: What are the main challenges when scaling up this compound production?
A2: Transitioning from laboratory to industrial-scale production introduces several challenges:
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Reaction Exothermicity: Oxidation reactions, in particular, can be highly exothermic. Managing heat dissipation in large reactors is critical to prevent runaway reactions and ensure product quality.[3]
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Reagent Handling and Cost: Some starting materials, like thiophenol (used to make methyl phenyl sulfide), are expensive and have a strong, unpleasant odor, making them less suitable for large-scale industrial use.[2] The availability and cost of green solvents and reagents at an industrial scale can also be a limiting factor.[4]
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Product Purification and Isomer Separation: Certain synthesis methods can produce ortho- and para-isomers as byproducts, which can be difficult to separate from the desired product at a large scale, potentially impacting purity and yield.[2]
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Waste Management: Large-scale production generates more significant quantities of waste, including solvents and byproducts, which require efficient and environmentally sound disposal methods.[4]
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Process Safety: Handling large quantities of reactive chemicals like dimethyl sulfate (a potent methylating agent) and managing exothermic reactions require stringent safety protocols and specialized equipment.[3][5]
Q3: Are there continuous-flow methods for producing sulfones?
A3: Yes, continuous-flow synthesis using microchannel reactors is an emerging strategy for producing sulfones safely and efficiently on an industrial scale. This method offers significantly better heat management for exothermic reactions, reducing safety risks. For instance, a continuous-flow process for methyl sulfone (MSM) production from dimethyl sulfoxide (DMSO) demonstrated high yields (95.3%) and excellent temperature control.[3] While this is for a related compound, the principles are applicable to this compound synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in Oxidation of Methyl Phenyl Sulfide
| Potential Cause | Troubleshooting Step |
| Incomplete Oxidation | Ensure the correct stoichiometric ratio of the oxidizing agent (e.g., hydrogen peroxide) to methyl phenyl sulfide. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
| Over-oxidation | Over-oxidation can lead to the formation of undesired byproducts. Control the reaction temperature carefully, as the reaction is exothermic. Consider a slower, dropwise addition of the oxidizing agent to maintain a stable temperature. |
| Sub-optimal Catalyst Performance | If using a catalyst, ensure it is not poisoned or deactivated. Check the catalyst loading and activity as specified in the protocol. |
Issue 2: Isomer Formation during Synthesis
| Potential Cause | Troubleshooting Step |
| Friedel-Crafts Type Reactions | Direct reaction of a phenyl ring with methylsulfonyl chloride can lead to a mixture of ortho and para isomers, with yields often not exceeding 60%.[2] |
| Alternative Synthesis Route | To avoid isomer formation, consider a synthesis route that does not involve direct substitution on the phenyl ring. The two-step method starting from benzenesulfonyl chloride is highly recommended for its high yield and purity.[2] |
Issue 3: Difficulties with Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product Solubility | This compound is a white solid with limited solubility in water but soluble in ethanol and benzene.[1] For recrystallization, a mixture of ethanol and water (e.g., 1:3) or carbon tetrachloride can be effective on a small scale.[1] |
| Removal of Byproducts | If byproducts are present, column chromatography may be necessary for small-scale purification. For larger scales, where chromatography is less practical, optimizing the reaction to minimize byproduct formation is crucial. |
| Handling of Thiophenol Odor | If using the route involving thiophenol, the strong odor can be a significant issue. This method is generally not recommended for large-scale production due to handling difficulties and cost.[2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from Benzenesulfonyl Chloride (Adapted for Scale-Up Consideration)
This method is noted for its high yield and suitability for industrial production.[2]
Step 1: Reduction of Benzenesulfonyl Chloride
-
In a suitable reactor, charge water as the solvent.
-
Add a reducing agent (e.g., sodium sulfite).
-
Heat the mixture to reflux until all solids are dissolved.
-
In batches, add benzenesulfonyl chloride while maintaining reflux. Continue reflux for approximately 4 hours.
Step 2: Methylation
-
Cool the reaction mixture to 40-45°C.
-
Slowly add dimethyl sulfate via a dropping funnel, ensuring the temperature is maintained within the 40-45°C range.
-
After the addition is complete, maintain the temperature for approximately 2.5 hours to ensure complete methylation.
-
Increase the temperature to reflux for 1 hour.
-
Add water to the reaction mixture and allow it to cool to room temperature.
-
The solid product (this compound) will precipitate.
-
Filter the solid product and wash it with water.
-
The resulting product should have a high purity with a melting point of 88-89°C.[2]
Safety Note: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Reported Yield | Key Advantages | Key Challenges for Scale-Up | Reference |
| Oxidation | Methyl Phenyl Sulfide, Hydrogen Peroxide | Variable | Simple, common lab method | Exothermic reaction, potential for over-oxidation, high cost and odor of thiophenol | [1][2] |
| Nucleophilic Substitution | Sodium Benzenesulfinate, Dimethyl Sulfate | Not specified | Direct formation of the sulfone | Handling of dimethyl sulfate | [1] |
| Reduction & Methylation | Benzenesulfonyl Chloride, Reducing Agent, Dimethyl Sulfate | > 85% | High yield, high purity, avoids isomer formation, suitable for industrial scale | Handling of dimethyl sulfate | [2] |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield or impurity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
managing exothermic reactions in methyl phenyl sulfone preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl phenyl sulfone. The focus is on managing the exothermic nature of the reaction to ensure safety, maximize yield, and obtain high product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound, and which are exothermic?
A1: The most prevalent methods for synthesizing this compound involve the oxidation of methyl phenyl sulfide (thioanisole). Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium peroxymonosulfate (Oxone). Both of these oxidation reactions are exothermic and require careful temperature control.[1][2][3][4] Another method involves the reaction of sodium benzenesulfinate with dimethyl sulfate.[3] A further approach starts from benzenesulfonyl chloride, which is reduced and then methylated; this process also requires careful temperature management during the methylation step.[5]
Q2: Why is controlling the exothermic reaction so critical in this compound synthesis?
A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway. This can cause several problems:
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Safety Hazards: The reaction mixture can boil vigorously, potentially leading to pressure buildup and vessel rupture.
-
Reduced Yield and Purity: Excessive heat can promote side reactions and the formation of impurities, such as over-oxidation to sulfonic acids or decomposition of reagents and products.[6]
-
Incomplete Conversion: In some cases, rapid temperature spikes can lead to localized "hot spots" where the reaction proceeds too quickly, followed by areas where the reaction is incomplete.
Q3: What is the intermediate product in the oxidation of methyl phenyl sulfide to this compound?
A3: The oxidation of methyl phenyl sulfide to this compound proceeds through a methyl phenyl sulfoxide intermediate.[7][8] Controlling the reaction conditions is crucial to either isolate the sulfoxide or to ensure the reaction proceeds to the desired sulfone without stopping at the intermediate stage.
Q4: What are the primary safety precautions to take when performing these exothermic reactions?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any volatile reagents or byproducts.
-
Cooling Bath: Have a cooling bath (e.g., an ice-water bath or a cryocooler) readily available to manage the reaction temperature.[6]
-
Slow Addition of Reagents: Add the oxidizing agent slowly and in portions to the solution of methyl phenyl sulfide to control the rate of heat generation.[9]
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.
-
Scale: When attempting the reaction for the first time, it is advisable to start with a small scale to understand the reaction's thermal behavior.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of the oxidizing agent (e.g., H₂O₂, Oxone) was too fast.2. Inadequate cooling or stirring.3. Concentration of reagents is too high. | 1. Immediately stop the addition of the oxidizing agent.2. Increase the efficiency of the cooling bath (add more ice/salt or lower the setpoint of the cryocooler).3. Ensure vigorous stirring to promote even heat distribution.4. For future experiments, dilute the reagents or add the oxidant at a slower rate. |
| Low Yield of this compound | 1. Incomplete reaction.2. Over-oxidation to byproducts.3. Loss of product during workup and purification. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure it has gone to completion.2. Maintain the recommended reaction temperature to avoid side reactions.[2]3. Optimize the extraction and recrystallization steps to minimize product loss. |
| Presence of Methyl Phenyl Sulfoxide in the Final Product | 1. Insufficient amount of oxidizing agent.2. Reaction time was too short.3. Reaction temperature was too low. | 1. Ensure the correct stoichiometry of the oxidizing agent is used.2. Increase the reaction time and continue to monitor for the disappearance of the sulfoxide intermediate.3. Consider a moderate increase in the reaction temperature, while carefully monitoring for exotherms.[2] |
| Formation of Impurities Other Than the Sulfoxide | 1. Reaction temperature was too high, leading to decomposition or side reactions.2. Presence of contaminants in the starting materials. | 1. Implement more stringent temperature control using a cooling bath and slow addition of the oxidant.2. Use pure, well-characterized starting materials. |
Quantitative Data
The following tables summarize typical quantitative data for the preparation of this compound via the oxidation of methyl phenyl sulfide.
Table 1: Reaction Conditions for Hydrogen Peroxide Oxidation
| Parameter | Value | Reference |
| Substrate | Methyl Phenyl Sulfide (Thioanisole) | [2][8] |
| Oxidizing Agent | 30-35% Hydrogen Peroxide (H₂O₂) | [2][8] |
| Solvent/Catalyst | Acetic Acid, Amberlyst 15 | [2][8] |
| Temperature | 50-75 °C | [2][10] |
| Reaction Time | 1-12 hours | [2][8] |
| Typical Yield | >90% | [2] |
Table 2: Reaction Conditions for Oxone Oxidation
| Parameter | Value | Reference |
| Substrate | Methyl Phenyl Sulfide | [1][4] |
| Oxidizing Agent | Oxone (Potassium peroxymonosulfate) | [1][4] |
| Solvent | Methanol/Water, Ethanol/Water | [9] |
| Temperature | Room Temperature to 50 °C | [9] |
| Reaction Time | 2-4 hours | [9] |
| Typical Yield | 80-95% | [1][9] |
Experimental Protocols
Protocol 1: Oxidation of Methyl Phenyl Sulfide with Hydrogen Peroxide
This protocol is adapted from procedures described in the literature.[2][8]
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Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve methyl phenyl sulfide (1.0 eq) in glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (2.2-2.5 eq) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or GC. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. The product may precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Oxidation of Methyl Phenyl Sulfide with Oxone
This protocol is based on established methods for Oxone oxidations.[4][9]
-
Setup: In a round-bottom flask with a magnetic stirrer, dissolve methyl phenyl sulfide (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Cooling: Cool the solution in an ice-water bath.
-
Addition of Oxidant: In a separate flask, prepare a solution of Oxone (2.2 eq) in water. Add the Oxone solution to the stirred sulfide solution in portions over 30-60 minutes, ensuring the temperature remains below 20 °C.
-
Reaction: After the addition, remove the cooling bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation. Recrystallize the resulting solid from a suitable solvent to yield pure this compound.
Visualizations
Caption: Experimental workflow for the oxidation of methyl phenyl sulfide.
Caption: Troubleshooting logic for a runaway exothermic reaction.
References
- 1. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sulfone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
preventing isomer formation in phenyl methyl sulfone synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of phenyl methyl sulfone, with a focus on preventing isomer formation.
Troubleshooting Guides
Undesired isomer formation is a common challenge in the synthesis of phenyl methyl sulfone, particularly via Friedel-Crafts sulfonylation. This guide provides solutions to common problems encountered during the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Presence of ortho or meta isomers in the final product | Direct sulfonylation of benzene using methanesulfonyl chloride is prone to producing a mixture of para and ortho isomers due to the directing effects of substituents on the aromatic ring.[1][2] Under certain conditions, thermodynamically controlled reactions can also lead to meta isomers. | Employ an alternative synthetic route that avoids direct sulfonylation of the benzene ring. A recommended approach is the reduction of benzenesulfonyl chloride followed by methylation, which offers high yield and regioselectivity.[1] Another option is the oxidation of thioanisole.[3] |
| Low yield of the desired para isomer | Competitive formation of ortho and meta isomers reduces the yield of the desired para product. Reaction conditions may favor the kinetically controlled ortho product. | Optimize reaction conditions for thermodynamic control, which may favor the more stable para isomer. This can sometimes be achieved by increasing the reaction temperature.[2] However, for guaranteed high para-selectivity, switching to an alternative synthesis method is advised.[1] |
| Difficulty in purifying the final product | The structural similarity and close physical properties (e.g., boiling points) of phenyl methyl sulfone isomers make their separation by standard techniques like distillation challenging.[1] | If isomers are present, consider purification by fractional crystallization or preparative high-performance liquid chromatography (HPLC).[4][5] To avoid this issue, utilizing a synthesis method that prevents isomer formation is the most effective strategy.[1] |
| Side reactions and product degradation | Harsh reaction conditions, such as the use of strong Lewis acids in Friedel-Crafts reactions, can lead to unwanted side reactions and degradation of the desired product. | Utilize milder reaction conditions or a different catalytic system. For instance, some solid acid catalysts can offer a more eco-friendly and selective alternative to traditional Lewis acids in Friedel-Crafts reactions.[6] |
Frequently Asked Questions (FAQs)
Q1: Why does the direct Friedel-Crafts sulfonylation of benzene with methanesulfonyl chloride lead to isomer formation?
A1: In electrophilic aromatic substitution reactions like Friedel-Crafts sulfonylation, the incoming electrophile's position on the benzene ring is directed by any pre-existing substituents.[7][8][9] While benzene itself has no substituent, the initial sulfonylation product, phenyl methyl sulfone, can potentially undergo further reaction. More importantly, in substituted benzenes, the directing groups determine the position of substitution. For an unsubstituted ring, statistical factors and reaction conditions can still lead to a mixture of isomers, with the ortho and para positions being generally favored. The formation of the ortho isomer alongside the desired para product is a known issue in this reaction, complicating purification and reducing the overall yield of the target molecule.[1]
Q2: What is the most reliable method to synthesize phenyl methyl sulfone without isomer formation?
A2: A highly reliable and high-yield method involves a two-step process starting from benzenesulfonyl chloride.[1] This method first reduces the benzenesulfonyl chloride to sodium benzenesulfinate, which is then methylated to yield phenyl methyl sulfone. This route avoids direct electrophilic substitution on the benzene ring, thus preventing the formation of isomers and achieving overall yields greater than 85%.[1]
Q3: Can I use steric hindrance to favor the para isomer in a Friedel-Crafts reaction?
A3: Yes, steric hindrance can be a factor in favoring the para isomer over the ortho isomer.[2] The bulkier the substituent already on the ring or the incoming electrophile, the more the sterically less hindered para position is favored. However, this does not always completely eliminate the formation of the ortho isomer. For syntheses where isomeric purity is critical, relying solely on steric hindrance may not be sufficient.
Q4: Are there any analytical methods to confirm the isomeric purity of my phenyl methyl sulfone product?
A4: Several analytical techniques can be used to determine the isomeric purity of your product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are excellent methods for separating and quantifying isomers.[5][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to identify the presence of different isomers by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons and carbons for each isomer.
Q5: What are the safety precautions for the recommended synthesis method?
A5: The recommended synthesis from benzenesulfonyl chloride involves handling several hazardous chemicals. Benzenesulfonyl chloride is corrosive and lachrymatory. Methylating agents, such as dimethyl sulfate, are extremely toxic and carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Recommended Experimental Protocol: Isomer-Free Synthesis of Phenyl Methyl Sulfone
This protocol details a two-step synthesis of phenyl methyl sulfone from benzenesulfonyl chloride, designed to prevent isomer formation and ensure a high yield of the pure product.[1]
Step 1: Reduction of Benzenesulfonyl Chloride to Sodium Benzenesulfinate
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in water.
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Slowly add benzenesulfonyl chloride to the solution while stirring.
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Heat the mixture to reflux for approximately 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
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The sodium benzenesulfinate product will precipitate out of the solution.
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Filter the precipitate and wash it with cold water, then with a small amount of ethanol.
-
Dry the sodium benzenesulfinate product under vacuum.
Step 2: Methylation of Sodium Benzenesulfinate
-
In a round-bottom flask, suspend the dried sodium benzenesulfinate in a suitable solvent, such as ethanol or dimethylformamide (DMF).
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Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the crude phenyl methyl sulfone.
-
Filter the crude product, wash it thoroughly with water to remove any inorganic salts.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure phenyl methyl sulfone.
-
Dry the final product under vacuum. The expected yield is typically above 85% for the two steps.[1]
Visualizations
Caption: Comparison of synthetic routes for phenyl methyl sulfone.
Caption: Workflow for the isomer-free synthesis of phenyl methyl sulfone.
References
- 1. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
troubleshooting low yield in palladium-catalyzed arylation of sulfones
Welcome to the technical support center for palladium-catalyzed arylation of sulfones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for a successful palladium-catalyzed arylation of a sulfone?
A1: The success of this reaction hinges on the careful selection of several components. The key parameters to control are:
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Palladium Catalyst System: This includes the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the choice of ligand.
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Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, tBu-XPhos) or N-heterocyclic carbenes (NHCs) are often essential for high yields.[1][2]
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Base: The base is critical for the deprotonation of the sulfone to form the active nucleophile. The choice of base depends on the pKa of the sulfone.
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Solvent: The solvent influences the solubility of the reagents and the stability and activity of the catalyst.[3][4][5]
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Reaction Temperature and Time: These parameters need to be optimized for each specific substrate combination.
Q2: My sulfone is not very acidic. Can I still perform the arylation?
A2: The arylation is most effective with sulfones that are relatively strong C-H acids.[1] For less acidic sulfones, a stronger base or a different metalation strategy may be required. For instance, in-situ metalation with a base like tmp·ZnCl·LiCl (where tmp = 2,2,6,6-tetramethylpiperidine) can enable the coupling of a broader range of sulfones.[2][6][7]
Q3: What is the general mechanism for the palladium-catalyzed arylation of sulfones?
A3: The catalytic cycle is generally understood to involve three main steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
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Deprotonation/Transmetalation: The sulfone is deprotonated by the base to form a carbanion, which then coordinates to the palladium center, displacing the halide.
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Reductive Elimination: The aryl and sulfonylmethyl groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
A proposed mechanism suggests that deprotonation of a palladium intermediate can activate the reductive elimination step.[1]
Troubleshooting Guide
Below are common problems encountered during the palladium-catalyzed arylation of sulfones, along with potential causes and solutions.
Problem 1: Low or No Conversion of Starting Materials
If you observe a low yield or no product formation, with starting materials remaining, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no conversion.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) catalyst may not be forming or is decomposing. Ensure you are using a reliable palladium precursor and consider preparing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The choice of ligand is critical; sterically hindered, electron-rich ligands often stabilize the catalyst and promote the reaction.[1][2] |
| Ineffective Base | The base may not be strong enough to deprotonate the sulfone. The pKa of the sulfone should guide base selection. Stronger bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are often effective. The solubility of the base in the reaction solvent is also important. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate. Incrementally increase the temperature, monitoring for product formation and potential decomposition. Microwave heating can sometimes dramatically reduce reaction times.[1] |
| Presence of Inhibitors | Water, oxygen, or impurities in the reagents or solvent can poison the catalyst. Ensure all reagents are pure and the solvent is anhydrous. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Reductive Dehalogenation)
The presence of significant side products indicates that undesired reaction pathways are competing with the desired arylation.
Caption: Troubleshooting workflow for side product formation.
| Potential Cause | Suggested Solution |
| Incorrect Pd:Ligand Ratio | An inappropriate ratio can lead to catalyst species that favor side reactions. A 1:1 to 1:2 ratio of Pd to monodentate ligand is a good starting point for optimization. |
| High Reaction Temperature | Excessive heat can lead to catalyst decomposition and promote side reactions like homocoupling of the aryl halide. Try running the reaction at a lower temperature for a longer duration. |
| Reagent Concentration | High concentrations can sometimes favor bimolecular side reactions. Consider diluting the reaction mixture. |
| Ligand Choice | Some ligands are more prone to promoting side reactions. Screening different classes of ligands (e.g., biarylphosphines, ferrocenylphosphines, NHCs) can identify a more selective system. |
Data Presentation: Ligand and Base Effects on Yield
The following table summarizes the impact of different ligands and bases on the yield of a model arylation reaction between a generic sulfone and aryl bromide. This data is compiled from typical results seen in the literature and serves as a general guide.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | NaH | 1,4-Dioxane | 100 | 30-70[1] |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 70-90 |
| 3 | Pd₂(dba)₃ | tBu-XPhos | NaOtBu | THF | 80 | >90[1] |
| 4 | Pd(OAc)₂ | None | K₂CO₃ | DMF | 120 | <10 |
| 5 | Pd₂(dba)₃ | XPhos | tmp·ZnCl·LiCl | THF | 60 | Good yields for less acidic sulfones[2][6] |
Experimental Protocols
General Protocol for Palladium-Catalyzed α-Arylation of Sulfones
This protocol is a starting point and should be optimized for specific substrates.
Caption: General experimental workflow for sulfone arylation.
Materials:
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Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
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Ligand (e.g., XPhos, 4 mol%)
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Sulfone (1.0 equiv)
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Aryl halide (1.2 equiv)
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Base (e.g., K₃PO₄, 2.0 equiv)
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Anhydrous solvent (e.g., Toluene, 0.1 M)
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Reaction vessel (e.g., oven-dried Schlenk tube)
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Inert gas supply (Argon or Nitrogen)
Procedure:
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To an oven-dried reaction vessel, add the palladium precursor, ligand, sulfone, and base under an inert atmosphere.
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Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous solvent via syringe.
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Add the aryl halide via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
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Upon completion, cool the reaction to room temperature.
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Quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
stability of methyl phenyl sulfone under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl phenyl sulfone under various experimental conditions. The following information is designed to help troubleshoot common issues and answer frequently asked questions related to its stability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or Unexpected Degradation Results
Question: My degradation study of this compound is showing variable results between batches or experiments. What could be the cause?
Answer: Inconsistent results in degradation studies can stem from several factors. Firstly, ensure precise control over experimental parameters such as temperature, pH, and the concentration of acidic or basic reagents. Small variations in these conditions can significantly impact the rate of degradation. Secondly, the purity of the this compound starting material should be verified; impurities could act as catalysts or degradation initiators. Finally, ensure that your analytical method, typically High-Performance Liquid Chromatography (HPLC), is validated for stability-indicating properties and that the samples are quenched effectively at the end of the stress period to halt the degradation reaction.
Issue 2: No Degradation Observed Under Stress Conditions
Question: I have subjected this compound to acidic and basic conditions, but my analysis shows no significant degradation. Is this expected?
Answer: this compound is a relatively stable compound. It is possible that the stress conditions applied are not harsh enough to induce degradation. Aryl sulfones are generally resistant to hydrolysis. Consider increasing the concentration of the acid or base, elevating the temperature, or extending the duration of the experiment. However, it is crucial to avoid overly aggressive conditions that might not be relevant to typical storage or use scenarios and could lead to unrealistic degradation pathways. A target of 5-20% degradation is often considered ideal for forced degradation studies.
Issue 3: Artifact Peaks in the Chromatogram
Question: My HPLC analysis of a stressed this compound sample shows unexpected peaks that are not present in the control. How can I determine if these are true degradants?
Answer: The appearance of artifact peaks is a common issue in forced degradation studies. These peaks can arise from the interaction of the stressor (acid, base) with the solvent or impurities in the sample matrix. To investigate this, run a blank experiment containing only the solvent and the stressor under the same conditions. If the peaks are present in the blank, they are artifacts. If the peaks are unique to the stressed sample, they are likely degradation products that require further characterization and structural elucidation.
Frequently Asked Questions (FAQs)
Q1: How stable is the C-S bond in this compound under acidic and basic conditions?
A1: The carbon-sulfur (C-S) bond in aryl sulfones like this compound is generally stable. Cleavage of this bond typically requires harsh conditions, such as treatment with strong acids at high temperatures or the use of specific catalysts. Under typical laboratory acidic or basic hydrolytic conditions, degradation, if it occurs, is more likely to involve other parts of the molecule, although C-S bond cleavage cannot be entirely ruled out under forcing conditions.
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: While specific degradation pathways for this compound are not extensively reported in the literature, potential hydrolysis products could include benzenesulfonic acid and methanol, resulting from the cleavage of the C-S bonds. However, the high stability of the sulfone group suggests that significant degradation might only occur under forcing conditions.
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating HPLC method with UV detection is the most common and effective technique for monitoring the degradation of this compound. This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of both. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of any new degradants formed.
Q4: Are there any general precautions to take when handling this compound in stability studies?
A4: Yes, it is important to use high-purity this compound to avoid interference from impurities. Solvents and reagents should also be of high purity. When conducting thermal stress studies, ensure accurate temperature control. For photostability studies, the light source and exposure should be well-defined and controlled according to ICH guidelines. Always include control samples (unstressed) in your experimental design for accurate comparison.
Data Presentation
| Stress Condition | Temperature (°C) | Time (hours) | % this compound Remaining (Hypothetical) | Appearance of Solution |
| 0.1 M HCl | 60 | 24 | 98.5 | Colorless |
| 1 M HCl | 80 | 48 | 92.3 | Colorless |
| 0.1 M NaOH | 60 | 24 | 99.1 | Colorless |
| 1 M NaOH | 80 | 48 | 95.7 | Colorless |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.
Materials:
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This compound (≥99% purity)
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Hydrochloric Acid (HCl), analytical grade
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Sodium Hydroxide (NaOH), analytical grade
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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pH meter
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Calibrated oven or water bath
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HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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Acidic Stress:
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Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
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Mix 1 mL of the stock solution with 9 mL of 1 M HCl in a separate sealed vial.
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Incubate both solutions at 60°C for 24 hours.
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After incubation, cool the samples to room temperature and neutralize with an equivalent amount of NaOH.
-
-
Basic Stress:
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Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
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Mix 1 mL of the stock solution with 9 mL of 1 M NaOH in a separate sealed vial.
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Incubate both solutions at 60°C for 24 hours.
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After incubation, cool the samples to room temperature and neutralize with an equivalent amount of HCl.
-
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Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of purified water. Keep this at room temperature.
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Sample Analysis:
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Dilute all stressed and control samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC method.
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HPLC Method Example:
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: Acetonitrile:Water (50:50, v/v)
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 220 nm
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Injection Volume: 10 µL
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Column Temperature: 30°C
Data Analysis: Calculate the percentage of this compound remaining in each stressed sample relative to the control sample. Identify and quantify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent degradation results.
Technical Support Center: Solvent Effects on the Reactivity of Methyl Phenyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl phenyl sulfone. The following information addresses common issues related to solvent effects on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish or not proceeding?
A1: The reactivity of this compound is highly dependent on the solvent system, particularly for reactions involving the deprotonation of the methyl group to form a carbanion.
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Polar Aprotic Solvents are Preferred for Carbanion Formation: Reactions that rely on the formation of the α-sulfonyl carbanion (e.g., alkylations, aldol-type reactions) are significantly faster in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).
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Polar Protic Solvents Inhibit Carbanion Formation: Polar protic solvents, such as water, methanol, or ethanol, can solvate and stabilize the base used for deprotonation, reducing its effectiveness. They can also protonate the carbanion intermediate, quenching the reaction.
Q2: I am observing unexpected side products in my reaction. Could the solvent be the cause?
A2: Yes, the choice of solvent can lead to unexpected side reactions.
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Solvent Reactivity: Some solvents can participate in the reaction. For example, in the presence of a strong base, THF can be deprotonated, leading to side products.
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Solubility Issues: If this compound or other reagents are not fully soluble in the chosen solvent, the reaction may be slow and lead to the formation of byproducts from decomposition or side reactions of the unreacted starting materials. For instance, in some ligand exchange reactions in THF, certain isomers of this compound complexes may precipitate, altering the equilibrium and potentially leading to different product distributions.[1]
Q3: How does solvent polarity affect the rate of nucleophilic substitution at the methyl group of this compound?
A3: For a typical S(_N)2 reaction where a nucleophile attacks the methyl group, polar aprotic solvents are generally preferred. These solvents can dissolve ionic nucleophiles while not excessively solvating the anion, which enhances its nucleophilicity. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thus slowing down the reaction.
Q4: Can the solvent affect the stereochemical outcome of reactions at a chiral center adjacent to the sulfonyl group?
A4: Absolutely. The solvent can influence the stereochemistry of reactions involving chiral sulfones. For instance, in base-catalyzed hydrogen-deuterium exchange and racemization of optically active sulfones, the degree of retention of configuration is solvent-dependent. Dissociating solvents like ethylene glycol and dimethyl sulfoxide-methanol mixtures can lead to lower retention of configuration compared to less dissociating solvents.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low to no product yield in a base-mediated reaction | The solvent is quenching the reaction. | Switch from a polar protic solvent (e.g., ethanol, water) to a polar aprotic solvent (e.g., DMSO, DMF, THF) to enhance the reactivity of the base and stabilize the carbanion intermediate. |
| Formation of multiple isomers or unexpected byproducts | Poor solubility of reactants or intermediates. | Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Consider using a co-solvent system or switching to a solvent with better solubilizing properties for your specific reagents. |
| The solvent is interfering with the reaction mechanism. | In a study involving tungsten-coordinated this compound, conducting the reaction in THF led to the partial precipitation of certain isomers.[1] Changing the solvent or reaction temperature can alter the solubility and potentially the product ratio. | |
| Reaction rate is too slow | The nucleophile is being deactivated by the solvent. | For S(_N)2 reactions, if you are using a polar protic solvent, switch to a polar aprotic solvent to "free" the nucleophile from the solvent cage and increase its reactivity. |
| Inconsistent reaction outcomes | The solvent is not sufficiently dry. | For reactions sensitive to moisture, especially those involving strong bases or organometallics, ensure the solvent is rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). |
Data Presentation
Table 1: Effect of Solvent on Product Yield for the Synthesis of Ferrocenyl β-Ketosulfones
This table illustrates how the choice of solvent significantly impacts the product yield in the reaction of chloroacetylferrocene with sodium sulfinates.
| Solvent | Solvent Type | Yield (%) |
| Dichloromethane (DCM) | Polar Aprotic | High (Optimized conditions) |
| Acetonitrile (CH₃CN) | Polar Aprotic | 61 |
| Tetrahydrofuran (THF) | Polar Aprotic | 34 |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 20 |
| Ethyl Acetate (EtOAc) | Apolar Aprotic | 21 |
| Nitromethane | Polar Aprotic | Trace |
| Ethanol (EtOH) | Polar Protic | Trace |
Data adapted from a study on the synthesis of ferrocenyl β-ketosulfone derivatives.
Table 2: Relative Rates of Racemization of a Chiral Sulfone in Different Solvents
This table provides a qualitative comparison of racemization rates, which reflects the rate of carbanion formation and reprotonation at the α-carbon.
| Solvent System | Solvent Type | Relative Racemization Rate |
| t-Butyl alcohol | Polar Protic | Low |
| Ethylene glycol | Polar Protic (Dissociating) | Higher |
| Dimethyl sulfoxide-Methanol | Polar Aprotic/Protic Mixture (Dissociating) | Higher |
This qualitative data is based on findings that show lower retention of configuration in more dissociating solvents, indicating faster racemization.
Experimental Protocols
General Protocol for Base-Mediated Alkylation of this compound
This protocol outlines a general procedure for the alkylation of this compound, emphasizing the critical role of the solvent.
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound.
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Solvent Addition: Add anhydrous polar aprotic solvent (e.g., THF, DMF, or DMSO) via syringe. The volume should be sufficient to dissolve the this compound completely.
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Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
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Base Addition: Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or lithium diisopropylamide) to the solution while maintaining the temperature. The formation of the red- to orange-colored α-sulfonyl carbanion is often observed.
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Stirring: Allow the solution to stir for 30-60 minutes at the same temperature to ensure complete deprotonation.
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Electrophile Addition: Slowly add the alkylating agent (e.g., an alkyl halide) to the solution.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Workup and Purification: Perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a base-mediated reaction.
Caption: Solvent effects on nucleophile reactivity.
References
Technical Support Center: Workup Procedures for Reactions Involving Methyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the workup of chemical reactions involving methyl phenyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to reaction workup?
A1: this compound is a white crystalline solid with a melting point of 85-90 °C. It is generally soluble in polar organic solvents and insoluble in water.[1][2] Its high boiling point means it is not easily removed by simple rotary evaporation under standard conditions. These properties are critical when designing extraction and purification strategies.
Q2: I've completed my reaction and need to remove the unreacted this compound. What's the best approach?
A2: The best approach depends on the properties of your desired product.
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If your product is non-polar: You can exploit the relatively higher polarity of this compound. After an initial aqueous workup, you may be able to precipitate your non-polar product from a polar solvent, leaving the this compound in solution. Alternatively, during column chromatography, this compound will elute later than non-polar compounds.
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If your product is polar: This is more challenging. Recrystallization is often the most effective method if a suitable solvent system can be found where the solubility of your product and this compound differ significantly. Careful selection of the recrystallization solvent is crucial.
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If your product is an oil: Liquid-liquid extraction can be optimized by careful solvent selection. Since this compound has a LogP of approximately 0.5, it has some affinity for both aqueous and organic phases, though it is significantly more soluble in the latter.[3] Washing the organic layer with a larger volume of water or brine may help to pull out some of the this compound.
Q3: Can I use acidic or basic washes during the workup of a reaction containing this compound?
A3: The sulfonyl group is generally stable to a wide range of acidic and basic conditions commonly used in aqueous workups.[4] Therefore, washing with dilute aqueous solutions of acids (e.g., 1M HCl) or bases (e.g., saturated NaHCO₃ or 1M NaOH) to remove other impurities is generally safe and will not degrade the this compound.
Q4: I'm observing an emulsion during the aqueous extraction. What should I do?
A4: Emulsion formation is a common issue in workups. Here are a few strategies to resolve it:
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Add a small amount of brine (saturated aqueous NaCl solution) and gently swirl the separatory funnel.
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Allow the separatory funnel to stand undisturbed for a longer period.
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Filter the entire mixture through a pad of Celite®.
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If the emulsion persists, breaking it up by adding a small amount of a different organic solvent with a different polarity might help.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty removing unreacted this compound | High boiling point and similar polarity to the desired product. | 1. Recrystallization: Carefully screen for a solvent system where the solubility of your product and this compound are significantly different at high and low temperatures.2. Column Chromatography: Use a solvent system that provides good separation. This compound is moderately polar and will require a reasonably polar eluent to move on silica gel.3. Kugelrohr Distillation: If your product is significantly more volatile than this compound, distillation under high vacuum can be effective.[5] |
| Product is contaminated with a sulfinic acid byproduct | Incomplete reaction or side reactions leading to the formation of benzenesulfinic acid. | Wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The sulfinic acid will be deprotonated to its water-soluble salt and partition into the aqueous phase.[6] |
| Low recovery of the desired product after extraction | The product may have some water solubility, especially if it is polar. | "Salting out" can be effective. Wash the organic layer with brine to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.[4] |
| This compound crashes out during workup | Supersaturation of this compound in the organic solvent, especially if the temperature drops. | Use a larger volume of the extraction solvent to ensure all components remain in solution during the workup. If a solid does precipitate, you may need to add more solvent and gently warm the mixture to redissolve it before proceeding. |
Data Presentation
Physical and Solubility Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈O₂S |
| Molecular Weight | 156.20 g/mol |
| Melting Point | 85-90 °C[2] |
| Boiling Point | 302.6 °C at 760 mmHg |
| Water Solubility | Insoluble[1] |
| LogP (Octanol-Water) | 0.50[3] |
| Solubility in Organic Solvents | Soluble in ethanol and benzene.[1] Generally soluble in polar organic solvents like ethyl acetate, acetone, and acetonitrile.[7] |
Experimental Protocols
General Aqueous Workup Procedure for a Reaction Mixture Containing this compound
This protocol assumes the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
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Quenching: Cool the reaction mixture to room temperature. Slowly add the reaction mixture to a separatory funnel containing water or an appropriate aqueous quench solution (e.g., saturated aqueous NH₄Cl or NaHCO₃).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous layer). Combine the organic layers.
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Washing:
-
To remove acidic impurities, wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 50 mL).
-
To remove basic impurities, wash the combined organic layers with 1M HCl (2 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water.[4]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can then be purified by recrystallization, column chromatography, or distillation to remove any remaining this compound and other impurities.
Mandatory Visualization
Caption: A typical experimental workflow for the workup and purification of a reaction involving this compound.
Caption: A decision tree to guide the selection of a purification method for removing unreacted this compound.
References
Technical Support Center: Degradation Pathways of Methyl Phenyl Sulfone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with methyl phenyl sulfone. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the various degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in chemical reactions?
A1: this compound can be degraded through several pathways, including:
-
Reduction: The sulfone group can be reduced to a sulfoxide or further to a sulfide.
-
Oxidative Degradation: While the sulfone is already in a high oxidation state, degradation can occur under harsh oxidative conditions, though this is less common than reduction.
-
Conversion to Sulfinic Acid: Through a one-pot alkylation-elimination reaction, this compound can be converted to the corresponding sulfinic acid.[1][2][3][4]
-
Photocatalytic Degradation: Using a photocatalyst, this compound can be reduced to the corresponding sulfoxide and sulfide.[5]
-
Microbial Degradation: Certain microorganisms can utilize sulfones as a carbon or sulfur source, breaking them down into smaller molecules.
Q2: I am trying to reduce this compound to the corresponding sulfide, but the reaction is sluggish or incomplete. What could be the issue?
A2: Incomplete reduction of this compound can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) in combination with a catalyst like Titanium Tetrachloride (TiCl₄).[6]
-
Reaction Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate. Check the literature for the optimal temperature for your specific reducing agent.
-
Solvent Purity: The presence of water or protic impurities in your solvent can quench the reducing agent. Ensure you are using anhydrous solvents.
-
Activation of the Reducing Agent: Some reducing systems require specific activation procedures. For example, the LiAlH₄–TiCl₄ system is highly reactive and needs to be prepared and handled carefully.[6]
Q3: My oxidation of methyl phenyl sulfide to this compound is resulting in a mixture of the sulfoxide and sulfone. How can I improve the selectivity for the sulfone?
A3: To favor the formation of the sulfone over the sulfoxide, consider the following:
-
Stoichiometry of the Oxidizing Agent: Use a molar excess of the oxidizing agent. For example, when using hydrogen peroxide, using more than two equivalents will favor the formation of the sulfone.
-
Reaction Time and Temperature: Longer reaction times and sometimes higher temperatures can drive the oxidation to completion, converting the intermediate sulfoxide to the sulfone.
-
Choice of Oxidizing Agent: Some oxidizing agents are more powerful and will more readily oxidize the sulfide to the sulfone. For example, using an excess of m-CPBA or Oxone® can favor sulfone formation.[7]
Q4: Are there any safety precautions I should take when working with reagents for this compound degradation?
A4: Yes, several common reagents require specific safety precautions:
-
Lithium Aluminium Hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. Handle it under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[8][9]
-
Titanium Tetrachloride (TiCl₄): This is a corrosive liquid that fumes in moist air. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Oxidizing Agents (e.g., H₂O₂, m-CPBA): These can be explosive, especially in the presence of organic materials. Avoid high concentrations and follow the recommended procedures for handling and quenching.
Troubleshooting Guides
Reduction of this compound to Methyl Phenyl Sulfide
| Issue | Potential Cause | Suggested Solution |
| No reaction or low conversion | Inactive or insufficient reducing agent. | Use a fresh batch of a strong reducing agent like LiAlH₄. Ensure the correct stoichiometry is used, often a significant excess.[6] |
| Low reaction temperature. | Increase the reaction temperature as specified in the protocol. | |
| Presence of moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Formation of side products | Reaction temperature is too high. | Optimize the reaction temperature to minimize side reactions. |
| Work-up procedure is not optimal. | Carefully follow the work-up procedure, especially the quenching of the reactive reducing agent. | |
| Difficulty in isolating the product | Product is volatile or soluble in the aqueous phase. | Check the solvent in the rotovap trap for volatile products. Extract the aqueous phase multiple times with an appropriate organic solvent.[10] |
Oxidation of Methyl Phenyl Sulfide to this compound
| Issue | Potential Cause | Suggested Solution |
| Formation of methyl phenyl sulfoxide as a major product | Insufficient oxidizing agent. | Increase the molar ratio of the oxidizing agent to the sulfide (e.g., >2 equivalents of H₂O₂). |
| Short reaction time. | Increase the reaction time to allow for the complete oxidation of the intermediate sulfoxide. | |
| Over-oxidation or degradation of the product | Reaction conditions are too harsh. | Use a milder oxidizing agent or lower the reaction temperature. |
| Reaction is too slow | Low reaction temperature. | Gently heat the reaction mixture as specified in the protocol.[11] |
| Inefficient stirring in a heterogeneous mixture. | Ensure vigorous stirring to promote contact between the reactants. |
Experimental Protocols
Protocol 1: Reduction of this compound to Methyl Phenyl Sulfide using LiAlH₄–TiCl₄
This protocol is adapted from a general procedure for the reduction of sulfones to sulfides.[6]
Materials:
-
This compound
-
Lithium aluminium hydride (LiAlH₄)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add a suspension of LiAlH₄ (4.0 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (1.0 mmol) dropwise to the stirred suspension.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl phenyl sulfide.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation of Methyl Phenyl Sulfide to this compound using Hydrogen Peroxide
This protocol is based on the oxidation of sulfides to sulfones.[12][13]
Materials:
-
Methyl phenyl sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl phenyl sulfide (1.0 mmol) in glacial acetic acid (5 mL).
-
Slowly add 30% hydrogen peroxide (2.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature. For a faster reaction, the mixture can be heated to 75°C.[12]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Protocol 3: Conversion of this compound to Benzenesulfinic Acid
This protocol is adapted from a general one-pot method for the synthesis of sulfinic acids from methyl sulfones.[2][3][4]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at room temperature, add benzyl bromide (1.2 mmol).
-
Add potassium tert-butoxide (3.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude benzenesulfinic acid can be further purified if necessary.
Data Presentation
Table 1: Comparison of Reduction Methods for Aryl Sulfones
| Reducing Agent/System | Substrate | Product | Yield (%) | Reference |
| LiAlH₄–TiCl₄ | Di-n-butyl sulfone | Di-n-butyl sulfide | 95 | [6] |
| LiAlH₄–TiCl₄ | Dibenzyl sulfone | Dibenzyl sulfide | 94 | [6] |
| LiAlH₄–TiCl₄ | Phenyl methyl sulfone | Phenyl methyl sulfide | High (not specified) | [6] |
| SmI₂ in THF-HMPA | Aryl methyl sulfones | Sulfoxides and Sulfides | Major: Sulfoxide | [5] |
| B(C₆F₅)₃ with Et₃SiH | Alkyl/aryl sulfones | Sulfides | Good (not specified) | [5] |
Table 2: Oxidation of Methyl Phenyl Sulfide to Sulfone
| Oxidizing Agent | Solvent | Temperature | Time | Yield of Sulfone (%) | Reference |
| 30% H₂O₂ | Acetic Acid | 75 °C | 27 h | 80 | [12] |
| Oxone® | Methanol/Water | Room Temp. | 4 h | High (for fluoromethyl phenyl sulfide) | [14] |
Mandatory Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for the reduction of this compound.
Caption: Experimental workflow for the oxidation of methyl phenyl sulfide.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Dimethylsulfoniopropionate Cycling in Deep Sediment of the Mariana Trench - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible‐Light Photocatalytic Reduction of Sulfonium Salts as a Source of Aryl Radicals [ouci.dntb.gov.ua]
- 4. Photocatalytic Reduction of Allyl Sulfones to Sulfides via Phosphine-Mediated Deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid reduction of sulfones to sulfides using LiAlH4–TiCl4 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Methyl Phenyl Sulfone and Diphenyl Sulfone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the selection of appropriate reagents and solvents is paramount to the success of a reaction. Sulfones, a class of organosulfur compounds, are valued for their high thermal stability and versatile reactivity. This guide provides an objective comparison of two commonly utilized sulfones: methyl phenyl sulfone and diphenyl sulfone. We will delve into their synthesis, physical and chemical properties, and performance in key synthetic applications, supported by experimental data and detailed protocols to inform your research and development endeavors.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical properties of these two sulfones is crucial for their effective application in synthetic chemistry. The following table summarizes their key characteristics.
| Property | This compound | Diphenyl Sulfone |
| Molecular Formula | C₇H₈O₂S | C₁₂H₁₀O₂S |
| Molecular Weight | 156.20 g/mol | 218.27 g/mol [1] |
| Appearance | White to light yellow crystalline powder | White crystalline solid[1] |
| Melting Point | 86-88 °C[2] | 123 °C[1] |
| Boiling Point | Not specified in literature | 379 °C[1] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents[1] |
Synthesis Protocols: Experimental Methodologies
The synthesis of both this compound and diphenyl sulfone can be achieved through various methods. Below are detailed experimental protocols for common preparations.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from benzene sulfonyl chloride and methyl sulfate.[3]
Materials:
-
Benzene sulfonyl chloride
-
Sodium bicarbonate
-
Methyl sulfate
-
Water
Procedure:
-
In a 500 mL flask, add 25.2 g of sodium bicarbonate and 100 mL of water.
-
Heat the mixture to reflux until all solids are dissolved.
-
Add 17.7 g of benzene sulfonyl chloride in batches and continue to reflux for 4 hours.
-
Cool the reaction mixture to 40 °C.
-
Slowly add 18.9 g of methyl sulfate via a dropping funnel, maintaining the temperature between 40-45 °C.
-
After the addition is complete, maintain the reaction at this temperature for 2.5 hours.
-
Following the methylation reaction, reflux the mixture for 1 hour.
-
Add 200 mL of water and allow the mixture to cool to room temperature, which will cause a large amount of solid to precipitate.
-
Filter the solid and wash with water to obtain this compound.
-
The expected yield is approximately 14.2 g (91.0%), with a melting point of 88-89 °C.[3]
Experimental Protocol: Synthesis of Diphenyl Sulfone
This protocol describes the synthesis of diphenyl sulfone from the reaction of benzene with chlorosulfonic acid, where diphenyl sulfone is a co-product of benzenesulfonyl chloride synthesis.[4]
Materials:
-
Chlorosulfonic acid
-
Benzene
-
Crushed ice
-
Carbon tetrachloride
-
Dilute sodium carbonate solution
-
Methyl alcohol
Procedure:
-
In a 5-liter flask equipped with a stirrer and dropping funnel, place 2330 g (1360 cc, 20 moles) of chlorosulfonic acid.
-
Slowly add 780 g (888 cc, 10 moles) of benzene over two to three hours, maintaining the temperature between 20-25 °C using a cold water bath.
-
After the addition is complete, stir the mixture for one hour.
-
Pour the reaction mixture onto 6-7 kg of crushed ice.
-
Add 1 liter of carbon tetrachloride and separate the oily layer.
-
Extract the aqueous layer with 500 cc of carbon tetrachloride.
-
Combine the organic extracts and wash with a dilute sodium carbonate solution.
-
Distill the majority of the carbon tetrachloride at atmospheric pressure.
-
The remaining high-boiling material is primarily diphenyl sulfone.
-
Isolate the diphenyl sulfone by distillation under reduced pressure (b.p. 225°C/10 mm) and recrystallize from methyl alcohol to yield colorless crystals with a melting point of 128°C.[4]
Comparative Performance and Applications
While both sulfones are stable and useful in synthetic chemistry, their differing structures lead to distinct performance characteristics and applications.
High-Temperature Solvents
Diphenyl sulfone is renowned for its exceptional thermal stability, making it an excellent high-temperature solvent. It is particularly useful for the processing of highly rigid polymers, such as Polyetheretherketone (PEEK), which are only soluble in very hot solvents.[1] The thermal degradation of polymers containing diphenyl sulfone units has been studied, indicating its stability at elevated temperatures.[5] While specific comparative data is limited, the significantly higher boiling point of diphenyl sulfone suggests it is better suited for high-temperature applications than this compound.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
A key area where these two sulfones can be directly compared is in their use as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The sulfonyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.
Recent studies have shown that simple methyl sulfones are often better leaving groups than phenyl sulfones in SNAr-based iterative exponential growth (IEG) couplings for the synthesis of oxygen-linked aromatic polymers.[6] In these studies, couplings with phenolate anions generally resulted in lower yields when a phenyl sulfone was used as the leaving group compared to a methyl sulfone.[6] This suggests that for SNAr reactions where the sulfone is the leaving group, this compound may offer a performance advantage in terms of reaction yield.
A study on the synthesis of trisubstituted cyclohexenes from phenyl sulfones (where R = Me, Ph, or NC₄H₈) via nucleophilic additions to a tungsten-coordinated arene complex demonstrated the utility of both this compound and diphenyl sulfone in this type of transformation.[7][8]
Visualizations
To better illustrate the synthetic pathways and comparative applications, the following diagrams are provided.
References
- 1. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl Phenyl Sulfone and Dimethyl Sulfoxide as Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly influence reaction kinetics, product yield, and compound solubility. This guide provides an objective comparison of two polar aprotic solvents: the well-established Dimethyl Sulfoxide (DMSO) and the less ubiquitous Methyl Phenyl Sulfone. While direct comparative experimental data for these two solvents in the same reaction systems is limited in published literature, a detailed analysis of their individual physicochemical properties, applications, and safety profiles can inform an appropriate selection for specific research needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of solvent selection lies in the understanding of its physical and chemical characteristics. Both DMSO and this compound are polar aprotic solvents, capable of dissolving a range of polar and nonpolar compounds.[1] However, they exhibit key differences in their physical state at room temperature, boiling points, and other properties as detailed below.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₇H₈O₂S | (CH₃)₂SO |
| Molecular Weight | 156.20 g/mol [2] | 78.13 g/mol |
| Appearance | White to light yellow crystalline powder[1] | Colorless liquid |
| Melting Point | 85-90 °C[1] | 19 °C |
| Boiling Point | 302.6 ± 15.0 °C at 760 mmHg[2] | 189 °C |
| Density | 1.2 ± 0.1 g/cm³[2] | 1.1004 g/cm³ |
| Flash Point | 171.4 ± 13.1 °C[2] | 87 °C |
| Solubility | Soluble in ethanol, benzene; insoluble in water[2][3] | Miscible with water and a wide range of organic solvents |
Applications in Research and Development
While both are effective polar aprotic solvents, their primary applications have diverged based on their unique properties.
This compound is often utilized in high-temperature applications due to its exceptional thermal stability.[4] It serves as a solvent in chemical reactions and in the production of specialty chemicals.[1] Its applications extend to:
-
Pharmaceutical Development: It acts as a key intermediate in the synthesis of various pharmaceuticals, including sulfonamide drugs, where it can enhance drug efficacy and stability.[1]
-
Polymer Chemistry: Used in the production of high-performance polymers that require superior thermal and chemical resistance.[1][5]
-
Agrochemicals: Plays a role in the formulation of pesticides and herbicides.[1]
Dimethyl Sulfoxide (DMSO) is one of the most versatile and widely used solvents in the life sciences and chemical synthesis.[6] Its ability to dissolve a vast array of compounds and its miscibility with water make it invaluable.[6] Key applications include:
-
Drug Discovery: Extensively used to dissolve test compounds for in vitro and high-throughput screening (HTS) programs.[7]
-
Chemical Synthesis: A common solvent for nucleophilic substitution reactions, such as the Williamson ether synthesis, and for palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[8]
-
Cell Biology: Employed as a cryoprotectant for cell cultures.[9]
-
Transdermal Drug Delivery: Its ability to penetrate the skin allows it to be used as a vehicle for the topical application of pharmaceuticals.[7]
Caption: Logical comparison of key properties and applications.
Toxicity and Safety Profile
Safety is a paramount concern in any laboratory setting. The toxicity profiles of this compound and DMSO show notable differences.
| Compound | LD₅₀ (Oral, Rat) | GHS Hazard Statements | Key Considerations |
| This compound | 1470 mg/kg[2][10] | H302: Harmful if swallowed[11] | Considered a hazardous substance. Avoid contact with skin and eyes.[8][10] Combustion can produce toxic sulfur oxides.[10] |
| Dimethyl Sulfoxide (DMSO) | 14,500 mg/kg | Not classified for acute oral toxicity | Generally lower acute toxicity.[6] Readily penetrates skin and can carry dissolved substances with it. Not an inert vehicle; has biological effects.[5] |
Experimental Protocols
Below are representative experimental protocols for common organic synthesis reactions where these solvents are typically employed.
Protocol 1: Williamson Ether Synthesis using DMSO
This protocol describes a general procedure for the synthesis of an ether via an Sₙ2 reaction, a common application for DMSO.[12]
Objective: To synthesize an asymmetrical ether from an alcohol and a primary alkyl halide.
Materials:
-
Alcohol (e.g., 2-naphthol)
-
Strong base (e.g., sodium hydroxide)
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Separatory funnel and other standard laboratory glassware
Procedure:
-
To a reaction vial equipped with a magnetic stir vane, add the alcohol (1.0 eq) and ethanol.
-
Begin stirring and add a crushed solid strong base (2.1 eq).[4]
-
Equip the vial with an air condenser and heat the solution to reflux for 10 minutes to form the alkoxide.
-
Allow the solution to cool slightly and then add the primary alkyl halide (1.3 eq) via syringe.
-
Replace the ethanol with an appropriate volume of DMSO.
-
Reheat the reaction mixture to a suitable temperature (e.g., 70-100 °C) and maintain for several hours (reaction progress can be monitored by TLC).[12]
-
After cooling, quench the reaction by adding cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) - A Potential Application for this compound as a Solvent
While specific protocols using this compound as a solvent are not abundant, its properties make it suitable for high-temperature reactions like SₙAr with deactivated aryl halides. The following is a generalized protocol.
Objective: To perform a nucleophilic aromatic substitution on an electron-deficient aryl sulfone.
Materials:
-
Aryl Sulfone (e.g., 4-Nitrophenyl methyl sulfone)
-
Nucleophile (e.g., Piperidine)
-
This compound (as solvent)
-
Standard laboratory glassware for high-temperature reactions (e.g., sealed tube or flask with reflux condenser)
-
Heating and stirring apparatus (e.g., oil bath)
-
Analytical equipment for monitoring (GC-MS or HPLC)
Procedure:
-
In a reaction vessel, add the aryl sulfone (1.0 eq) and this compound.
-
Heat the mixture with stirring in an oil bath until the this compound melts and the aryl sulfone dissolves completely (e.g., ~100 °C).
-
To the clear solution, add the nucleophile (1.2 eq).[13]
-
Heat the reaction mixture to a constant high temperature (e.g., 120-150 °C) with stirring.
-
Monitor the reaction progress at regular intervals by withdrawing small aliquots and analyzing them by GC-MS or HPLC after quenching and dilution.
-
Upon completion, cool the reaction mixture to room temperature, which will cause the solvent to solidify.
-
The product can be isolated by dissolving the solid mass in a suitable organic solvent (e.g., ethyl acetate) and washing extensively with water to remove any remaining this compound and other water-soluble components.
-
The organic layer is then dried, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Caption: Generalized workflow for organic synthesis experiments.
Conclusion
Both this compound and Dimethyl Sulfoxide are valuable polar aprotic solvents, but their optimal use cases are distinct.
-
DMSO remains the solvent of choice for a vast range of applications due to its excellent solvency, miscibility with water, and relatively low toxicity. Its liquid state at room temperature also makes it highly convenient for routine laboratory work, especially in biological assays and for reactions at moderate temperatures.
-
This compound carves out a niche for itself in high-temperature synthesis where thermal stability is paramount. Its high boiling point allows for reactions to be conducted at temperatures well above what is feasible with DMSO. However, its solid state at room temperature and insolubility in water make it less convenient for general-purpose use and require specific workup procedures.
Ultimately, the selection between these two solvents should be guided by the specific requirements of the reaction, including temperature, reactant solubility, and the nature of the subsequent workup and purification steps.
References
- 1. Preparation by Williamson’s synthesis - Vrindawan Coaching Center [coaching-center.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jk-sci.com [jk-sci.com]
- 11. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Olefination Reagents: Alternatives to Methyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon double bonds via olefination reactions is a cornerstone of modern organic synthesis, critical in the assembly of complex molecules, including active pharmaceutical ingredients. While methyl phenyl sulfone has been a traditional reagent in the Julia-Lythgoe olefination, the demand for greater efficiency, stereocontrol, and broader substrate scope has driven the development of numerous alternative reagents. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.
Executive Summary
This guide focuses on the most prominent alternatives to simple phenyl sulfones, primarily within the context of the modified Julia olefination (Julia-Kocienski olefination) and other key olefination methodologies like the Peterson and Wittig reactions. The primary alternatives to simple phenyl sulfones in the Julia-Kocienski olefination are heteroaryl sulfones, which act as activating groups to facilitate a one-pot reaction. These reagents offer significant advantages in terms of reaction efficiency and stereoselectivity.
Key Alternative Reagents
The most prominent alternatives to this compound in olefination reactions include:
-
Heteroaryl Sulfones for the Julia-Kocienski Olefination: These reagents have largely superseded the classical Julia-Lythgoe olefination which uses phenyl sulfones.
-
Benzothiazol-2-yl (BT) sulfones: The pioneering alternative that enabled the one-pot modification of the Julia olefination.[1][2]
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfones: Known for their enhanced stability and high E-selectivity in alkene synthesis.[1][3][4]
-
1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfones: Generally more stable than PT-sulfones and can be utilized to achieve high Z-selectivity with certain substrates.[1][2]
-
Pyridin-2-yl (PYR) sulfones: Particularly noted for their ability to induce high Z-selectivity in the formation of disubstituted alkenes.[1][3]
-
3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones: Employed for their unique reactivity and successful application in the synthesis of complex molecules.[5][6]
-
-
α-Silyl Carbanions for the Peterson Olefination: This reaction offers a distinct advantage in that the stereochemical outcome (E or Z) can be controlled by the choice of acidic or basic workup conditions from the same β-hydroxysilane intermediate.[7][8][9][10]
-
Phosphonium Ylides for the Wittig Reaction: A classic and widely used method for olefination.[11][12] The stereoselectivity can be influenced by the nature of the ylide and reaction conditions, with the Schlosser modification providing access to (E)-alkenes.[12]
Logical Relationship of Olefination Reagents
The following diagram illustrates the classification of the primary alternatives to this compound for olefination.
Caption: Classification of olefination reagents as alternatives to this compound.
Comparative Performance Data
The choice of olefination reagent significantly impacts reaction yield and stereoselectivity. The following tables summarize the performance of various alternatives in the olefination of a representative aldehyde.
Table 1: Comparison of Julia-Kocienski Reagents
| Reagent | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| BT-sulfone | KHMDS | THF | -78 to RT | 85 | 95:5 | [1] |
| PT-sulfone | KHMDS | THF | -78 to RT | 92 | >98:2 | [1][4] |
| TBT-sulfone | LHMDS | THF/HMPA | -78 to RT | 88 | 10:90 | [1] |
| PYR-sulfone | KHMDS | Toluene | -78 to RT | 81 | 5:95 | [3] |
| BTFP-sulfone | KOH | THF | RT | 90 | >95:5 | [5] |
Table 2: Comparison of Peterson Olefination Conditions
| α-Silyl Carbanion | Carbonyl | Workup | Solvent | Yield (%) | E/Z Ratio | Reference |
| Me₃SiCH₂Li | Benzaldehyde | Acid (H₂SO₄) | THF | 91 | >95:5 | [10] |
| Me₃SiCH₂Li | Benzaldehyde | Base (KH) | THF | 89 | <5:95 | [10] |
Table 3: Comparison of Wittig Reaction Conditions
| Phosphonium Ylide | Carbonyl | Conditions | Solvent | Yield (%) | E/Z Ratio | Reference |
| Ph₃P=CHPh (unstabilized) | Benzaldehyde | Li-salt free | THF | >90 | <10:90 | [12] |
| Ph₃P=CHPh (unstabilized) | Benzaldehyde | Schlosser (PhLi, -78°C) | THF | >85 | >90:10 | [12] |
| Ph₃P=CHCO₂Et (stabilized) | Benzaldehyde | Reflux | Benzene | >90 | >95:5 | [12] |
Experimental Protocols
General Protocol for Julia-Kocienski Olefination[1]
-
Preparation of the Sulfone:
-
BT- and PT-sulfones: A mixture of the corresponding thiol (1.0 eq), an appropriate alkyl halide (1.1 eq), and a base such as potassium carbonate (1.5 eq) in acetone is heated at reflux. The resulting crude thioether is then oxidized to the sulfone using an oxidizing agent like m-CPBA or potassium permanganate.[1]
-
BTFP-sulfones: These are readily prepared in high yields from commercially available 3,5-bis(trifluoromethyl)thiophenol through an alkylation/oxidation two-step sequence.[5]
-
-
Olefination Reaction:
-
To a solution of the heteroaryl alkyl sulfone (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a strong base such as KHMDS or LDA (1.2 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
General Protocol for Peterson Olefination[8][10]
-
Generation of the α-Silyl Carbanion:
-
The α-silyl carbanion is typically prepared by deprotonation of a suitable silyl precursor (e.g., trimethylsilylmethane) with a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperature.
-
-
Addition to the Carbonyl Compound:
-
The solution of the α-silyl carbanion is added dropwise to a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF at -78 °C.
-
The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.
-
-
Diastereoselective Elimination:
-
For (E)-alkenes (anti-elimination): The reaction is quenched with an acid (e.g., dilute H₂SO₄ or acetic acid) and stirred until the elimination is complete.[10]
-
For (Z)-alkenes (syn-elimination): A base (e.g., potassium hydride) is added to the solution of the β-hydroxysilane intermediate and the mixture is stirred, often with gentle heating, to induce elimination.[10]
-
The product is then isolated by extraction, dried, and purified by chromatography.
-
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for a Julia-Kocienski olefination.
Caption: A typical experimental workflow for the Julia-Kocienski olefination.
Conclusion
The landscape of olefination chemistry has evolved significantly, offering a powerful toolkit of reagents that provide substantial advantages over traditional this compound. The Julia-Kocienski olefination, with its array of heteroaryl sulfones, allows for exquisite control over stereoselectivity, enabling the synthesis of either E or Z alkenes with high fidelity. The Peterson olefination provides an orthogonal strategy where the stereochemical outcome is determined in the workup step. For routine olefinations, the Wittig reaction remains a robust and reliable method. The choice of reagent will ultimately depend on the specific substrate, the desired stereochemical outcome, and the overall synthetic strategy. This guide provides a foundation for making an informed decision, empowering researchers to select the most effective and efficient path to their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Peterson olefination - Wikipedia [en.wikipedia.org]
- 10. Peterson Olefination | NROChemistry [nrochemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Methyl Phenyl Sulfone Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Methyl phenyl sulfone derivatives have emerged as a promising class of compounds, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of their performance in anticancer, antimicrobial, and anti-inflammatory screening assays, supported by experimental data and detailed protocols to facilitate further research and development.
Anticancer Activity: A Targeted Approach to Cell Viability
Several studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a specific biological or biochemical function, has been a primary metric for comparison. The data below, collated from various studies, showcases the IC50 values of different derivatives against a panel of human cancer cell lines.
Comparative Anticancer Activity of this compound Derivatives (IC50, µM)
| Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | Reference |
| Benzyl naphthyl sulfone 15b | 0.015 ± 0.002 | 0.021 ± 0.003 | 0.033 ± 0.005 | Not Reported | [1] |
| Thiazole derivative | Not Reported | Not Reported | >100 | 58.4 ± 4.1 | [2] |
| Tetrasubstituted pyrimidine 27g | Not Reported | Not Reported | Not Reported | 2.34 ± 0.15 (MGC-803) | [3] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubate for another 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Anticancer Mechanism: The p53-Bcl-2-Bax Signaling Pathway
Some this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the p53-Bcl-2-Bax signaling pathway.[1] The tumor suppressor protein p53 plays a crucial role in this process.
Caption: The p53-mediated apoptotic pathway.
Antimicrobial Activity: Combating Pathogenic Microbes
This compound derivatives have also demonstrated notable activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is a standard measure of antimicrobial efficacy.
Comparative Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)
| Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Sulfone biscompound | 50 | 40 | Not Reported | [4] |
| POSS-sulfone hybrid 5 | 125 | 125 | 125 | [5] |
Note: The specific strains of microorganisms and experimental conditions may vary between studies, affecting direct comparability.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
This compound derivatives
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface.
-
Well Creation: Aseptically punch wells of 6 mm diameter into the agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of different concentrations of the this compound derivatives into the wells. A negative control (solvent) and a positive control (standard antibiotic/antifungal) should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Visualizing the Screening Process: Experimental Workflow
Caption: Workflow for the agar well diffusion assay.
Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
Certain aryl methyl sulfones have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The IC50 values for COX-1 and COX-2 inhibition provide insights into the potency and selectivity of these compounds.
Comparative COX Inhibition by Aryl Methyl Sulfones (IC50, µM)
| Compound | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3a | >100 | 0.140 ± 0.006 | >714 | [6] |
| Compound 3j | >100 | 0.143 | >699 | |
| Celecoxib (Standard) | 15.0 | 0.132 ± 0.005 | 113.6 | [6] |
Note: A higher selectivity index indicates a greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (aryl methyl sulfones)
-
Detection system for prostaglandin E2 (PGE2), such as an ELISA kit or LC-MS/MS
Procedure:
-
Enzyme Preparation: Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Compound Pre-incubation: Add various concentrations of the test compounds to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at room temperature).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Allow the reaction to proceed for a defined period (e.g., 2 minutes at 37°C) and then stop the reaction.
-
Prostaglandin Quantification: Quantify the amount of PGE2 produced using a suitable method like ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined.
Visualizing High-Throughput Screening for Enzyme Inhibitors
References
- 1. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]
A Comparative Guide to Sulfone-Based Directing Groups in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. Within this field, directing groups play a pivotal role in controlling the regioselectivity of C-H activation. Among the various directing groups, those based on the sulfone functional group and its derivatives, such as sulfonamides, have emerged as powerful tools. This guide provides a comparative analysis of the performance of sulfone and sulfonamide directing groups in C-H activation reactions, supported by experimental data and detailed protocols to aid researchers in selecting the optimal directing group for their synthetic challenges.
Performance Comparison of Sulfone and Sulfonamide Directing Groups
The choice between a sulfone and a sulfonamide directing group can significantly impact the efficiency and outcome of a C-H activation reaction. The following tables summarize the performance of these directing groups in two common C-H functionalization reactions: Palladium-catalyzed C-H arylation and Rhodium-catalyzed C-H olefination. The data presented is a compilation from various studies and is intended to provide a comparative overview. Direct head-to-head comparisons under identical conditions are limited in the literature; therefore, reaction conditions should be considered when evaluating the data.
Table 1: Comparison in Palladium-Catalyzed C-H Arylation
| Directing Group | Substrate | Arylating Agent | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Sulfone | Phenyl methyl sulfone | 4-iodotoluene | Pd(OAc)₂ (10 mol%), P(o-tol)₃ (20 mol%), Cs₂CO₃ (2 equiv) | Toluene | 120 | 75 | [1] |
| N,N-Dimethyl- sulfonamide | N,N-dimethyl- benzenesulfonamide | 4-iodotoluene | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2 equiv) | DMA | 130 | 85 | [2] |
| N-Phenyl- sulfonamide | N-phenyl- benzenesulfonamide | Phenylboronic acid | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv) | DCE | 100 | 92 | [2] |
| N-Methoxy- sulfonamide | N-methoxy- benzenesulfonamide | Iodobenzene | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv) | Toluene | 110 | 88 | [2] |
Table 2: Comparison in Rhodium-Catalyzed C-H Olefination
| Directing Group | Substrate | Olefin | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Sulfone | Phenyl methyl sulfone | n-butyl acrylate | [RhCpCl₂]₂ (2.5 mol%), AgOAc (20 mol%), CsOAc (1 equiv) | t-AmylOH | 120 | 68 | [3] |
| N,N-Dimethyl- sulfonamide | N,N-dimethyl- benzenesulfonamide | n-butyl acrylate | [RhCpCl₂]₂ (2 mol%), AgSbF₆ (20 mol%), NaOAc (1 equiv) | DCE | 80 | 95 | [2] |
| N-Phenyl- sulfonamide | N-phenyl- benzenesulfonamide | Styrene | [RhCpCl₂]₂ (2.5 mol%), AgOAc (20 mol%), CsOAc (1 equiv) | t-AmylOH | 100 | 82 | [2] |
| N-Methoxy- sulfonamide | N-methoxy- benzenesulfonamide | n-butyl acrylate | [RhCpCl₂]₂ (2 mol%), AgSbF₆ (20 mol%), NaOAc (1 equiv) | DCE | 60 | 98 | [2] |
Analysis of Performance:
From the data, it is evident that sulfonamides generally exhibit higher directing ability , leading to better yields under often milder conditions compared to simple aryl sulfones. This enhanced reactivity can be attributed to the presence of the nitrogen atom, which can act as a more effective coordinating atom for the transition metal catalyst. The N-substituents on the sulfonamide also play a crucial role, with N-methoxy and N,N-dimethyl sulfonamides often providing excellent results. The deprotonated sulfonamide moiety acts as a strong directing group, facilitating the C-H activation process.[4]
While aryl sulfones are viable directing groups, they may require higher temperatures and catalyst loadings to achieve comparable yields. However, the simpler structure of sulfones and their potential for different post-functionalization modifications can make them attractive in certain synthetic contexts.
Experimental Protocols
To facilitate the application of these directing groups, detailed experimental protocols for representative C-H activation reactions are provided below.
Protocol 1: Palladium-Catalyzed C-H Arylation using an N,N-Dimethylsulfonamide Directing Group
Reaction: Ortho-arylation of N,N-dimethylbenzenesulfonamide with 4-iodotoluene.
Materials:
-
N,N-dimethylbenzenesulfonamide (1.0 mmol)
-
4-iodotoluene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add N,N-dimethylbenzenesulfonamide, 4-iodotoluene, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMA via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated product.
Protocol 2: Rhodium-Catalyzed C-H Olefination with an N-Methoxy-sulfonamide Directing Group
Reaction: Ortho-olefination of N-methoxybenzenesulfonamide with n-butyl acrylate.
Materials:
-
N-methoxybenzenesulfonamide (0.5 mmol)
-
n-butyl acrylate (1.0 mmol)
-
[RhCp*Cl₂]₂ (0.01 mmol, 2 mol%)
-
Silver hexafluoroantimonate (AgSbF₆, 0.1 mmol, 20 mol%)
-
Sodium acetate (NaOAc, 0.5 mmol, 1.0 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (2.5 mL)
Procedure:
-
In a glovebox, add [RhCp*Cl₂]₂ and AgSbF₆ to an oven-dried vial.
-
Add anhydrous DCE and stir the mixture at room temperature for 10 minutes.
-
To a separate oven-dried vial, add N-methoxybenzenesulfonamide and NaOAc.
-
Transfer the catalyst solution to the vial containing the substrate and base.
-
Add n-butyl acrylate to the reaction mixture via syringe.
-
Seal the vial and place it in a preheated heating block at 60 °C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ortho-olefinated product.
Visualizing the C-H Activation Process
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.
Removability of the Directing Group
A critical consideration in the application of directing groups is their subsequent removal or modification. Both sulfone and sulfonamide groups can be manipulated post-C-H functionalization.
-
Sulfone Group: The sulfone moiety can be removed under reductive conditions, for example, using samarium iodide (SmI₂) or magnesium in methanol. It can also be a versatile handle for further transformations, such as the Julia-Kocienski olefination.
-
Sulfonamide Group: The sulfonamide group is generally more robust. Removal often requires harsher conditions, such as strong acid hydrolysis (e.g., HBr/AcOH) or reductive cleavage with reagents like sodium amalgam or lithium aluminum hydride. However, certain N-substituted sulfonamides, like N-Boc or N-allyl sulfonamides, can be cleaved under milder, more specific conditions.
The choice of directing group should, therefore, also consider the desired final product and the compatibility of the required removal conditions with other functional groups present in the molecule.
Conclusion
Both sulfone and sulfonamide-based directing groups are valuable assets in the synthetic chemist's toolbox for achieving regioselective C-H activation. Sulfonamides, in general, offer superior directing ability, leading to higher yields and milder reaction conditions. The versatility of N-substitution allows for fine-tuning of reactivity and solubility. While aryl sulfones may be less reactive, their simpler structure and alternative removal/modification pathways can be advantageous. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the selection and application of these powerful directing groups in their pursuit of novel and complex molecular architectures.
References
- 1. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent development in transition metal-catalysed C–H olefination - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05555G [pubs.rsc.org]
- 4. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Methyl Phenyl Sulfone by GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography (GC) for the purity validation of methyl phenyl sulfone against other analytical techniques. Detailed experimental protocols and comparative performance data are presented to support informed decisions in selecting the most appropriate analytical strategy for quality control and research applications.
Introduction to this compound and Purity Assessment
This compound (CAS No: 3112-85-4), also known as sulfonanisole, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is critical to ensure the safety, efficacy, and reproducibility of the final products. Gas chromatography with a flame ionization detector (GC-FID) is a widely used and robust technique for assessing the purity of volatile and semi-volatile compounds like this compound. This guide details a representative GC-FID method for this purpose and compares its performance with High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
Gas Chromatography (GC) Purity Analysis
GC is an excellent choice for the purity analysis of this compound due to its high resolution, sensitivity, and accuracy for volatile and thermally stable compounds. A validated GC-FID method can effectively separate and quantify the main component from potential process-related impurities and degradation products.
Potential Impurities in this compound
Potential impurities can arise from the synthetic route used. Common synthesis pathways include the oxidation of thioanisole or the reaction of benzene with methanesulfonyl chloride. Therefore, potential impurities could include:
-
Starting materials: Thioanisole, benzene, methanesulfonyl chloride.
-
Intermediates and by-products: Methyl phenyl sulfoxide, diphenyl sulfone, isomers (e.g., ortho- and meta-isomers if arising from electrophilic substitution), and residual solvents used in synthesis and purification.
Experimental Protocol: GC-FID Method
This protocol is a representative method based on common practices for the analysis of aromatic sulfones. Method validation according to ICH guidelines is essential for implementation in a regulated environment.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm I.D., 0.25 µm film thickness (or equivalent).
Chromatographic Conditions:
| Parameter | Value |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.5 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 10 min at 280 °C |
| Detector Temperature | 300 °C |
| Detector Gases | Hydrogen: 30 mL/minAir: 300 mL/minMakeup Gas (N₂ or He): 25 mL/min |
Sample Preparation:
-
Solvent: Dichloromethane or Acetone (GC grade).
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to obtain a concentration of about 5 mg/mL.
Method Validation Summary
A typical validation of this GC-FID method would involve assessing the following parameters, with expected performance characteristics summarized in the table below.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interference from blank at the retention time of the analyte and known impurities. | Baseline resolution between this compound and potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear over a range of 50-150% of the nominal concentration. |
| Accuracy | 98.0% to 102.0% recovery | Excellent recovery for spiked samples at different concentration levels. |
| Precision (Repeatability) | RSD ≤ 1.0% for the main peak area | Low relative standard deviation for replicate injections. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | Sufficiently low to quantify relevant impurities (typically <0.05%). |
Comparison with Alternative Analytical Techniques
While GC-FID is a highly suitable method, other techniques can also be employed for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities to be detected and the availability of instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity analysis of a wide range of compounds, especially those that are non-volatile or thermally labile.
| Feature | HPLC | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Broad applicability, including non-volatile and thermally sensitive compounds. | Suitable for volatile and thermally stable compounds. |
| Typical Impurity Profile | Excellent for non-volatile impurities, isomers, and related substances. | Ideal for residual solvents and volatile organic impurities. |
| Sensitivity | Dependent on the detector (UV, MS); good for chromophoric compounds. | High sensitivity for compounds with carbon-hydrogen bonds. |
Experimental Protocol: Representative HPLC Method
-
System: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.
| Feature | qNMR | GC-FID |
| Principle | The integrated signal intensity of a nucleus is directly proportional to the number of nuclei. | Response of the detector is proportional to the mass of carbon atoms. |
| Reference Standard | Requires a certified internal standard of a different, stable compound. | Requires a certified reference standard of this compound for accurate quantification. |
| Quantification | Provides a direct measure of molar concentration and purity. | Relative quantification based on peak area percentage or external/internal calibration. |
| Specificity | Highly specific based on the chemical shift of unique protons. | Dependent on chromatographic resolution. |
Experimental Protocol: qNMR
-
Spectrometer: 400 MHz or higher.
-
Internal Standard: A certified reference material with non-overlapping signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Accurately weigh the this compound sample and the internal standard. Dissolve in the deuterated solvent and acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation. Purity is calculated from the integral ratios of the analyte and the internal standard signals.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly pure crystalline substances based on the principle of melting point depression.[1]
| Feature | DSC | GC-FID |
| Principle | Measures the heat flow associated with the melting of the sample to determine purity based on the van't Hoff equation.[1] | Chromatographic separation and quantification. |
| Applicability | Suitable for highly pure (>98.5 mol%) crystalline solids that do not decompose upon melting.[1] | Broadly applicable to volatile and semi-volatile compounds. |
| Impurity Detection | Detects total mole fraction of soluble impurities. Does not identify individual impurities. | Separates and quantifies individual volatile impurities. |
| Sample Requirement | Small sample size (1-5 mg). | Small sample size (µL injections of a dilute solution). |
Experimental Protocol: DSC
-
Instrument: Differential Scanning Calorimeter.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 2-3 mg.
-
Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used across the melting range of this compound.
-
Analysis: The purity is calculated from the shape of the melting endotherm using specialized software.
Summary of Method Comparison
| Method | Principle | Key Advantages | Key Limitations | Best Suited For |
| GC-FID | Chromatographic separation in the gas phase | High resolution, high sensitivity for volatile organics, robust. | Requires analyte to be volatile and thermally stable. | Routine quality control, analysis of volatile impurities and isomers. |
| HPLC-UV | Chromatographic separation in the liquid phase | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Can be less sensitive than GC-FID for some compounds; requires chromophores for UV detection. | Purity analysis of non-volatile impurities and related substances. |
| qNMR | Nuclear magnetic resonance signal intensity | Primary analytical method, no need for a specific analyte reference standard, provides structural information. | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. | Purity determination of reference standards and new chemical entities. |
| DSC | Melting point depression | Rapid determination of total soluble impurities in highly pure substances, small sample size. | Does not identify individual impurities, not suitable for amorphous or decomposing substances. | Orthogonal check for the purity of highly crystalline materials. |
Workflow and Logic Diagrams
References
A Spectroscopic Comparison of Methyl Phenyl Sulfone and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of methyl phenyl sulfone and its derivatives. The inclusion of experimental data and detailed protocols supports the reproduction and extension of these findings.
This guide delves into the spectroscopic characteristics of this compound and its derivatives substituted at the para-position of the phenyl ring with a methyl group (an electron-donating group), a chloro group (an electron-withdrawing group), and a nitro group (a strong electron-withdrawing group). By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the electronic effects of these substituents on the sulfone core.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its para-substituted derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ortho to SO₂Me) (ppm) | Ar-H (meta to SO₂Me) (ppm) | -SO₂CH₃ (ppm) | Other Protons (ppm) |
| This compound | 7.92 (d, J = 7.5 Hz, 2H)[1] | 7.66-7.54 (m, 3H)[1] | 3.04 (s, 3H)[1] | |
| 4-Methylphenyl Methyl Sulfone | 7.82 (d, J = 8.0 Hz, 2H)[1] | 7.36 (d, J = 7.9 Hz, 2H)[1] | 3.03 (s, 3H)[1] | 2.45 (s, 3H, Ar-CH₃)[1] |
| 4-Chlorophenyl Methyl Sulfone | 7.91-7.88 (m, 2H)[1] | 7.58-7.54 (m, 2H)[1] | 3.06 (s, 3H)[1] | |
| 4-Nitrophenyl Methyl Sulfone | 8.44 (d, J = 8.8 Hz, 2H) | 8.17 (d, J = 8.8 Hz, 2H) | 3.13 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C-S (ppm) | C-ortho (ppm) | C-meta (ppm) | C-para (ppm) | -SO₂CH₃ (ppm) | Other Carbons (ppm) |
| This compound | 140.40[1] | 127.21[1] | 129.27[1] | 133.63[1] | 44.37[1] | |
| 4-Methylphenyl Methyl Sulfone | 137.68[1] | 127.35[1] | 129.93[1] | 144.65[1] | 44.59[1] | 21.59 (Ar-CH₃)[1] |
| 4-Chlorophenyl Methyl Sulfone | 138.97[1] | 128.89[1] | 129.68[1] | 140.44[1] | 44.51[1] | |
| 4-Nitrophenyl Methyl Sulfone | 145.9 | 129.0 | 124.6 | 150.8 | 44.3 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(S=O) asymmetric | ν(S=O) symmetric | ν(C-S) | Aromatic ν(C=C) |
| This compound | ~1315-1284[2] | ~1150 | ~1080-1090[3] | ~1600-1450 |
| 4-Methylphenyl Methyl Sulfone | ~1310 | ~1150 | ~1085 | ~1600-1450 |
| 4-Chlorophenyl Methyl Sulfone | ~1320 | ~1155 | ~1088 | ~1600-1450 |
| 4-Nitrophenyl Methyl Sulfone | ~1350 (overlaps with NO₂) | ~1160 | ~1090 | ~1600-1450 |
Note: Exact IR frequencies can vary based on the sampling method (e.g., KBr pellet, thin film).
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 156[4][5] | 94 (phenol radical cation), 77 (phenyl cation)[4] |
| 4-Methylphenyl Methyl Sulfone | 170[4] | 107 (cresol radical cation), 91 (tropylium cation)[4] |
| 4-Chlorophenyl Methyl Sulfone | 190/192 | 128/130 (chlorophenol radical cation), 111/113 (chlorophenyl cation) |
| 4-Nitrophenyl Methyl Sulfone | 201[6] | 122 (nitrophenoxy radical), 76 (benzyne radical cation) |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.[1]
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Place the mixture in a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]
-
-
Data Acquisition:
-
Instrument: FTIR Spectrometer.
-
Mode: Transmission.
-
Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[9] A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or a gas chromatograph inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization:
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan mode over a mass-to-charge (m/z) range of approximately 40-400 amu.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Sulfone, methyl phenyl [webbook.nist.gov]
- 6. Methyl 4-nitrophenyl sulfone [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Assessing the Efficacy of Methyl Phenyl Sulfone as a Pharmaceutical Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl phenyl sulfone, a versatile organosulfur compound, serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its stability, reactivity, and ability to be incorporated into complex molecular architectures have made it a valuable building block in medicinal chemistry. This guide provides an objective comparison of this compound with alternative intermediates, supported by experimental data, to assist researchers in making informed decisions for their drug development pipelines.
Comparative Performance Data
The efficacy of a pharmaceutical intermediate is often measured by the overall yield, purity of the final product, and the efficiency of the synthetic process. Below is a summary of quantitative data for the synthesis of celecoxib, a selective COX-2 inhibitor, using different sulfonyl-containing precursors. While direct comparative studies under identical conditions are limited, the following data from various sources provide valuable insights into the performance of these intermediates.
| Intermediate/Precursor | Key Reaction Step | Solvent | Reaction Time | Yield (%) | Reference |
| This compound Derivative | Cyclocondensation of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with 4-sulfamidophenylhydrazine hydrochloride | Ethanol/Water | 20 h | 90-96 | --INVALID-LINK--[1] |
| Alternative: Azido Bioisostere | Synthesis of azido analogue of celecoxib from corresponding amine | Not Specified | Not Specified | - | --INVALID-LINK--[2][3] |
| Alternative: Divinyl Sulfone | Not directly used in celecoxib synthesis, but a versatile sulfonylating agent. | - | - | - | [Divinyl Sulfone, a Useful Cross-linking Agent |
Note: The yields reported are for specific, published synthetic routes and may vary depending on the experimental conditions, scale, and purification methods. A direct comparison of yields is challenging due to the differing nature of the alternative precursors and the specific synthetic strategies employed.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the efficacy of different intermediates. Below are representative experimental protocols for the synthesis of sulfonyl-containing compounds.
Protocol 1: Synthesis of 4-Chlorophenylmethyl sulfone (A this compound Derivative)
This method describes a two-step synthesis of a phenyl methyl sulfone derivative from a substituted benzene sulfonyl chloride, achieving a high overall yield.
Step 1: Reduction of 4-Chlorobenzenesulfonyl chloride
-
In a reaction vessel, dissolve 4-chlorobenzenesulfonyl chloride in water.
-
Add a reducing agent (e.g., sodium sulfite) to the solution.
-
Stir the reaction mixture until the reduction to the corresponding sulfinic acid sodium salt is complete.
Step 2: Methylation of the sulfinic acid salt
-
To the solution containing the sodium 4-chlorobenzenesulfinate, add a methylating agent such as dimethyl sulfate.
-
Heat the reaction mixture under reflux for 1 hour.
-
After cooling, a solid precipitates. Filter and wash the solid to obtain 4-chlorophenylmethyl sulfone.
-
The reported yield for this two-step process is over 85%.[4]
Protocol 2: Synthesis of Celecoxib using a Sulfonamide Precursor
This protocol outlines the final step in the synthesis of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).
-
A solution of 4-(methylsulfonylphenyl)hydrazine hydrochloride or 4-(aminosulfonylphenyl)hydrazine hydrochloride (20 mmol) and 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione (18.20 mmol) in 95% ethanol (225 mL) is prepared.[5]
-
The reaction mixture is heated at reflux with stirring for 20 hours.[5]
-
Upon cooling, the product, celecoxib, crystallizes out of the solution.
-
The solid is collected by filtration and purified by recrystallization.
-
This cyclo-condensation reaction typically results in high yields of the final product.[1]
Signaling Pathway and Experimental Workflow
To understand the pharmaceutical relevance of this compound as an intermediate, it is essential to visualize the biological pathway of the final drug product. Celecoxib, often synthesized using a this compound derivative, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a critical inflammatory pathway.
COX-2 Signaling Pathway
The following diagram illustrates the COX-2 signaling pathway and the mechanism of action of celecoxib.
Caption: The COX-2 signaling pathway, illustrating the inhibition by Celecoxib.
General Synthetic Workflow for Celecoxib
The synthesis of celecoxib from its precursors can be generalized into a two-step process, highlighting the importance of the sulfonyl-containing intermediate.
Caption: A simplified workflow for the synthesis of Celecoxib.
Conclusion
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Polymer Thermal Stability: An In-Depth Comparison of Sulfone-Based Compounds and Traditional Stabilizers
For researchers, scientists, and professionals in drug development and material science, ensuring the thermal stability of polymers is paramount. The integrity of these materials under thermal stress directly impacts the safety, efficacy, and shelf-life of a vast array of products. In the quest for superior thermal stabilizers, methyl phenyl sulfone and related sulfone compounds are emerging as promising candidates. This guide provides an objective comparison of the performance of sulfone-based structures in enhancing polymer thermal stability against established alternatives, supported by available experimental data.
This analysis delves into the quantitative performance of sulfone-containing polymers and traditional thermal stabilizers, offering a clear perspective on their respective capabilities. While direct, comprehensive comparative studies on this compound as a standalone additive are not extensively documented in current literature, an examination of polymers incorporating sulfone moieties provides significant insights into their potential as effective thermal stabilizers.
Comparative Thermal Stability Performance
The following table summarizes key thermal stability parameters obtained from thermogravimetric analysis (TGA) for various polymer systems. This includes data on sulfone-containing polymers and polymers with other types of thermal stabilizers. The data is compiled from multiple research sources to provide a broad comparative overview.
| Polymer System | Stabilizer/Hardener | Onset Decomposition Temp. (T_onset) (°C) | Temp. at Max. Decomposition Rate (T_max) (°C) | Char Yield at High Temp. (%) |
| Epoxy Resin | 4,4'-diaminodiphenyl sulfone (DDS) | ~350 | - | 22% at 800°C[1] |
| Epoxy Resin (DGEBS) | Tetrahydrophthalic anhydride (THPA) | - | Higher than with Phthalic Anhydride | - |
| Hyperbranched Poly(phenylene sulfone) | - | ~430 (in N2 and air) | - | ~20% at 700°C (in N2)[2] |
| Polycarbonate (PC) | Methylphenyl-silicone (5 wt.%) | Enhanced thermal stability | - | Higher char formation |
| Polyvinyl Chloride (PVC) | Organic Based Stabilizer (OBS) | More stable than Pb or CaZn systems | Decreased dehydrochlorination rate | - |
| Polyvinyl Chloride (PVC) | Lead (Pb) Stabilizer | - | - | - |
| Polyvinyl Chloride (PVC) | Calcium-Zinc (CaZn) Stabilizer | - | - | - |
Note: The data presented is for comparative purposes and is derived from different studies with varying experimental conditions. Direct head-to-head comparisons should be made with caution.
Insights from Experimental Data
The data indicates that the incorporation of a sulfone group, either in the polymer backbone or as part of a curing agent, significantly enhances thermal stability. For instance, epoxy resins cured with 4,4'-diaminodiphenyl sulfone (DDS) exhibit a high onset decomposition temperature of approximately 350°C and a notable char yield at 800°C.[1] Similarly, hyperbranched poly(phenylene sulfone) demonstrates exceptional thermal stability with a decomposition temperature of around 430°C.[2]
When compared to traditional stabilizers in PVC, organic-based stabilizers (OBS), which can include complex formulations, have shown a positive effect in preventing autocatalytic thermal degradation, leading to longer retention of the material's initial color compared to lead or calcium-zinc systems.[3] While specific data for this compound in PVC is not available, the general trend for organic stabilizers suggests a potential for improved performance.
Furthermore, studies on polycarbonate have shown that the addition of methylphenyl-silicone enhances thermal stability and promotes char formation, which is a key mechanism for flame retardancy and thermal insulation.[4]
Experimental Methodologies
To ensure the reproducibility and accuracy of thermal stability assessments, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer (e.g., DuPont TGA-2950, Perkin Elmer TGA 4000).
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum, alumina).
-
The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant flow rate (e.g., 20-100 mL/min).
-
A linear heating rate is applied, commonly 10°C/min or 20°C/min, over a specified temperature range (e.g., from room temperature to 800°C or 1000°C).[1][5]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (T_onset), the temperature of maximum decomposition rate (T_max) from the derivative of the TGA curve (DTG), and the final char yield.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This is used to determine the glass transition temperature (Tg) and curing behavior.
Instrumentation: A differential scanning calorimeter (e.g., Perkin Elmer, DSC6).
Procedure:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal events such as the glass transition, melting, and curing exotherms. For curing studies, the onset temperature, peak temperature, and total heat of reaction are determined.[5]
Visualizing the Evaluation Process
The logical workflow for comparing the thermal stability of polymers with different stabilizers can be visualized as follows:
Caption: Workflow for evaluating polymer thermal stability.
Conclusion
The available data strongly suggests that incorporating sulfone functional groups into polymer structures is a highly effective strategy for enhancing thermal stability. While direct evidence for this compound as a simple additive is still emerging, the performance of sulfone-containing polymers in rigorous thermal tests indicates a high potential for this class of compounds.
For researchers and professionals in fields requiring high-performance polymers, the exploration of sulfone-based stabilizers, including this compound, warrants significant attention. Future research should focus on direct comparative studies of this compound as an additive in various polymer matrices to fully elucidate its performance characteristics and potential advantages over existing thermal stabilizers. Such studies will be instrumental in developing next-generation materials with superior thermal resilience.
References
A Comparative Guide to the Computational Analysis of Methyl Phenyl Sulfone Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computationally analyzed reaction mechanisms involving methyl phenyl sulfone. It is designed to assist researchers in understanding the reactivity of this versatile compound through the lens of theoretical chemistry, supported by experimental findings.
Nucleophilic Addition to Tungsten-Coordinated this compound
A significant area of research involves the dearomatization of this compound through coordination to a tungsten complex, {WTp(NO)(PMe₃)}, where Tp = trispyrazolylborate. This coordination increases the electron density of the phenyl ring, making it susceptible to protonation and subsequent nucleophilic additions. Computational studies, specifically Density Functional Theory (DFT), have been employed to support structural assignments and understand the energetics of isomer formation.
Experimental and Computational Data Summary
| Product Isomers | Experimental Ratio | Computational Finding | Reference |
| Ring-bound isomers 2a and 2b | 2.7 : 2.5 : 1 (with 2c) | - | [1] |
| Diastereomers 4a and 4b | Equilibrates in solution | Assumed to occur via a C-H oxidative-addition/reductive-elimination mechanism | [1] |
| Diastereomers 18a and 18b | 1 : 2 | - | [1] |
| Isomers 38 and 39 | - | Roughly equal in free energy | [1] |
Methodology: Synthesis of Trisubstituted Cyclohexenes
The synthesis involves a sequence of protonation and nucleophilic addition steps. Initially, the phenyl sulfone is dihapto-coordinated to the tungsten complex. This coordinated arene is then protonated, and a nucleophile is added. This process can be repeated, leading to trisubstituted cyclohexenes.[2] The stereochemical assignments of the products are supported by NOESY and COSY correlations, and DFT calculations are used to assess the relative free energies of the resulting isomers.[1]
Reaction Pathway
Caption: Reaction pathway for the synthesis of trisubstituted cyclohexenes.
Nucleophilic Aromatic Substitution (SNAr)
This compound can undergo nucleophilic aromatic substitution (SNAr), although its reactivity is generally low compared to analogs with strong electron-withdrawing groups. The sulfone group activates the ring towards nucleophilic attack.
Comparative Reactivity
| Compound | Activating/Deactivating Groups | Reactivity in SNAr |
| This compound | None (baseline) | Low, requires harsh conditions or strong nucleophiles |
| 4-Nitrophenyl Methyl Sulfone | Strong electron-withdrawing nitro group | Significantly activated |
This qualitative comparison is based on the general principles of SNAr reactions.[3]
General SNAr Mechanism
The reaction proceeds through the formation of a stabilized Meisenheimer-type adduct, followed by the elimination of a leaving group.[4]
Caption: Generalized mechanism for the SNAr reaction of an aryl sulfone.
Reactions of α-Lithiated this compound
The methyl group of this compound can be deprotonated to form a carbanion, which is a potent nucleophile in various reactions, including olefination.
Reaction with Tosylhydrazones
The reaction of α-lithiated this compound with aldehyde tosylhydrazones can yield olefination products. However, the formation of Shapiro fragmentation products can be a competing pathway, especially with sterically hindered sulfones.[4]
| Reactants | Product(s) |
| Aldehyde tosylhydrazone + α-lithiated this compound | Olefination product |
| Aldehyde tosylhydrazone + sterically unhindered lithiated alkyl sulfones | Mixture of olefination and Shapiro fragmentation products |
| Aldehyde tosylhydrazone + sterically hindered lithiated sulfones | Exclusively Shapiro products |
Experimental Workflow
Caption: Experimental workflow for the olefination reaction.
References
- 1. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Application of Phenyl Sulfones and Their Alternatives in Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Classical Julia-Lythgoe Olefination and the Modern Julia-Kocienski Olefination
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, natural products, and advanced materials. The Julia olefination, in its various forms, has long been a reliable method for the construction of carbon-carbon double bonds. This guide provides a detailed comparison of the classical Julia-Lythgoe olefination, which utilizes alkyl phenyl sulfones, against its more contemporary variant, the Julia-Kocienski olefination, which employs a range of heteroaryl sulfones to enhance reaction efficiency and stereochemical control.
Executive Summary
The classical Julia-Lythgoe olefination is a robust, multi-step procedure that typically affords (E)-alkenes with high selectivity.[1][2] However, its multi-step nature and reliance on harsh reducing agents like sodium amalgam can be disadvantageous. The Julia-Kocienski olefination offers a significant improvement by enabling a one-pot reaction under milder conditions.[2][3] Crucially, the choice of the heteroaryl sulfone activating group in the Julia-Kocienski reaction allows for tunable stereoselectivity, providing access to both (E)- and (Z)-alkenes.[4] This guide will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols for both methodologies, empowering researchers to make informed decisions for their synthetic strategies.
Comparison of Sulfone Reagents in Olefination Reactions
The primary distinction between the classical and modified Julia olefination lies in the nature of the sulfone reagent. The classical approach uses simple phenyl sulfones, while the Julia-Kocienski variant employs heteroaryl sulfones that act as activating groups, facilitating a more streamlined reaction pathway.
Key Alternatives to Phenyl Sulfones in the Julia-Kocienski Olefination:
-
Benzothiazol-2-yl (BT) sulfones: The pioneering alternative that enabled the one-pot modification.[3]
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfones: Known for their high (E)-selectivity and stability.[4][5]
-
1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfones: Often utilized to achieve high (Z)-selectivity.[6]
-
Pyridin-2-yl (PYR) sulfones: Particularly effective for inducing high (Z)-selectivity.[4]
-
3,5-bis(Trifluoromethyl)phenyl (BTFP) sulfones: Employed for their unique reactivity and successful application in complex molecule synthesis, such as resveratrol.[7][8]
The choice of the sulfone activating group, along with the reaction conditions (base and solvent), has a profound impact on the yield and, most importantly, the (E/Z) selectivity of the resulting alkene.
Performance Data
The following tables summarize the performance of different sulfone reagents in olefination reactions with various aldehydes, highlighting the yields and (E/Z) selectivity.
Table 1: Olefination of Benzaldehyde with various Sulfone Reagents
| Sulfone Reagent | Base | Solvent | Yield (%) | (E:Z) Ratio | Reference |
| Phenyl (Classical Julia) | n-BuLi, then Na/Hg | THF/MeOH | ~85% | >95:5 | [9] |
| BT-sulfone | KHMDS | THF | 75% | 83:17 | [4] |
| PT-sulfone | KHMDS | THF | 97% | 64:36 | [10] |
| PT-sulfone | DBU | DMF | 92% | 2:98 (with N-sulfonylimine) | [10] |
| TBT-sulfone | LiHMDS | THF | High | Z-selective | [6] |
| PYR-sulfone | KHMDS | THF | High | Z-selective | [4] |
| BTFP-sulfone | KOH | CH2Cl2 | 95% | >98:2 | [7] |
Table 2: Olefination of Cyclohexanecarboxaldehyde with various Sulfone Reagents
| Sulfone Reagent | Base | Solvent | Yield (%) | (E:Z) Ratio | Reference |
| Phenyl (Classical Julia) | n-BuLi, then Na/Hg | THF/MeOH | ~80-90% | >95:5 | [9] |
| BT-sulfone | NaHMDS | THF | 75% | 86:14 | [4] |
| PT-sulfone | KHMDS | DME | 71% | >98:2 | [6] |
| BTFP-sulfone | KOH | CH2Cl2 | 85% | >98:2 | [7] |
Reaction Mechanisms and Workflows
The divergent outcomes of the classical and modified Julia olefinations are a direct result of their distinct mechanistic pathways.
Classical Julia-Lythgoe Olefination Workflow
The classical Julia-Lythgoe olefination is a multi-step process that proceeds through a β-acyloxysulfone intermediate, which is then reductively eliminated to form the alkene. The stereochemical outcome is largely independent of the stereochemistry of the intermediate, with the (E)-alkene being the thermodynamically favored product.[5]
Caption: Workflow of the Classical Julia-Lythgoe Olefination.
Julia-Kocienski Olefination Pathway
The Julia-Kocienski olefination streamlines the process into a one-pot reaction by employing a heteroaryl sulfone. The key mechanistic step is a Smiles rearrangement of the initially formed β-alkoxysulfone, which, followed by elimination of sulfur dioxide and the heteroaryloxide, directly affords the alkene.[6] The stereoselectivity is determined by the kinetic diastereoselectivity of the initial addition of the sulfone anion to the carbonyl group.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. Julia olefination - Wikipedia [en.wikipedia.org]
- 6. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Bis(trifluoromethyl)phenyl Sulfones in the Direct Julia−Kocienski Olefination | Publicación [silice.csic.es]
- 8. 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol [organic-chemistry.org]
- 9. Julia Olefination [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Economic Analysis of Methyl Phenyl Sulfone Synthesis Routes
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. Methyl phenyl sulfone, a crucial building block in medicinal chemistry and materials science, can be synthesized through various methods. This guide provides an objective comparison of three primary synthesis routes, supported by experimental data and a thorough economic analysis to aid in the selection of the most suitable method for laboratory and industrial applications.
Executive Summary
This guide evaluates three principal methods for the synthesis of this compound: the oxidation of methyl phenyl sulfide, the reaction of sodium benzenesulfinate with a methylating agent, and a two-step process involving the reduction of benzenesulfonyl chloride followed by methylation. The analysis reveals that the reduction and methylation of benzenesulfonyl chloride offers the highest reported yield and a competitive cost profile, making it a strong candidate for larger-scale production. The oxidation of methyl phenyl sulfide provides a simpler, one-step process with good yields, while the reaction of sodium benzenesulfinate offers a classic and reliable method, though potentially at a higher raw material cost.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the three synthesis methods. The estimated cost per kilogram of this compound is calculated based on the stoichiometry of the reaction and the average cost of the raw materials.
| Parameter | Method 1: Oxidation of Methyl Phenyl Sulfide | Method 2: From Sodium Benzenesulfinate | Method 3: From Benzenesulfonyl Chloride |
| Overall Yield | 88% | ~90% (Estimated) | 91% |
| Reaction Time | 3 hours | 12 hours | 6.5 hours |
| Reaction Temperature | 75°C | 80°C | Reflux (40-100°C) |
| Key Raw Materials | Methyl Phenyl Sulfide, 30% Hydrogen Peroxide | Sodium Benzenesulfinate, Dimethyl Sulfate | Benzenesulfonyl Chloride, Sodium Sulfite, Dimethyl Sulfate |
| Purity of Final Product | High (recrystallization) | High (recrystallization) | High (filtration and washing) |
| Estimated Raw Material Cost per kg of Product | ~$150 - $200 | ~$250 - $300 | ~$100 - $150 |
Detailed Experimental Protocols
Method 1: Oxidation of Methyl Phenyl Sulfide
This method involves the direct oxidation of methyl phenyl sulfide to the corresponding sulfone using a strong oxidizing agent.
Protocol:
-
To a solution of methyl phenyl sulfide (1 equivalent) in a suitable solvent such as acetic acid, add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents).
-
Heat the reaction mixture at 75°C with stirring for 3 hours in a round-bottom flask equipped with a reflux condenser.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method 2: From Sodium Benzenesulfinate and a Methylating Agent
This classic nucleophilic substitution reaction provides a reliable route to this compound.
Protocol:
-
In a round-bottom flask, dissolve sodium benzenesulfinate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add dimethyl sulfate (1.1 equivalents) to the solution.
-
Heat the reaction mixture at 80°C for approximately 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water to remove any unreacted sodium benzenesulfinate and other water-soluble impurities.
-
Recrystallize the crude product from an appropriate solvent to obtain pure this compound.
Method 3: From Benzenesulfonyl Chloride (Reduction and Methylation)
This two-step, one-pot method is a high-yield process suitable for larger-scale synthesis.[1]
Protocol:
-
In a 500 mL flask, add sodium sulfite (1.2 equivalents), sodium bicarbonate (1 equivalent), and water.
-
Heat the mixture to reflux until all solids are dissolved.
-
Add benzenesulfonyl chloride (1 equivalent) in batches and continue to reflux for 4 hours. This step forms the sodium benzenesulfinate in situ.
-
Cool the reaction mixture to 40°C.
-
Drip in dimethyl sulfate (1.2 equivalents) via a dropping funnel, maintaining the temperature between 40-45°C.
-
After the addition is complete, maintain the temperature for 2.5 hours.
-
Heat the mixture to reflux for 1 hour to complete the methylation and destroy any excess dimethyl sulfate.
-
Add 200 mL of water and allow the mixture to cool to room temperature, which will cause the product to precipitate.
-
Collect the solid by filtration and wash with water to yield pure this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations and workflows for each synthesis method.
Caption: Reaction pathway for the oxidation of methyl phenyl sulfide.
Caption: Synthesis of this compound from sodium benzenesulfinate.
Caption: Two-step synthesis from benzenesulfonyl chloride.
Caption: Simplified workflow comparison of the three synthesis methods.
Economic Analysis and Conclusion
The economic viability of each synthesis method is heavily dependent on the cost of raw materials, energy consumption (related to reaction time and temperature), and the complexity of the purification process.
-
Method 3 (From Benzenesulfonyl Chloride) emerges as a highly economical option for larger-scale production. It boasts the highest reported yield and utilizes relatively inexpensive starting materials like benzenesulfonyl chloride and sodium sulfite. The one-pot nature of the reaction, despite being a two-step chemical transformation, simplifies the overall process and reduces handling losses.
-
Method 1 (Oxidation of Methyl Phenyl Sulfide) is a straightforward, one-step synthesis with a good yield. The primary cost driver for this method is the price of methyl phenyl sulfide. While the reaction time is the shortest, the need for a solvent and subsequent extraction and recrystallization adds to the overall process time and cost.
-
Method 2 (From Sodium Benzenesulfinate) is a reliable and well-established method. However, the cost of sodium benzenesulfinate is generally higher than that of benzenesulfonyl chloride, which may make this route less economically favorable for bulk synthesis. The long reaction time also contributes to higher energy costs.
References
The Structure-Activity Relationship of Methyl Phenyl Sulfone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The methyl phenyl sulfone moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of therapeutic agents. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, have made it a cornerstone in the design of potent and selective inhibitors for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their interactions with cyclooxygenase (COX) enzymes, the 5-HT6 serotonin receptor, and HIV-1 reverse transcriptase. Experimental data is presented to support these relationships, alongside detailed protocols for key biological assays and visualizations of relevant signaling pathways.
Comparative Analysis of Biological Activity
The versatility of the this compound scaffold is evident in its application across different therapeutic areas. The following sections detail the SAR of its analogs as inhibitors of COX enzymes, antagonists of the 5-HT6 receptor, and inhibitors of HIV-1 reverse transcriptase.
As Cyclooxygenase (COX) Inhibitors
This compound is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors.[1][2] The sulfone group is crucial for their selectivity, as it can interact with a side pocket in the COX-2 active site that is not present in the COX-1 isoform.[3]
Key SAR Observations:
-
Position of the Sulfone Group: The para-position on one of the phenyl rings is consistently found to be optimal for potent and selective COX-2 inhibition.[2]
-
Substituents on the Phenyl Rings: The nature and position of substituents on the aryl rings significantly influence potency and selectivity. For instance, in 2,3-diaryl-1,3-thiazolidine-4-ones, a para-methoxy or para-fluoro substituent on the N-3 phenyl ring can enhance COX-2 inhibitory activity.[1] In a series of 2,4,5-triarylimidazoles, a hydroxyl group at the para-position of the C-2 phenyl ring resulted in the most potent and selective COX-2 inhibitor.[2]
-
Central Heterocyclic Core: The nature of the central heterocyclic ring system connecting the two aryl moieties plays a critical role in orienting the key pharmacophoric features for optimal interaction with the COX-2 active site. Various scaffolds, including pyrazoles, imidazoles, and isoxazoles, have been successfully employed.[3]
| Compound/Analog | Core Structure | R1 (Position) | R2 (Position) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Pyrazole | H | SO2NH2 (para) | 15 | 0.04 | 375 |
| Analog 1 [2] | 2,3-diaryl-1,3-thiazolidine-4-one | H | SO2Me (para) | >100 | 0.06 | >1667 |
| Analog 2 [2] | 2,4,5-triarylimidazole | OH (para) | SO2Me (para) | 25 | 0.1 | 250 |
| Analog 3 [1] | (Z)-1,2,3-triphenylprop-2-en-1-one | H | SO2Me (para) | >100 | 0.095 | >1052 |
As 5-HT6 Receptor Antagonists
The this compound group is also a common feature in antagonists of the 5-HT6 serotonin receptor, a promising target for the treatment of cognitive disorders.[4] The sulfone moiety often serves as a key interaction point within the receptor's binding pocket.
Key SAR Observations:
-
Core Aromatic System: The central aromatic core, to which the sulfonyl group is attached, can be varied. Both phenyl and naphthyl systems have been shown to produce potent antagonists.
-
Amine Moiety: A basic amine, often a piperazine or a related cyclic amine, is a common feature and is crucial for high-affinity binding. The nature of the substituent on this amine can modulate potency and pharmacokinetic properties.[5]
-
Linker: The linker connecting the sulfonyl-containing aromatic core and the basic amine influences the overall conformation of the molecule and its fit within the binding site. Ether and alkylamine linkers are frequently employed.
| Compound/Analog | Core Structure | Linker | Amine Moiety | Ki (nM) |
| SB-271046 | Benzenesulfonamide | - | Dimethylamine | 2.5 |
| Analog 4 [6] | 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamide | Methylene | 4-Methyl-1,4-diazepane | 15 |
| Analog 5 [5] | Tolylamine | Ether | N-methylpiperidine | 5.2 |
As HIV-1 Reverse Transcriptase Inhibitors
Indolyl aryl sulfones are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have shown potent activity against HIV-1.[7] The this compound group often occupies a hydrophobic pocket in the enzyme's allosteric binding site.
Key SAR Observations:
-
Indole Substituents: Modifications at the N-1 and C-2 positions of the indole ring have a significant impact on antiviral activity. Small alkyl or hydroxyalkyl groups at the N-1 position are generally well-tolerated.
-
Phenyl Sulfone Substituents: The substitution pattern on the phenyl sulfonyl moiety is critical. For instance, 3,5-dimethyl substitution on the phenyl ring has been shown to enhance potency against wild-type and resistant strains of HIV-1.[7]
-
Linker between Indole and Phenyl Sulfone: The nature and length of the linker can affect the orientation of the phenyl sulfone group within the binding pocket.
| Compound/Analog | Indole Substituent (N-1) | Phenyl Sulfone Substituent | EC50 (µM) | IC50 (µM) |
| L-737,126 | H | 3-Amino | 0.02 | 0.01 |
| Analog 6 [8] | H | 3,5-Dimethyl | 0.003 | 0.001 |
| Analog 7 [8] | 2-Hydroxyethyl | 3,5-Dimethyl | 0.045 | 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the concentration of a test compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and epinephrine in each well of a 96-well plate.
-
Add the purified COX-1 or COX-2 enzyme to the respective wells.
-
Add various concentrations of the test compound (or vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate for 2 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Cell-Based Functional Assay for 5-HT6 Receptor Antagonism
This assay measures the ability of a test compound to antagonize the serotonin-induced increase in intracellular cyclic AMP (cAMP) in cells expressing the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Serotonin (agonist)
-
Test compounds dissolved in DMSO
-
cAMP assay kit (e.g., HTRF or LANCE)
-
96-well cell culture plates
-
Cell culture medium
Procedure:
-
Seed the HEK293-5-HT6 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add various concentrations of the test compound (or vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.
-
Add a fixed concentration of serotonin to the wells to stimulate the receptors.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of the serotonin-induced cAMP production for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and dNTPs (including [³H]-dTTP).
-
Add various concentrations of the test compound (or vehicle control) to microcentrifuge tubes.
-
Add the recombinant HIV-1 RT enzyme to each tube.
-
Initiate the reaction by adding the reaction mixture to each tube.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by spotting the reaction mixtures onto glass fiber filters and precipitating the DNA with trichloroacetic acid (TCA).
-
Wash the filters extensively with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Measure the amount of incorporated [³H]-dTTP on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of RT activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these compounds.
Caption: COX Signaling Pathway and Inhibition by this compound Analogs.
Caption: 5-HT6 Receptor Signaling Pathway and Antagonism.
Caption: Experimental Workflow for NNRTI Activity Assessment.
References
- 1. brieflands.com [brieflands.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5HT(6) receptor antagonists: a patent update. Part 1. Sulfonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of tolylamine 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Environmental Impact of Methyl Phenyl Sulfone Synthesis
Methyl phenyl sulfone is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] As the chemical industry increasingly embraces the principles of green chemistry, a thorough assessment of the environmental impact of its manufacturing processes is paramount. This guide provides a comparative analysis of three common synthesis routes to this compound, evaluating them based on key environmental and efficiency metrics. The objective is to equip researchers, scientists, and drug development professionals with the data necessary to select more sustainable synthetic strategies.
Comparison of Synthesis Routes for this compound
The following table summarizes the quantitative environmental and efficiency metrics for three distinct synthesis routes for this compound: oxidation of methyl phenyl sulfide, Friedel-Crafts sulfonylation of benzene, and a two-step synthesis from benzenesulfonyl chloride.
| Metric | Route 1: Oxidation of Methyl Phenyl Sulfide (with H₂O₂) | Route 2: Friedel-Crafts Sulfonylation | Route 3: From Benzenesulfonyl Chloride |
| Overall Reaction | C₇H₈S + 2H₂O₂ → C₇H₈O₂S + 2H₂O | C₆H₆ + CH₃SO₂Cl → C₇H₈O₂S + HCl | C₆H₅SO₂Cl + Na₂SO₃ + NaHCO₃ + (CH₃)₂SO₄ → C₇H₈O₂S + NaCl + NaHSO₄ + CO₂ + CH₃NaSO₄ |
| Yield | ~99%[2] | ~50% | ~91%[3] |
| Atom Economy | 69.6% | 88.4% | 34.5% |
| Estimated E-Factor | ~1.2 | ~15.8 | ~7.6 |
| Estimated PMI | ~2.2 | ~16.8 | ~8.6 |
| Key Advantages | High yield, uses a green oxidant (H₂O₂), potential for catalyst- and solvent-free conditions.[4] | High atom economy in the main reaction. | High overall yield, avoids hazardous starting materials like thiophenol.[3] |
| Key Disadvantages | Lower atom economy due to the formation of water as a byproduct. | Low yield, use of stoichiometric Lewis acid catalyst (AlCl₃), generation of corrosive HCl gas, formation of undesired isomers.[3][5] | Poor atom economy, multi-step process, use of toxic dimethyl sulfate. |
Synthesis Route Workflows
The following diagrams illustrate the experimental workflows for each of the three synthesis routes.
Caption: Workflow for the oxidation of methyl phenyl sulfide.
Caption: Workflow for the Friedel-Crafts sulfonylation of benzene.
Caption: Workflow for the synthesis from benzenesulfonyl chloride.
Detailed Experimental Protocols
Route 1: Oxidation of Methyl Phenyl Sulfide with Hydrogen Peroxide
This protocol is based on a highly atom-economic, catalyst- and solvent-free method.[4]
-
Reaction Setup: To 1.0 mmol of methyl phenyl sulfide in a round-bottom flask, add a 30% aqueous solution of hydrogen peroxide (2.2 mmol).
-
Reaction Execution: Heat the mixture at 75°C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solid product is collected by filtration, washed with water, and dried.
Route 2: Friedel-Crafts Sulfonylation of Benzene
This protocol is a general representation of a Friedel-Crafts sulfonylation reaction.
-
Reaction Setup: In a flask equipped with a stirrer and a gas outlet, suspend anhydrous aluminum chloride (1.2 mmol) in an inert solvent such as carbon disulfide. Cool the mixture in an ice bath.
-
Reaction Execution: Slowly add a solution of methanesulfonyl chloride (1.0 mmol) in benzene (10 mmol) to the cooled suspension. After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Route 3: Synthesis from Benzenesulfonyl Chloride
This protocol is adapted from a patented method.[3]
-
Step 1: Reduction of Benzenesulfonyl Chloride:
-
In a 500 mL flask, dissolve 25.2 g of sodium sulfite and 16.8 g of sodium bicarbonate in 100 mL of water.
-
Heat the mixture to reflux.
-
Add 17.7 g of benzenesulfonyl chloride in batches and continue to reflux for 4 hours.
-
-
Step 2: Methylation:
-
Cool the reaction mixture to 40°C.
-
Slowly add 18.9 g of dimethyl sulfate via a dropping funnel, maintaining the temperature between 40-45°C.
-
After the addition, maintain the temperature for 2.5 hours, then reflux for 1 hour.
-
-
Work-up and Purification:
-
Add 200 mL of water to the reaction mixture and allow it to cool to room temperature.
-
Collect the precipitated solid by filtration and wash with water to obtain this compound.
-
Discussion of Environmental Impact
Route 1: Oxidation of Methyl Phenyl Sulfide stands out as the most environmentally benign option among the three. The use of hydrogen peroxide as the oxidant is a significant advantage, as its only byproduct is water.[6] Furthermore, the ability to perform this reaction without a catalyst or organic solvent greatly reduces waste generation and potential environmental hazards.[4] While its atom economy is lower than the Friedel-Crafts route due to the co-production of water, its high yield and minimal waste generation result in a favorable E-factor and PMI. Biocatalytic methods using microorganisms also present a green alternative for this transformation, operating under mild conditions without the need for organic solvents.[7]
Route 2: Friedel-Crafts Sulfonylation , despite having a high theoretical atom economy for the core reaction, suffers from several environmental drawbacks. The reaction typically exhibits low yields and requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, which is corrosive and generates a significant amount of acidic and aluminum-containing waste during work-up.[8] The process also generates hydrogen chloride gas, which is corrosive and requires neutralization. The use of hazardous solvents and the potential for the formation of undesired isomers further contribute to its poor environmental profile.[3][5] While the use of solid acid catalysts can mitigate some of these issues, the inherent limitations of the reaction remain.[8][9]
Route 3: Synthesis from Benzenesulfonyl Chloride offers a high-yielding alternative that avoids the use of highly odorous and toxic thiophenol, a common precursor for methyl phenyl sulfide.[3] However, this two-step process has a very low atom economy, as a large portion of the atoms from the reagents end up in inorganic salt byproducts. A significant concern with this route is the use of dimethyl sulfate, a potent carcinogen. While greener methylating agents like dimethyl carbonate are available, their application in this specific synthesis would require further investigation.[10] The generation of a substantial amount of aqueous waste containing various salts also needs to be considered.
Conclusion
Based on this comparative analysis, the oxidation of methyl phenyl sulfide, particularly using hydrogen peroxide under catalyst- and solvent-free conditions, emerges as the most sustainable and environmentally friendly method for the synthesis of this compound. Its high yield, use of a green oxidant, and minimal waste generation align well with the principles of green chemistry. While the other routes have their specific advantages, their environmental drawbacks, such as low yields, use of hazardous reagents, and poor atom economy, make them less desirable from a sustainability perspective. For researchers and drug development professionals, prioritizing the optimization and implementation of greener oxidation methods will be a key step towards more sustainable pharmaceutical and chemical manufacturing.
References
- 1. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 4. Highly atom-economic, catalyst- and solvent-free oxidation of sulfides into sulfones using 30% aqueous H2O2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The development of an environmentally benign sulfide oxidation procedure and its assessment by green chemistry metrics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts | MDPI [mdpi.com]
- 7. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 8. scispace.com [scispace.com]
- 9. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Phenyl Sulfone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of methyl phenyl sulfone in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards.[1][2][3] Improper disposal can lead to environmental contamination and may pose health risks.[4][5] Adherence to established protocols is crucial for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][4] The SDS provides comprehensive information on hazards, handling, and emergency procedures.[1][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][3]
-
Skin and Body Protection: Wear appropriate protective clothing.[1]
Engineering Controls:
-
Ensure adequate ventilation when handling the substance.[1]
-
Handle the product in a closed system or provide appropriate exhaust ventilation.[1]
Logistical and Operational Disposal Plan
The disposal of this compound, as with all laboratory chemicals, must comply with federal, state, and local regulations.[5][6][7] The Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal.[8][9]
Waste Minimization:
-
Order only the smallest necessary quantities of the chemical.[6]
-
Maintain a chemical inventory to avoid unnecessary purchases.[6]
-
Explore options for sharing surplus chemicals with other laboratories.[6]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C7H8O2S | [3] |
| Molecular Weight | 156.2 g/mol | [3] |
| Melting Point | 85 - 88 °C | [3] |
| Appearance | White Solid | [1][3] |
| Hazard Classification | Acute Oral Toxicity, Category 4 | [1][3] |
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Containerization:
-
Use a suitable, labeled container for waste collection.[2] The container must be in good condition, leak-proof, and compatible with the chemical.[10] Plastic containers are often preferred for hazardous waste.[8]
-
The original container is often the best choice for storing the waste.[10]
-
Never use food or beverage containers for chemical waste.[10]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."[8]
-
The label must include the full chemical name ("this compound"), not abbreviations or formulas.[8]
-
Indicate the date of waste generation.[8]
-
Include the name and contact information of the principal investigator and the laboratory location.[8]
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[6][8]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[6][7][8]
-
Follow the specific procedures provided by your institution or the disposal company.[7]
-
Experimental Protocols
While direct chemical treatment or neutralization of this compound in a standard laboratory setting for disposal is not recommended without specific institutional protocols and expertise, the following general principles from cited literature apply to handling chemical waste:
-
Spill Cleanup: In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.[1][2] All materials used for cleanup should also be treated as hazardous waste.[10]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, the container may be disposed of as regular trash after defacing the label.[10][11]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. pfw.edu [pfw.edu]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Methyl phenyl sulfone
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Methyl phenyl sulfone. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound. All PPE should be inspected for integrity before each use.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical safety goggles.[1][2] | Chemical-resistant gloves (see Table 2 for recommendations).[1][2] | NIOSH-approved N95 dust mask or higher.[3] | Laboratory coat. |
| Working with Solutions | Chemical safety goggles.[1][2] | Chemical-resistant gloves (see Table 2 for recommendations).[1][2] | Work in a certified chemical fume hood. | Laboratory coat. |
| Heating or Generating Dust | Chemical safety goggles and a face shield. | Chemical-resistant gloves (see Table 2 for recommendations).[1] | Work in a certified chemical fume hood. | Laboratory coat. |
| Cleaning Spills | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | NIOSH-approved respirator with particulate filter. | Chemical-resistant apron or coveralls.[1] |
Table 2: Glove Selection Guide
| Glove Material | Suitability for Solid Handling | General Notes |
| Nitrile Rubber | Recommended | Good general chemical resistance and puncture resistance.[1] |
| Polychloroprene (Neoprene) | Recommended | Good resistance to a broad range of chemicals.[1] |
| Butyl Rubber | Recommended | Excellent resistance to many organic compounds.[1] |
| Fluorocaoutchouc (Viton™) | Recommended | Excellent resistance to a wide range of chemicals, but may be less flexible.[1] |
| Polyvinyl Chloride (PVC) | Recommended | Good resistance to acids and bases, but may be less resistant to organic solvents.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental integrity.
2.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2]
-
Ventilation: Ensure adequate ventilation is maintained throughout the procedure.[2]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Spill Kit: Have a chemical spill kit appropriate for solid materials readily available.
2.2. Step-by-Step Handling Procedure:
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in Table 1.
-
Weighing: To minimize dust generation, weigh the solid material carefully. A balance with a draft shield is recommended.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.[1]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or contained system.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: Collect unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, paper towels from a spill) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag or container.
3.2. Step-by-Step Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store hazardous waste containers in a designated satellite accumulation area, ensuring they are sealed and segregated from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. All waste must be handled in accordance with local, state, and federal regulations.[1]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a calm and methodical response is essential. The following workflow outlines the steps to be taken for a solid spill of this compound.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
